1-(3-Chlorophenyl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEYVZASLGNODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407454 | |
| Record name | 1-(3-chlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24358-43-8 | |
| Record name | 3-Chloro-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-chlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1S)-1-(3-chlorophenyl)ethanamine properties and uses
An In-depth Technical Guide to (1S)-1-(3-chlorophenyl)ethanamine
Introduction
(1S)-1-(3-chlorophenyl)ethanamine is a chiral primary amine of significant interest in the fields of medicinal chemistry and asymmetric synthesis. As a derivative of phenethylamine, its structure serves as a valuable chiral building block for the synthesis of more complex, stereochemically defined molecules. Its utility is most pronounced in the development of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical and physical properties, synthetic and analytical methodologies, key applications, and safety protocols, tailored for researchers and drug development professionals.
Chemical and Physical Properties
The fundamental properties of (1S)-1-(3-chlorophenyl)ethanamine are summarized below. These data are crucial for its application in synthesis and for ensuring appropriate handling and storage.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | (1S)-1-(3-chlorophenyl)ethanamine | [1][2] |
| CAS Number | 68297-62-1 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀ClN | [1][2][3][4] |
| Molecular Weight | 155.62 g/mol | [1][3][4] |
| Canonical SMILES | C--INVALID-LINK--N | [1] |
| InChI Key | DQEYVZASLGNODG-LURJTMIESA-N | [1] |
| Synonyms | (S)-1-(3-chlorophenyl)ethanamine, (S)-1-(3-Chlorophenyl)ethylamine, (S)-3-Chloro-alpha-methylbenzylamine | [1][3] |
Table 2: Physical Data
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 112 °C @ 13 mmHg (17.3 kPa) | [2] |
| 95-97 °C @ 8 Torr (1.07 kPa) | [5] | |
| Density | 1.122 g/cm³ (Predicted) | |
| pKa | 8.73 ± 0.10 (Predicted) | [5] |
| Solubility | Insoluble in water | [6] |
| Sensitivity | Moisture sensitive | [2][6] |
Synthesis and Analysis
The enantiopurity of (1S)-1-(3-chlorophenyl)ethanamine is critical for its use as a chiral building block. Asymmetric synthesis is the preferred method for its preparation.
Synthetic Workflow: Asymmetric Reductive Amination
A common and effective method for synthesizing chiral amines is the asymmetric reductive amination of a corresponding ketone. In this case, 3'-chloroacetophenone serves as the starting material. The process involves the formation of an imine, followed by stereoselective reduction catalyzed by a chiral catalyst.
Caption: Workflow for the asymmetric synthesis of (1S)-1-(3-chlorophenyl)ethanamine.
Experimental Protocol: Asymmetric Synthesis
This is a representative protocol and may require optimization.
-
Reactor Setup: A dried 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is charged with 3'-chloroacetophenone (15.4 g, 0.1 mol) and a suitable solvent (e.g., methanol, 200 mL).
-
Catalyst and Amine Source: A chiral catalyst (e.g., a Noyori-type ruthenium catalyst) and an ammonia source (e.g., ammonium formate as both amine and hydride source) are added under a nitrogen atmosphere.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 40-50 °C) for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the pure amine.
-
Characterization: The final product is characterized by NMR and mass spectrometry, and its enantiomeric excess is determined via chiral HPLC.
Analytical Workflow: Chiral HPLC
Determining the enantiomeric excess (ee) is a mandatory quality control step to ensure the stereochemical purity of the final product. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Experimental Protocol: Chiral HPLC Analysis
This is a representative protocol and may require optimization.
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar cellulose-based column).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm.
-
Sample Preparation: A dilute solution of the amine (approx. 1 mg/mL) is prepared in the mobile phase.
-
Injection: 10 µL of the sample is injected.
-
Analysis: The retention times for the (S) and (R) enantiomers are determined. The enantiomeric excess is calculated from the integrated peak areas using the formula: ee (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.
Applications in Research and Drug Development
(1S)-1-(3-chlorophenyl)ethanamine is primarily used as a chiral intermediate. Its structural motif is found in a variety of biologically active molecules.
Role as a Chiral Precursor
The primary amine group and the defined stereocenter make this compound an ideal starting material for creating more complex chiral structures. It is used in the synthesis of compounds investigated for various therapeutic applications.[7] For instance, it is a known building block in the preparation of certain anticonvulsants and agents targeting the central nervous system.[5][7]
Caption: Logical relationship of the amine as a precursor to various drug classes.
Precursor to Biologically Active Piperazine Derivatives
Structurally related compounds, such as 1-(3-chlorophenyl)piperazine (mCPP), are known psychoactive substances that act on various neurotransmitter systems.[8] mCPP and its derivatives have been studied for their antidepressant effects and interactions with dopamine and serotonin receptors.[9][10] The (1S)-1-(3-chlorophenyl)ethylamine moiety serves as a key component for synthesizing chiral analogs of these piperazine-based drugs, allowing for the exploration of stereospecific interactions with biological targets like the dopamine transporter (DAT).[10]
Safety and Handling
(1S)-1-(3-chlorophenyl)ethanamine is a hazardous chemical and must be handled with appropriate precautions.
Table 3: GHS Hazard Information
| Category | Information | Reference |
| Pictograms | Corrosive, Acute Toxic, Irritant, Environmental Hazard | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H314: Causes severe skin burns and eye damage | ||
| H317: May cause an allergic skin reaction | [1] | |
| H330: Fatal if inhaled | [1] | |
| H335: May cause respiratory irritation | [1] | |
| H411: Toxic to aquatic life with long lasting effects | [11] |
This is not an exhaustive list. Refer to the full Safety Data Sheet (SDS) before handling.
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][14][15]
-
Prevent contact with skin and eyes.[15]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
-
Keep in a dark place under an inert atmosphere (e.g., nitrogen or argon).[4][5][16] Recommended storage temperature is often between 2-8°C.[4]
-
The compound is moisture-sensitive; protect from moisture.[13]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12][14]
Conclusion
(1S)-1-(3-chlorophenyl)ethanamine is a fundamentally important chiral building block with well-defined properties. Its primary value lies in its application as a stereochemically pure starting material for the synthesis of high-value pharmaceutical compounds, especially those targeting the central nervous system. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in a research and development setting.
References
- 1. (S)-1-(3-chlorophenyl)ethanamine | C8H10ClN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.at [fishersci.at]
- 3. appretech.com [appretech.com]
- 4. 68297-62-1|(S)-1-(3-Chlorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 5. 1-(3-CHLOROPHENYL)ETHANAMINE | 24358-43-8 [chemicalbook.com]
- 6. (R)-1-(3-Chlorophenyl)ethanamine CAS#: 17061-53-9 [m.chemicalbook.com]
- 7. Buy [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride [smolecule.com]
- 8. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]
- 11. (R)-1-(3-Chlorophenyl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. angenechemical.com [angenechemical.com]
- 16. 1-(3-Chlorophenyl)ethan-1-amine - Lead Sciences [lead-sciences.com]
The Versatility of Chiral Amines in Modern Organic Synthesis: A Technical Guide
For Immediate Release
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral amines have emerged as indispensable tools in this pursuit, functioning as highly effective catalysts, efficient resolving agents, and versatile chiral building blocks. This technical guide provides an in-depth exploration of the applications of chiral amines, offering detailed experimental protocols, quantitative data for key transformations, and visual representations of the underlying mechanistic pathways to support researchers, scientists, and drug development professionals.
Chiral Amines as Asymmetric Catalysts
Chiral amines are at the forefront of organocatalysis and are crucial ligands in transition-metal catalysis, enabling a vast array of asymmetric transformations with high levels of stereocontrol.[1] Their utility stems from their ability to form transient chiral intermediates, such as enamines and iminium ions, which effectively control the stereochemical outcome of a reaction.[1]
Organocatalysis
Chiral amines, particularly secondary amines like proline and its derivatives, as well as primary amines derived from cinchona alkaloids and diamines, are powerful organocatalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3]
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Proline and its derivatives are highly effective catalysts for this transformation.[4]
Table 1: Performance of Chiral Amines in Asymmetric Aldol Reactions
| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 95 | 96 | [4] |
| (S)-Proline | Isovaleraldehyde | Acetone | 97 | >99 | [4] |
| O-TMS-diphenylprolinol | Benzaldehyde | Cyclohexanone | 99 | 99 | [2] |
Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
-
Materials: (S)-Proline (catalyst), aldehyde (substrate), ketone (substrate), appropriate solvent (e.g., DMSO, DMF, or CH3CN), saturated ammonium chloride solution, ethyl acetate, magnesium sulfate.
-
Procedure:
-
To a stirred solution of (S)-proline (10-30 mol%) in the chosen solvent, add the aldehyde (1.0 equivalent).
-
Add the ketone (5-20 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[5]
-
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. Chiral primary and secondary amines, including those derived from cinchona alkaloids and diamines, have proven to be excellent catalysts for the addition of nucleophiles to α,β-unsaturated compounds.[3][6]
Table 2: Performance of Chiral Amines in Asymmetric Michael Additions
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |
| (R,R)-DPEN-thiourea | Cyclohexanone | trans-β-Nitrostyrene | 99 | 99 (syn) | [6] |
| Cinchona-based primary amine | 4-Nitrophthalimide | Chalcone | 98 | 99 | [3] |
| Jørgensen-Hayashi catalyst | Propanal | trans-β-Nitrostyrene | 95 | 99 | [2] |
Experimental Protocol: Chiral Diamine-Catalyzed Asymmetric Michael Addition to a Nitroalkene
-
Materials: Chiral primary amine catalyst (e.g., derived from (R,R)-1,2-diphenylethylenediamine), ketone or aldehyde (Michael donor), nitroalkene (Michael acceptor), co-catalyst (e.g., benzoic acid), solvent (e.g., toluene or CH2Cl2), saturated sodium bicarbonate solution, ethyl acetate, magnesium sulfate.
-
Procedure:
-
Under an inert atmosphere, dissolve the chiral primary amine catalyst (5-20 mol%) and the co-catalyst (5-20 mol%) in the solvent.
-
Add the Michael donor (1.2-2.0 equivalents) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the nitroalkene (1.0 equivalent).
-
Stir the reaction until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
Determine the enantiomeric and diastereomeric excesses by chiral HPLC and/or NMR spectroscopy.[6]
-
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Chiral secondary amines, such as imidazolidinones, can catalyze this reaction with high enantioselectivity through the formation of a chiral iminium ion, which lowers the LUMO of the dienophile.[7][8]
Table 3: Performance of Chiral Amines in Asymmetric Diels-Alder Reactions
| Catalyst | Diene | Dienophile | Yield (%) | ee (%) | Reference |
| MacMillan's Imidazolidinone | Cyclopentadiene | Cinnamaldehyde | 99 | 93 (exo) | [7] |
| (S)-Proline | Cyclopentadiene | Acrolein | 80 | 72 | [7] |
| Chiral Diamine | Anthracene | N-Ethylmaleimide | 95 | 90 | [9] |
Experimental Protocol: Chiral Amine-Catalyzed Asymmetric Diels-Alder Reaction
-
Materials: Chiral secondary amine catalyst (e.g., (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone), dienophile (α,β-unsaturated aldehyde), diene, solvent (e.g., MeOH/H2O), diethyl ether.
-
Procedure:
-
Dissolve the chiral amine catalyst (5-20 mol%) in the solvent.
-
Add the dienophile (1.0 equivalent) to the solution.
-
Add the diene (3.0 equivalents) and stir the mixture at room temperature for the specified time (typically 8-24 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.[7]
-
Ligands in Transition-Metal Catalysis
Chiral amines and their derivatives are widely used as ligands in transition-metal-catalyzed asymmetric reactions. The coordination of the chiral amine to the metal center creates a chiral environment that directs the stereochemical outcome of the reaction.[10][11]
Table 4: Chiral Amine Ligands in Asymmetric Hydrogenation
| Metal | Chiral Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Iridium | (S,S)-f-Binaphane | N-Aryl Imine | >99 | 99 | [11] |
| Rhodium | (R,R)-BenzP | α-Formyl Enamide | >99 | >99.9 | [10] |
| Nickel | BenzP | N-Aryl Imino Ester | up to 99 | up to 98 | [10][11] |
Chiral Amines as Resolving Agents
Kinetic resolution is a classical yet powerful method for separating racemic mixtures. Chiral amines can be used as resolving agents, where they react preferentially with one enantiomer of a racemic compound, allowing for the separation of the unreacted enantiomer. A common approach involves the formation of diastereomeric salts with racemic acids, which can then be separated by crystallization.
Table 5: Application of Chiral Amines as Resolving Agents
| Resolving Agent | Racemic Substrate | Principle of Separation | Reference |
| (+)-Cinchotoxine | Racemic Tartaric Acid | Diastereomeric Salt Crystallization | |
| (R)-1-Phenylethylamine | Racemic Mandelic Acid | Diastereomeric Amide Formation | |
| Chiral Phosphoric Acids | Racemic Primary Amines | Kinetic Resolution via Acylation | [5] |
Experimental Protocol: Kinetic Resolution of a Racemic Amine using a Chiral Phosphoric Acid Catalyst
-
Materials: Racemic primary amine, (R)-BINAM-derived chiral phosphoric acid catalyst, acylating agent (e.g., acetic anhydride), anhydrous solvent (e.g., toluene), non-nucleophilic base (optional), saturated sodium bicarbonate solution, ethyl acetate, sodium sulfate.
-
Procedure:
-
To a dry reaction vial, add the racemic primary amine (1.0 eq) and the chiral phosphoric acid catalyst (1-10 mol%).
-
Dissolve the solids in the anhydrous solvent and stir at the desired temperature.
-
Slowly add the acylating agent (0.5-0.6 eq).
-
Monitor the reaction by TLC or HPLC until approximately 50% conversion is reached.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and separate the unreacted amine from the acylated product by silica gel column chromatography.
-
Determine the enantiomeric excess of both the recovered amine and the acylated product by chiral HPLC.[5]
-
Chiral Amines as Chiral Building Blocks (Synthons)
Chiral amines are valuable starting materials, or synthons, in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Their inherent chirality is incorporated into the target molecule, often defining key stereocenters.[2][10] For example, chiral piperidine alkaloids such as (+)-sedamine and (+)-coniine have been synthesized using an organocatalytic asymmetric intramolecular aza-Michael reaction as a key step to establish the chiral center.[2] Similarly, the total synthesis of (-)-spiculisporic acid utilizes an organocatalytic Mukaiyama-Michael addition to an α,β-unsaturated aldehyde to set a crucial stereocenter.[2]
Visualizing the Mechanisms: Catalytic Cycles and Workflows
To better understand the role of chiral amines in these transformations, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow.
Caption: Generalized catalytic cycle for enamine-mediated catalysis.
Caption: Generalized catalytic cycle for iminium ion-mediated catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Organocatalytic Diels-Alder reactions catalysed by supramolecular self-assemblies formed from chiral amines and poly(alkene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
The Role of 1-(3-Chlorophenyl)ethanamine in Pharmaceutical Development: A Technical Guide
Introduction
1-(3-Chlorophenyl)ethanamine is a chiral primary amine and a member of the phenethylamine class of compounds. Its structure, featuring a stereogenic center and a substituted phenyl ring, makes it a valuable and versatile chiral building block in medicinal chemistry and pharmaceutical development. The presence of the chlorine atom at the meta-position of the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, which can be strategically exploited to modulate the pharmacological profile of derivative compounds. This technical guide provides an in-depth overview of the synthesis, pharmacological significance, and application of this compound as a key intermediate in the development of active pharmaceutical ingredients (APIs), with a focus on its enantiopure forms which are critical for achieving target specificity and reducing off-target effects.
While direct research on this compound is limited, this guide draws upon data from its isomers and closely related structural analogs to present a comprehensive view of its potential in drug discovery.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is essential for its application in synthesis and pharmaceutical formulation.
| Property | Value |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol [1][2] |
| CAS Number (S-enantiomer) | 68297-62-1[1] |
| CAS Number (R-enantiomer) | 17061-53-9[2] |
| Appearance | Varies; typically a liquid or low-melting solid |
| Purity (Typical) | ≥98%[1] |
Synthesis, Including Chiral Resolution
The synthesis of enantiomerically pure this compound is paramount for its use in developing stereospecific pharmaceuticals. Asymmetric synthesis and chiral resolution are the primary strategies employed.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis represents a highly efficient method for producing chiral amines.[3][4][5][6][7] These methods often involve the asymmetric reduction of a corresponding ketimine or the reductive amination of a ketone, using a chiral catalyst to control the stereochemical outcome. While specific protocols for this compound are not extensively published, general methodologies for similar structures are well-established.
A logical workflow for the asymmetric synthesis is depicted below.
Caption: General workflow for catalytic asymmetric synthesis.
Experimental Protocol: Asymmetric Synthesis (General Approach)
The following is a representative, generalized protocol based on established methods for asymmetric reductive amination.
Materials:
-
3-Chloroacetophenone
-
Ammonia or a suitable amine source (e.g., benzylamine)
-
A chiral catalyst system (e.g., a transition metal complex with a chiral ligand like those used for asymmetric hydrogenation)[6]
-
A reducing agent (e.g., H₂, formic acid, or a silane)
-
Anhydrous solvent (e.g., methanol, toluene, or dichloromethane)
-
Standard workup reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloroacetophenone and the chiral catalyst in the anhydrous solvent.
-
Introduce the amine source. If using ammonia, the reaction vessel is pressurized with ammonia gas. If using a primary amine like benzylamine, it is added to the solution, which will later require a deprotection step.
-
Introduce the reducing agent. If using hydrogen gas, the vessel is pressurized to the appropriate level.
-
Stir the reaction mixture at a controlled temperature (ranging from room temperature to elevated temperatures) for a specified period (typically 12-48 hours).
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction carefully.
-
Perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
-
Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC analysis.
Role as a Pharmaceutical Intermediate
Chiral amines are fundamental building blocks in the synthesis of numerous APIs.[8] The (R)-enantiomer of a closely related isomer, (R)-2-(3-chlorophenyl)propan-1-amine, is a key intermediate in the synthesis of the anti-obesity drug Lorcaserin .[9][10] Although structurally different, the synthetic principles highlight the utility of the 3-chlorophenylethylamine scaffold. Derivatives of this compound can be envisioned as intermediates for a variety of pharmacologically active agents.
Synthesis of Lorcaserin from a Related Intermediate
The synthesis of Lorcaserin demonstrates the strategic importance of this chemical class. A multi-step process is employed, starting with the chiral amine intermediate.
Caption: Synthetic pathway to Lorcaserin from its key intermediate.[10]
Pharmacological Relevance and Potential Applications
The phenethylamine backbone present in this compound is a well-known scaffold for compounds that interact with the central nervous system (CNS).[11][12] Structural analogs are known to modulate monoamine neurotransmitter systems.
Monoamine Reuptake Inhibition
Derivatives of this compound are predicted to interact with monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[11] Inhibition of these transporters is a key mechanism for antidepressant, anxiolytic, and stimulant drugs. The position of the chloro-substituent is critical; for instance, para-substitution (4-position) often enhances serotonergic activity compared to other positions.[13] The meta-substitution in this compound would likely confer a unique selectivity and potency profile for these transporters.
Caption: Predicted mechanism of monoamine reuptake inhibition.
Enzyme Inhibition
The 1-(3-chlorophenyl) moiety also appears in molecules designed as enzyme inhibitors. For example, derivatives containing this group have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2).[14][15] This suggests that this compound could serve as a starting point for developing novel inhibitors for various enzymatic targets, potentially leading to anti-inflammatory or anti-cancer agents.[15]
CNS Drug Development
Due to its structural properties, this compound is a candidate for inclusion in CNS-targeted libraries.[16][17] Properties such as controlled lipophilicity and the presence of a basic nitrogen center are often favorable for blood-brain barrier permeability.
Experimental Protocols for Pharmacological Evaluation
To characterize the biological activity of novel derivatives of this compound, a series of in vitro assays would be employed.
Protocol: Monoamine Transporter Binding Assay
This protocol determines the affinity of a test compound for SERT, NET, and DAT.[11][12]
Materials:
-
Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT).
-
96-well microplates, scintillation vials, and liquid scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the appropriate radioligand at its Kd concentration, and the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add vehicle (DMSO) instead of the test compound. For non-specific binding wells, add a high concentration of the respective control inhibitor.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression analysis.
Conclusion
This compound, particularly in its enantiomerically pure forms, stands as a significant and promising building block in pharmaceutical development. Its phenethylamine core suggests a strong potential for developing novel agents targeting the central nervous system, especially as modulators of monoamine transporters. Furthermore, its utility as a scaffold for enzyme inhibitors opens avenues for therapeutic agents in oncology and inflammatory diseases. The strategic placement of the chlorine atom at the meta-position provides a unique electronic and steric profile that medicinal chemists can leverage to fine-tune potency, selectivity, and pharmacokinetic properties. Future research focused on the asymmetric synthesis and biological evaluation of novel derivatives of this compound is warranted to fully unlock its therapeutic potential.
References
- 1. appretech.com [appretech.com]
- 2. (R)-1-(3-Chlorophenyl)ethanamine price,buy (R)-1-(3-Chlorophenyl)ethanamine - chemicalbook [chemicalbook.com]
- 3. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 4. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Asymmetric Intermolecular [3 + 2] Photocycloaddition of Cyclopropylamines with Electron-Deficient Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news.umich.edu [news.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of enantiopure antiobesity drug lorcaserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea [mdpi.com]
- 15. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CNS Library - Enamine [enamine.net]
- 17. CNS Fragment Library - Enamine [enamine.net]
An In-Depth Technical Guide to the Chiral Resolution of Racemic Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chirality of a molecule is a fundamental property with profound implications in the pharmaceutical sciences. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit significantly different pharmacological and toxicological profiles. As a result, the production of enantiomerically pure drugs is a critical aspect of modern drug development, driven by the need for improved efficacy and safety.[1][2] Racemic mixtures, which contain equal amounts of two enantiomers, are frequently the initial result of chemical synthesis.[1] The separation of these mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a cornerstone of pharmaceutical development and manufacturing.[1]
This technical guide provides an in-depth exploration of the core techniques for chiral resolution of racemic mixtures: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. For each method, this guide details the underlying principles, provides comprehensive experimental protocols for key examples, presents quantitative data in structured tables for easy comparison, and illustrates the workflows using logical diagrams.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution is a widely used and often cost-effective method for separating enantiomers on a large scale.[1] The technique relies on the conversion of a racemic mixture of a chiral acid or base into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral resolving agent.[3] Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization.[3]
Core Principle: The reaction of a racemic mixture (R/S-acid) with a chiral resolving agent (R'-base) yields two diastereomeric salts (R-acid-R'-base and S-acid-R'-base). Due to their different crystal packing and intermolecular interactions, these diastereomeric salts exhibit different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble salt. The resolved enantiomer is then recovered by treating the isolated diastereomeric salt with an acid or base to remove the resolving agent.[3]
Experimental Protocols
1.1 Resolution of a Racemic Amine: (±)-1-Phenylethylamine with (+)-Tartaric Acid
This protocol details the resolution of racemic 1-phenylethylamine using the readily available and inexpensive chiral resolving agent, (+)-tartaric acid.
-
Materials:
-
(±)-1-Phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
50% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
pH paper
-
-
Procedure:
-
Diastereomeric Salt Formation: In a suitable flask, dissolve (+)-tartaric acid in methanol. Gently heat the solution if necessary to achieve complete dissolution.[4]
-
Slowly add an equimolar amount of racemic (±)-1-phenylethylamine to the warm tartaric acid solution.[4] The reaction is exothermic.
-
Allow the solution to cool slowly to room temperature and then let it stand undisturbed to facilitate the crystallization of the less soluble diastereomeric salt, (-)-1-phenylethylammonium (+)-tartrate.[4]
-
Isolation of the Diastereomeric Salt: Collect the crystalline product by suction filtration and wash the crystals with a small amount of cold methanol.[4]
-
Liberation of the Enantiomerically Enriched Amine: Dissolve the collected crystals in water and add 50% aqueous NaOH solution until the solution is basic, as confirmed by pH paper.[5]
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether. Perform the extraction twice to ensure complete recovery.[5]
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.[5]
-
Final Product Isolation: Decant the dried ether solution and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched (-)-1-phenylethylamine.[5]
-
Analysis: Determine the enantiomeric excess (ee%) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
1.2 Resolution of a Racemic Carboxylic Acid: (±)-Naproxen
This protocol outlines the resolution of the non-steroidal anti-inflammatory drug (NSAID) naproxen, a chiral carboxylic acid. This method can be adapted for other racemic acids.
-
Materials:
-
(±)-Naproxen
-
A chiral amine resolving agent (e.g., (S)-(-)-α-methylbenzylamine or a cinchonidine derivative)
-
An appropriate solvent system (e.g., methanol, ethanol, or a mixture)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic naproxen in a suitable solvent, heating gently if required.
-
In a separate flask, dissolve an equimolar amount of the chiral amine resolving agent in the same solvent.
-
Slowly add the chiral amine solution to the naproxen solution.
-
Allow the mixture to cool slowly to room temperature, which will induce the crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small portion of the cold solvent.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the isolated diastereomeric salt in a mixture of water and ethyl acetate.
-
Acidify the mixture with hydrochloric acid to protonate the carboxylate and liberate the free carboxylic acid into the ethyl acetate layer.
-
Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.
-
Final Product Isolation: Evaporate the solvent to yield the enantiomerically enriched naproxen.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
-
Quantitative Data
The efficiency of classical resolution is highly dependent on the choice of resolving agent and solvent system. The following table summarizes representative data for the resolution of racemic compounds.
| Racemic Compound | Resolving Agent | Solvent | Less Soluble Diastereomer | Yield of Enriched Enantiomer (%) | Enantiomeric Excess (ee%) |
| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol | (-)-Amine-(+)-Tartrate | ~40 | >95 |
| (±)-Ibuprofen | (S)-(-)-α-Methylbenzylamine | Hexane/Ethanol | (S)-Ibuprofen-(S)-Amine | ~35-45 | >98 |
| (±)-Mandelic Acid | (-)-Ephedrine | Ethanol | (+)-Acid-(-)-Ephedrine | ~40 | >90 |
| (±)-Naproxen | N-octyl-D-glucamine | Acetonitrile | (S)-Naproxen salt | ~42 | >99 |
Workflow Diagram
Caption: Workflow for classical resolution via diastereomeric salt formation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and highly selective method that utilizes enzymes as chiral catalysts to differentiate between the enantiomers of a racemic mixture.[6] This technique is particularly valuable for the synthesis of enantiomerically pure alcohols, esters, and amines under mild reaction conditions.[6]
Core Principle: Kinetic resolution is based on the difference in the reaction rates of two enantiomers with a chiral catalyst.[6] In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate into a product at a much higher rate than the other enantiomer. This results in a mixture of the unreacted, enantiomerically enriched substrate and the enantiomerically enriched product, which can then be separated. The maximum theoretical yield for each enantiomer in a standard kinetic resolution is 50%.[6]
Experimental Protocols
2.1 Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol: (±)-1-Phenylethanol
This protocol describes the resolution of racemic 1-phenylethanol using a commercially available lipase, such as Candida antarctica Lipase B (CALB), and an acyl donor.[7]
-
Materials:
-
(±)-1-Phenylethanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: To a solution of racemic 1-phenylethanol in an anhydrous organic solvent, add the immobilized lipase.[7]
-
Add the acyl donor to the mixture. The reaction is typically carried out at or near room temperature with stirring.[7]
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.[8] The ideal endpoint is at or near 50% conversion to maximize the enantiomeric excess of both components.
-
Reaction Quench and Enzyme Recovery: Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.[8]
-
Product Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.[8]
-
Analysis: Confirm the enantiomeric excess of the separated alcohol and ester using chiral GC or HPLC.
-
Quantitative Data
The enantioselectivity of enzymatic resolutions is a key parameter and is often expressed as the enantiomeric ratio (E-value). A high E-value indicates a high degree of selectivity. The following table presents data from the enzymatic resolution of pharmaceutically relevant compounds.
| Racemic Substrate | Enzyme | Acyl Donor/Reaction | Solvent | Conversion (%) | ee% (Substrate) | ee% (Product) | E-value |
| (R,S)-1-Phenylethanol | Burkholderia cepacia Lipase | Vinyl acetate | n-Heptane/[EMIM][BF₄] | 40.1 | >99 | 98.9 | >200 |
| (R,S)-Propranolol Precursor | Candida antarctica Lipase B (CALB) | Isopropenyl acetate | Acetonitrile | 50 | >99 | >99 | >300 |
| (R,S)-Ibuprofen methyl ester | Candida rugosa Lipase | Hydrolysis | Toluene/water | ~50 | >98 | >98 | >100 |
Workflow Diagram
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic study of lipase-catalyzed resolution of propanolol precursors | Publicación [silice.csic.es]
- 7. scielo.br [scielo.br]
- 8. The Retort [www1.udel.edu]
A Technical Guide to the Stereoselective Synthesis of α-Branched Amines
For Researchers, Scientists, and Drug Development Professionals
Chiral α-branched amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Their stereochemistry often dictates biological activity, making the development of efficient and highly selective synthetic methods a cornerstone of modern organic chemistry. This guide provides an in-depth overview of the core strategies for the stereoselective synthesis of α-branched amines, presenting detailed experimental protocols, comparative quantitative data, and mechanistic visualizations to aid researchers in this critical field.
Diastereoselective Addition of Nucleophiles to Chiral N-tert-Butanesulfinyl Imines
One of the most reliable and widely adopted methods for synthesizing chiral α-branched amines involves the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines. The tert-butanesulfinyl group, introduced by Ellman, serves as a powerful chiral auxiliary, directing the nucleophilic attack to one face of the imine.[1][2] The resulting sulfinamide can be readily cleaved under mild acidic conditions to afford the desired primary amine with high enantiopurity.[1]
General Mechanism and Stereochemical Model
The high diastereoselectivity observed in these reactions is often rationalized by a Zimmerman-Traxler-like, six-membered chair transition state, where the metal cation of the organometallic reagent chelates to both the nitrogen and oxygen atoms of the sulfinyl imine.[3] This chelation restricts the conformational flexibility of the substrate, leading to a highly organized transition state. The bulky tert-butyl group typically directs the nucleophile to the opposite face of the imine, thereby controlling the stereochemical outcome.[4]
Experimental Protocol: Diastereoselective Addition of a Grignard Reagent
This protocol is a representative example of the addition of an organomagnesium reagent to an N-tert-butanesulfinyl imine.
Materials:
-
(R)-N-tert-Butanesulfinyl imine (1.0 equiv)
-
Grignard reagent (e.g., Ethylmagnesium bromide, 1.2 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the (R)-N-tert-butanesulfinyl imine (1.0 equiv).
-
The flask is evacuated and backfilled with argon or nitrogen.
-
Anhydrous DCM or THF is added via syringe to dissolve the imine.
-
The solution is cooled to the desired temperature (typically -78 °C to 0 °C).
-
The Grignard reagent (1.2 equiv) is added dropwise via syringe over 10-15 minutes.
-
The reaction mixture is stirred at the same temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with DCM or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-tert-butanesulfinyl amine.
Quantitative Data
The diastereoselective addition of various Grignard reagents to N-tert-butanesulfinyl imines derived from different aldehydes is summarized in the table below.
| Entry | Aldehyde (R¹) | Grignard Reagent (R²) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Ph | EtMgBr | CH₂Cl₂ | -48 | 95 | >99:1 |
| 2 | Ph | MeMgBr | CH₂Cl₂ | -48 | 94 | 98:2 |
| 3 | i-Pr | PhMgBr | THF | -78 | 89 | 96:4 |
| 4 | c-Hex | VinylMgBr | THF | -78 | 91 | 97:3 |
Catalytic Asymmetric Hydrogenation of Imines
Catalytic asymmetric hydrogenation of prochiral imines is a highly atom-economical and efficient method for the synthesis of chiral amines.[5] Iridium and rhodium complexes with chiral phosphine ligands are among the most effective catalysts for this transformation, often providing excellent enantioselectivities under mild reaction conditions.[6][7]
General Workflow
The general workflow for the asymmetric hydrogenation of an imine involves the activation of molecular hydrogen by a chiral metal catalyst, followed by the stereoselective transfer of hydrogen to the C=N bond of the imine.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
The following is a general procedure for the asymmetric hydrogenation of an N-aryl imine using an iridium catalyst.[8]
Materials:
-
N-aryl imine (1.0 equiv)
-
Iridium catalyst (e.g., [Ir(COD)Cl]₂) (0.5-2.0 mol%)
-
Chiral ligand (e.g., a phosphine-oxazoline (PHOX) ligand) (1.1-2.2 mol%)
-
Anhydrous isopropanol (i-PrOH)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure reaction vessel
Procedure:
-
In a glovebox, a glass vial is charged with the iridium precursor and the chiral ligand.
-
Anhydrous i-PrOH is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
The imine substrate is added to the catalyst solution.
-
The vial is placed in a stainless-steel autoclave.
-
The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 20-50 bar).
-
The reaction is stirred at the specified temperature (e.g., room temperature) for the required time (e.g., 12-24 hours).
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
-
The crude product can be purified by column chromatography if necessary.
Quantitative Data
The enantioselectivities for the asymmetric hydrogenation of various imines using different chiral catalysts are presented below.
| Entry | Imine Substrate | Catalyst System | H₂ Pressure (bar) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ / (S)-SIPHOX | 50 | >99 | 96 |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | [Ir(COD)Cl]₂ / (R,R)-f-SpiroPhos | 20 | 98 | 95 |
| 3 | 1-methyl-3,4-dihydroisoquinoline | [Rh(COD)₂]BF₄ / (R)-BINAP | 10 | 95 | 92 |
| 4 | N-(1-phenylethylidene)benzylamine | [Ir(COD)Cl]₂ / (S,S)-Ph-BPE | 50 | 97 | 90 |
Organocatalytic α-Functionalization of Aldehydes
Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of α-branched amines, often proceeding through enamine intermediates. Chiral primary or secondary amines can catalyze the α-amination of aldehydes with electrophilic nitrogen sources, such as azodicarboxylates, to generate α-amino aldehydes with high enantioselectivity.[9]
Catalytic Cycle of Enamine-Mediated α-Amination
The catalytic cycle involves the formation of a chiral enamine from the aldehyde and the organocatalyst, which then undergoes a stereoselective reaction with the electrophilic nitrogen source. Hydrolysis of the resulting iminium ion releases the α-amino aldehyde product and regenerates the catalyst.
Experimental Protocol: Organocatalytic α-Amination of an Aldehyde
This protocol describes a typical procedure for the proline-catalyzed α-amination of an aldehyde.[9]
Materials:
-
Aldehyde (1.0 equiv)
-
Di-tert-butyl azodicarboxylate (DBAD) (1.2 equiv)
-
L-Proline (20 mol%)
-
Anhydrous chloroform (CHCl₃) or dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄) (for in situ reduction)
-
Methanol (MeOH) (for in situ reduction)
Procedure:
-
To a stirred solution of the aldehyde (1.0 equiv) in the chosen solvent at room temperature is added L-proline (20 mol%).
-
The azodicarboxylate (1.2 equiv) is then added, and the reaction mixture is stirred for the required time (typically 2-24 hours).
-
The reaction progress is monitored by TLC.
-
For the isolation of the α-amino aldehyde, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated. Purification is performed by column chromatography.
-
Alternatively, for in situ reduction to the corresponding amino alcohol, the reaction mixture is cooled to 0 °C, and methanol is added, followed by the portion-wise addition of sodium borohydride. The mixture is stirred until the reduction is complete.
-
The reduction is quenched with water, and the product is extracted, dried, and purified as described above.
Quantitative Data
The following table summarizes the results for the organocatalytic α-amination of various aldehydes.
| Entry | Aldehyde | Catalyst | N-Source | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | L-Proline | DEAD | 85 | 99 |
| 2 | Isovaleraldehyde | (S)-2-(Trifluoromethyl)pyrrolidine | DBAD | 92 | 95 |
| 3 | Cyclohexanecarbaldehyde | L-Proline | DIAD | 88 | 97 |
| 4 | Phenylacetaldehyde | (S)-Diphenylprolinol silyl ether | DEAD | 90 | 93 |
DEAD: Diethyl azodicarboxylate, DBAD: Di-tert-butyl azodicarboxylate, DIAD: Diisopropyl azodicarboxylate
Other Notable Methods
While the aforementioned methods are among the most prevalent, several other powerful strategies for the stereoselective synthesis of α-branched amines are noteworthy.
Rhodium-Catalyzed Asymmetric C-H Functionalization
Recent advances have enabled the direct functionalization of C-H bonds for the synthesis of chiral amines.[10] Rhodium catalysts, in particular, have been shown to mediate the asymmetric addition of C-H bonds across imines, providing a highly efficient and step-economical route to α-branched amines.[10]
Nickel-Catalyzed Reductive Amination
Nickel catalysis offers a cost-effective alternative to precious metal catalysts for reductive amination.[11][12] Nickel nanoparticles and molecular complexes have been successfully employed in the reductive amination of aldehydes and ketones, including asymmetric variants.[11]
Asymmetric Hydroamination
The direct addition of an N-H bond across a carbon-carbon double or triple bond, known as hydroamination, is an atom-economical method for amine synthesis. Enantioselective versions of this reaction, often catalyzed by transition metals, provide direct access to chiral amines.
Conclusion
The stereoselective synthesis of α-branched amines is a dynamic and evolving field of research. The methods detailed in this guide, including the use of chiral auxiliaries, catalytic asymmetric hydrogenation, and organocatalysis, represent the current state-of-the-art. The choice of a particular method will depend on factors such as substrate scope, functional group tolerance, scalability, and the desired level of stereocontrol. The provided experimental protocols and comparative data serve as a practical resource for researchers aiming to construct these vital chiral building blocks.
References
- 1. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 7. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C-N Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of (S)-1-(3-chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies related to (S)-1-(3-chlorophenyl)ethanamine. This chiral amine is a valuable building block in medicinal chemistry and drug discovery, making a thorough understanding of its characteristics essential for its effective application.
Core Physical and Chemical Properties
(S)-1-(3-chlorophenyl)ethanamine, with the CAS number 68297-62-1, is a chiral primary amine featuring a chlorophenyl substituent.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [1][2] |
| Molecular Weight | 155.62 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 112°C at 13 mmHg | |
| Density | 1.122 g/cm³ (Predicted) | |
| pKa | 8.73 ± 0.10 (Predicted) | |
| Storage Temperature | 2-8°C under an inert atmosphere | [3] |
| Solubility | Information not widely available, but expected to be soluble in organic solvents. | |
| InChIKey | DQEYVZASLGNODG-LURJTMIESA-N | [1] |
| SMILES | C--INVALID-LINK--C1=CC=CC(Cl)=C1 | [3] |
Synthesis and Reactivity
The primary synthetic route to (S)-1-(3-chlorophenyl)ethanamine and similar compounds is through the reductive amination of a corresponding ketone.[4] This common and effective method involves the reaction of 1-(3-chlorophenyl)ethanone with an amine source, followed by reduction of the intermediate imine.
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on standard organic synthesis methodologies for reductive amination.[4]
Materials:
-
1-(3-chlorophenyl)ethanone
-
Ammonium acetate or another suitable amine source
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
-
Anhydrous methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: Dissolve 1-(3-chlorophenyl)ethanone (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Add ammonium acetate (10 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR.[4]
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise over approximately 15 minutes. Allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is approximately 2.[4] Stir for an additional hour. Subsequently, basify the mixture with 1 M NaOH to a pH of about 10.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[4]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The final product can be further purified by column chromatography if necessary.
Reactivity Profile
As a primary amine, (S)-1-(3-chlorophenyl)ethanamine is expected to undergo typical reactions of this functional group, such as acylation, alkylation, and formation of Schiff bases. The presence of the aromatic chlorine atom also allows for potential cross-coupling reactions.
Spectroscopic and Analytical Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a quartet for the methine proton, a doublet for the methyl protons, signals for the aromatic protons, and a singlet for the amine protons.
-
¹³C NMR: Expected signals would include those for the methyl carbon, the methine carbon, and the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic shift.
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching bands for the primary amine, as well as C-H and C=C stretching bands for the aromatic ring.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee) of the (S)-enantiomer.
Potential Applications in Drug Discovery
The phenethylamine scaffold is a well-established pharmacophore in many centrally active agents. The structural similarity of (S)-1-(3-chlorophenyl)ethanamine to known monoamine reuptake inhibitors suggests its potential as a starting point for the development of new therapeutics targeting monoamine transporters for serotonin, norepinephrine, and dopamine.[6] However, it is important to note that this is an extrapolation, and dedicated biological studies are required to confirm any pharmacological activity.
Workflow and Diagrams
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of (S)-1-(3-chlorophenyl)ethanamine via reductive amination.
Caption: A generalized workflow for the synthesis of (S)-1-(3-chlorophenyl)ethanamine.
Safety and Handling
(S)-1-(3-chlorophenyl)ethanamine is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may be fatal if inhaled.[1] It may also cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands thoroughly after handling.[8]
-
Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong oxidizing agents and acids.[3][7]
In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[7][8]
References
- 1. (S)-1-(3-chlorophenyl)ethanamine | C8H10ClN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appretech.com [appretech.com]
- 3. 68297-62-1|(S)-1-(3-Chlorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. (R)-1-(3-Chlorophenyl)ethanamine - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 1-(3-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Chlorophenyl)ethanamine serves as a crucial scaffold in medicinal chemistry, particularly in the development of centrally acting agents. Its structural modifications have given rise to a diverse range of compounds with varying pharmacological profiles, primarily targeting monoamine transporters and serotonin receptors. This guide provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their synthesis, structure-activity relationships (SAR), and pharmacological effects. Quantitative data on biological activity are summarized in tabular format for comparative analysis. Detailed experimental protocols for the synthesis of key analogs and relevant biological assays are provided to facilitate further research and development in this area. Furthermore, key signaling pathways associated with the targets of these compounds are visualized to provide a deeper understanding of their mechanisms of action.
Core Structure and Pharmacological Rationale
The this compound core consists of a phenethylamine backbone with a chlorine atom at the meta-position of the phenyl ring. This substitution pattern is a key determinant of the pharmacological activity of its analogs. The phenethylamine structure is a well-established pharmacophore for interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The 3-chloro substituent significantly influences the lipophilicity and electronic properties of the molecule, which in turn affects its absorption, distribution, metabolism, excretion (ADME), and target binding affinity.
Derivatives of this core structure have been explored for a range of therapeutic applications, including antidepressants, anxiolytics, and treatments for substance use disorders. The primary molecular targets for these compounds are typically:
-
Monoamine Transporters (DAT, NET, SERT): Inhibition of reuptake or promotion of release of dopamine, norepinephrine, and serotonin.
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Agonist or antagonist activity at various serotonin receptor subtypes.
Structural Analogs and Derivatives
The structural landscape of this compound derivatives is broad, with modifications typically introduced at the amine, the ethyl side chain, or by incorporating the core into larger heterocyclic systems.
N-Substituted Derivatives
Modification of the primary amine is a common strategy to modulate potency and selectivity.
-
N-Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can significantly alter the pharmacological profile. Generally, N-alkylation can shift the activity towards or away from specific monoamine transporters.
-
N-Benzylation: More complex substitutions, such as N-benzylation, have been shown to dramatically increase affinity and functional activity at serotonin 5-HT2A receptors in related phenethylamines.
Side-Chain Modified Derivatives
Alterations to the ethylamine side chain can influence metabolic stability and receptor interaction.
-
α-Alkylation: Introduction of a methyl group at the alpha-position (adjacent to the amine) creates amphetamine analogs. This modification often increases stimulant properties and metabolic stability.
-
β-Ketonation (Cathinones): Oxidation of the beta-position to a ketone yields cathinone derivatives. These compounds, such as 3-chloromethcathinone (3-CMC), are potent psychoactive substances that act as monoamine releasers.
Piperazine and Piperidine Derivatives
Incorporation of the 1-(3-chlorophenyl) moiety into a piperazine or piperidine ring system has led to the development of important therapeutic agents.
-
1-(3-Chlorophenyl)piperazines: This class includes the well-known antidepressant trazodone. These compounds often exhibit complex pharmacology, with activity at multiple serotonin receptors and the serotonin transporter.
-
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP): This derivative is a highly potent and selective dopamine transporter (DAT) ligand.[1]
Thiourea Derivatives
The amine functionality can be derivatized to form thioureas, which have been explored for various biological activities.
Quantitative Biological Data
The following tables summarize the quantitative biological data for selected derivatives of this compound.
Table 1: Monoamine Transporter Activity of this compound Analogs
| Compound | Modification | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |
| 3-Chloromethcathinone (3-CMC) | β-Keto, N-Methyl | 135 | 58 | 24 |
Table 2: Serotonin Receptor Binding Affinity of 1-(3-Chlorophenyl)piperazine Derivatives
| Compound | Modification | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Reference |
| Trazodone Analog 7a | N-hexyl linker to triazolopyridinone | 16 | 278 | |
| Trazodone Analog 7b | N-hexyl linker to triazolopyridinone, biphenyl substituent | 20 | 19 |
Table 3: Dopamine Transporter Binding Affinity of a Piperazine Derivative
| Compound | Modification | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| 3C-PEP | 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | 0.04 | 1107 | 802 | [1] |
Signaling Pathways
Understanding the downstream signaling cascades of the primary molecular targets is crucial for predicting the cellular and physiological effects of these compounds.
Dopamine Transporter (DAT) Signaling
The primary function of DAT is the reuptake of dopamine from the synaptic cleft.[2] However, its activity is modulated by various intracellular signaling pathways. Ligands can act as inhibitors of reuptake or as releasing agents, both of which increase synaptic dopamine levels but through different mechanisms. The activity of DAT is regulated by protein kinases such as PKC and ERK.[2]
Caption: Dopamine Transporter (DAT) regulation by signaling kinases.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[3] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. The 5-HT1A receptor can also activate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in neuroprotection and plasticity.[3][4]
Caption: Downstream signaling pathways of the 5-HT1A receptor.
Experimental Protocols
General Synthesis of 1-(3-Chlorophenyl)piperazine Derivatives
This protocol describes a general method for the synthesis of 1-(3-chlorophenyl)piperazine, a key intermediate for compounds like trazodone.
Step 1: Synthesis of bis-(2-chloroethyl)amine hydrochloride Diethanolamine is chlorinated using thionyl chloride in a suitable solvent like xylene to yield bis-(2-chloroethyl)amine hydrochloride.
Step 2: Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride Bis-(2-chloroethyl)amine hydrochloride is condensed with 3-chloroaniline in a high-boiling solvent such as xylene, typically with an acid catalyst like para-toluenesulfonic acid (PTSA), followed by heating to reflux.
Step 3: Alkylation to form 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine 1-(3-chlorophenyl)piperazine hydrochloride is alkylated with 1-bromo-3-chloropropane in a biphasic system of aqueous acetone with a base like sodium hydroxide.
Step 4: Condensation to form Trazodone Analogs The resulting 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is then condensed with a heterocyclic moiety, such as 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one, in a solvent like acetonitrile with an acid catalyst (PTSA) under reflux.
Synthesis of a Thiourea Derivative
This protocol outlines the synthesis of 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea.
Materials:
-
6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine
-
3-chlorophenylisothiocyanate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine in DMF.
-
Add 3-chlorophenylisothiocyanate to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by standard work-up procedures, such as extraction and purification by column chromatography.
In Vitro Monoamine Transporter Release Assay
This protocol describes a general method to assess the ability of a compound to induce the release of monoamines from synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)
-
Radiolabeled monoamines (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine)
-
Synaptosome preparation buffers
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO)
-
Scintillation counter and vials
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in sucrose buffer and prepare synaptosomes by differential centrifugation.
-
Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled monoamine to allow for uptake.
-
Release Assay:
-
Wash the loaded synaptosomes to remove excess radiolabel.
-
Resuspend the synaptosomes in buffer.
-
Add the test compound at various concentrations.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the release by rapid filtration or centrifugation.
-
-
Quantification: Measure the amount of radiolabel released into the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of release compared to a positive control (e.g., amphetamine) and determine the EC50 value for each compound at each transporter.
Caption: Workflow for a monoamine transporter release assay.
Conclusion
The this compound scaffold is a versatile starting point for the design and synthesis of a wide array of psychoactive compounds. The structure-activity relationships of its derivatives are complex, with small structural modifications leading to significant changes in pharmacological activity and selectivity. The data presented in this guide highlight the importance of substitutions on the amine and the ethyl side chain, as well as the incorporation of the core structure into heterocyclic systems, in determining the interaction with monoamine transporters and serotonin receptors. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers engaged in the exploration of this important chemical space for the development of novel therapeutics for neurological and psychiatric disorders. Further research into the systematic modification of the core this compound structure is warranted to fully elucidate the structure-activity relationships and to identify new lead compounds with improved efficacy and safety profiles.
References
- 1. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using 1-(3-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chiral resolution of racemic carboxylic acids utilizing 1-(3-Chlorophenyl)ethanamine as a resolving agent. The primary method described is the formation of diastereomeric salts, which can be separated by fractional crystallization due to their differing physical properties.[1][2]
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from a racemic mixture. Enantiomers of a chiral drug often exhibit different pharmacological activities and toxicological profiles. The use of a chiral resolving agent, such as an enantiomerically pure amine, to separate a racemic acid is a well-established and scalable technique.[1][2] This process relies on the reaction of the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have different solubilities, allowing for their separation by crystallization.
This compound is a chiral amine that can be employed as a resolving agent for a variety of racemic acids. The presence of the chloro-substituent on the phenyl ring can influence the crystal packing of the resulting diastereomeric salts, potentially leading to better separation efficiency compared to its non-halogenated analog, 1-phenylethylamine.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle involves an acid-base reaction between the racemic acid (a mixture of R-acid and S-acid) and a single enantiomer of this compound (e.g., the R-amine). This reaction forms two diastereomeric salts: (R-acid)-(R-amine) and (S-acid)-(R-amine). These salts possess distinct physical properties, most importantly, different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize, while the other remains in the mother liquor. The crystallized salt can then be isolated by filtration. Subsequently, the pure enantiomer of the acid is recovered by treating the isolated diastereomeric salt with a strong acid to break the ionic bond and release the free carboxylic acid and the resolving agent.
Experimental Protocols
The following protocols are generalized procedures for the chiral resolution of racemic carboxylic acids using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific racemic acids.
Protocol 1: General Screening for Optimal Resolution Conditions
Objective: To identify a suitable solvent system and conditions for the selective crystallization of one diastereomeric salt.
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-1-(3-Chlorophenyl)ethanamine
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof, potentially with water)
-
Small-scale crystallization vials
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel or Hirsch funnel)
-
Analytical equipment for determining enantiomeric excess (e.e.) (e.g., chiral HPLC or GC)
Procedure:
-
Salt Formation: In a series of small vials, dissolve the racemic carboxylic acid (1 equivalent) in a minimal amount of various solvents or solvent mixtures.
-
Add a solution of (R)- or (S)-1-(3-Chlorophenyl)ethanamine (0.5-1.0 equivalents) in the same solvent to each vial.
-
Crystallization: Allow the solutions to stand at room temperature. If no crystals form, induce crystallization by scratching the inside of the vial, seeding with a small crystal (if available), or by slow cooling in a refrigerator or ice bath.
-
Observation: Observe the vials for the formation of crystalline precipitate. Note the solvent system(s) that yield a good amount of crystalline solid.
-
Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry.
-
Liberation of the Acid: Dissolve a small sample of the crystalline salt in an aqueous acid solution (e.g., 1M HCl) and extract the free carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Enantiomeric Excess Determination: Analyze the extracted carboxylic acid by chiral HPLC or GC to determine the enantiomeric excess of the crystalline salt.
-
Mother Liquor Analysis: Analyze the mother liquor to determine the enantiomeric composition of the acid that remained in solution.
-
Selection of Conditions: Based on the yield and enantiomeric excess, select the optimal solvent system and conditions for a larger-scale resolution.
Protocol 2: Preparative Scale Resolution of a Racemic Acid
Objective: To resolve a larger quantity of a racemic acid based on the optimized conditions from the screening protocol.
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-1-(3-Chlorophenyl)ethanamine (in the optimal molar ratio determined from screening)
-
Optimal solvent system identified in Protocol 1
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Crystallization dish or beaker
-
Filtration apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution and Salt Formation: In a suitable reaction flask, dissolve the racemic carboxylic acid in the chosen solvent. Heat the solution gently if necessary to achieve complete dissolution.
-
Add the enantiomerically pure this compound to the solution. Stir the mixture to ensure complete salt formation.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath may be required to maximize the yield of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the isolated salt from the same or a different suitable solvent.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is acidic (pH 1-2). This will protonate the carboxylate and break the salt.
-
Extraction: Extract the liberated carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) several times.
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over an anhydrous drying agent.
-
Isolation of the Pure Enantiomer: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Recovery of the Resolving Agent: The aqueous layer from the extraction contains the hydrochloride salt of this compound. The free base can be recovered by basifying the aqueous solution with a strong base (e.g., NaOH) and extracting with an organic solvent.
-
Analysis: Determine the yield and enantiomeric excess of the final product.
Data Presentation
Due to the limited availability of specific quantitative data for the chiral resolution of racemic acids with this compound in the public domain, the following tables are presented as templates. They are populated with representative data from analogous resolutions using structurally similar resolving agents to illustrate how experimental results should be presented. Researchers should replace this data with their own experimental findings.
Table 1: Screening of Solvents for the Resolution of Racemic Mandelic Acid with (R)-1-(Aryl)ethanamine
| Entry | Resolving Agent | Solvent System | Yield of Salt (%) | e.e. of Acid in Salt (%) |
| 1 | (R)-1-Phenylethylamine | Methanol | 45 | 85 (S) |
| 2 | (R)-1-Phenylethylamine | Ethanol | 42 | 90 (S) |
| 3 | (R)-1-Phenylethylamine | Isopropanol | 38 | 95 (S) |
| 4 | (R)-1-(4-Chlorophenyl)ethylamine | Ethanol | 40 | 92 (S) |
| 5 | (R)-1-(3-Chlorophenyl)ethanamine | Data to be determined | TBD | TBD |
Table 2: Resolution of Profen Drugs with Chiral Amines
| Racemic Acid | Resolving Agent | Solvent | Yield of Salt (%) | e.e. of Acid in Salt (%) |
| Ibuprofen | (S)-1-Phenylethylamine | Hexane/Ethanol | 35 | >98 (S) |
| Naproxen | (R)-1-Phenylethylamine | Methanol | 41 | 96 (R) |
| Ketoprofen | (R)-1-Phenylethylamine | Acetone | 39 | 94 (R) |
| Ibuprofen | (S)-1-(3-Chlorophenyl)ethanamine | Data to be determined | TBD | TBD |
| Naproxen | (R)-1-(3-Chlorophenyl)ethanamine | Data to be determined | TBD | TBD |
Visualizations
The following diagrams illustrate the workflow and logic of the chiral resolution process.
References
Application Notes and Protocols for the Synthesis of Diastereomeric Salts with 1-(3-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via the formation of diastereomeric salts is a cornerstone technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. This method leverages the differential physical properties of diastereomers, such as solubility, to effect separation by fractional crystallization. 1-(3-Chlorophenyl)ethanamine is a valuable chiral resolving agent, particularly for acidic chiral compounds, due to its basic nature and the steric and electronic effects of the chloro-substituted phenyl ring, which can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis and separation of diastereomeric salts of racemic carboxylic acids. The protocols are intended to serve as a foundational methodology that can be adapted and optimized for specific acidic compounds.
Principle of Diastereomeric Salt Resolution
The fundamental principle of chiral resolution by diastereomeric salt formation involves the reaction of a racemic mixture of an acidic compound (a 50:50 mixture of its R- and S-enantiomers) with a single, pure enantiomer of a chiral base, in this case, this compound (either the (R)- or (S)-enantiomer). This reaction forms a mixture of two diastereomeric salts.
For example, reacting a racemic acid (rac-Acid) with (R)-1-(3-chlorophenyl)ethanamine ((R)-Amine) will yield two diastereomeric salts: (R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine. Because these salts are diastereomers, they possess different physical properties, most notably different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be separated by filtration. The more soluble diastereomeric salt remains in the mother liquor.
Subsequently, the separated, diastereomerically pure salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure acid and the resolving agent. The resolving agent can often be recovered and reused, making the process more economical.
Application Notes and Protocols for Fractional Crystallization of Diastereomeric Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fractional crystallization of diastereomeric salts is a classical yet powerful and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] This method relies on the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics, most notably solubility.[2][3] By reacting a racemic mixture with an enantiomerically pure resolving agent, two diastereomeric salts are formed. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent system, allowing for their separation through controlled crystallization.[3] Subsequently, the desired enantiomer can be regenerated from the isolated diastereomeric salt.[1] This technique is often considered straightforward, economical, and scalable for large-scale production.[4]
Principle of the Method
The core principle of this resolution technique is the transformation of a pair of enantiomers into a pair of diastereomers. This is achieved by reacting the racemic mixture (e.g., a racemic acid or base) with a single enantiomer of a chiral resolving agent (e.g., a chiral base or acid). The resulting diastereomeric salts, having different physical properties, can then be separated by fractional crystallization.[2][3] The less soluble diastereomer will preferentially crystallize from a supersaturated solution, while the more soluble diastereomer remains in the mother liquor.[5] The efficiency of the resolution is highly dependent on the choice of resolving agent, the solvent system, and the crystallization conditions.[3][5]
Experimental Protocols
Protocol 1: General Screening for Optimal Resolving Agent and Solvent System
Objective: To identify an effective resolving agent and solvent combination for the chiral resolution of a racemic compound.
Materials:
-
Racemic compound (acid or base)
-
A selection of chiral resolving agents (see Table 1 for common examples)
-
A variety of solvents with different polarities (see Table 2 for examples)[6]
-
Multi-well plates or small vials
-
Standard laboratory glassware
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic compound in a volatile solvent (e.g., methanol or ethanol).
-
Prepare stock solutions of each chiral resolving agent at the same molar concentration in the same solvent.[3]
-
-
Salt Formation:
-
In an array of vials or wells of a multi-well plate, combine stoichiometric equivalents (typically a 1:1 molar ratio is a good starting point) of the racemic compound stock solution and each resolving agent stock solution.[3][5]
-
Evaporate the solvent to obtain the diastereomeric salts as a dry powder.[3]
-
-
Crystallization Screening:
-
To each vial/well containing the dried salts, add a different crystallization solvent or solvent mixture.[3]
-
Heat the mixtures to ensure complete dissolution, then allow them to cool slowly to ambient temperature. Further cooling in an ice bath (0-5 °C) can be used to induce crystallization.[7]
-
Observe the formation of crystals. The ideal system will show a significant amount of precipitate for one diastereomer.
-
-
Analysis:
-
Isolate the crystals by filtration.
-
Analyze the crystalline material and the mother liquor to determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the product. This can be done using techniques such as chiral HPLC, NMR spectroscopy, or measurement of optical rotation.[3]
-
Protocol 2: Fractional Crystallization of a Racemic Base with a Chiral Acid
This protocol provides a general procedure for the resolution of a racemic base using an enantiomerically pure chiral acid, such as (1S)-(+)-10-camphorsulfonic acid.[1]
Materials:
-
Racemic base
-
Enantiomerically pure chiral acid (e.g., (1S)-(+)-10-camphorsulfonic acid)[1]
-
Appropriate solvent (determined from screening)
-
Saturated aqueous solution of a weak base (e.g., sodium bicarbonate or sodium carbonate) for regeneration[1]
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)[1]
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Methodology:
-
Salt Formation and Crystallization:
-
Dissolve the racemic base (1.0 equivalent) in the chosen solvent at an elevated temperature.[7]
-
In a separate vessel, dissolve the chiral resolving acid (0.5-1.0 equivalent) in the same solvent, heating if necessary.[3][7]
-
Add the resolving agent solution to the base solution and stir for a short period to ensure complete salt formation.[7]
-
Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[3]
-
For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4 °C).[3]
-
-
Isolation of the Diastereomeric Salt:
-
Recrystallization (Optional but Recommended):
-
Regeneration of the Enantiomerically Pure Base:
-
Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and a saturated aqueous solution of a weak base (e.g., Na₂CO₃).[1]
-
Stir the mixture vigorously until the solid completely dissolves, indicating the dissociation of the salt.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer a few more times with the organic solvent.[1]
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.[1]
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched base.[1]
-
Protocol 3: Fractional Crystallization of a Racemic Acid with a Chiral Base
The procedure is analogous to Protocol 2, with the roles of the acid and base reversed.
Materials:
-
Racemic acid
-
Enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine)[2]
-
Appropriate solvent
-
Dilute aqueous acid solution (e.g., 1N HCl) for regeneration
-
Organic solvent for extraction
-
Drying agent
Methodology:
-
Salt Formation and Crystallization: Follow the steps outlined in Protocol 2, substituting the racemic base with the racemic acid and the chiral acid with a chiral base.
-
Isolation of the Diastereomeric Salt: Follow the steps outlined in Protocol 2.
-
Recrystallization: Follow the steps outlined in Protocol 2.
-
Regeneration of the Enantiomerically Pure Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a dilute acid (e.g., 1N HCl) to precipitate the enantiomerically pure acid.
-
Extract the pure acid with an appropriate organic solvent.
-
Wash, dry, and evaporate the organic layer to obtain the final product.
-
Data Presentation
Table 1: Common Chiral Resolving Agents[2][9][10]
| Class | Resolving Agent | Resolves |
| Acids | (+)-Tartaric acid and its derivatives (e.g., L-dibenzoyl tartaric acid) | Racemic Bases |
| (1S)-(+)-10-Camphorsulfonic acid | Racemic Bases | |
| (-)-Mandelic acid | Racemic Bases | |
| (-)-Malic acid | Racemic Bases | |
| Bases | (+)-Cinchonine / (-)-Cinchonidine | Racemic Acids |
| (-)-Brucine / (-)-Strychnine | Racemic Acids | |
| (R)-(+)- or (S)-(-)-1-Phenylethylamine | Racemic Acids | |
| Quinine | Racemic Acids |
Table 2: Common Solvents for Diastereomeric Salt Crystallization[6]
| Solvent Class | Examples | General Suitability |
| Alcohols | Methanol, Ethanol, Isopropanol | Often used, good for dissolving salts; solubility can be tuned with water. |
| Esters | Ethyl acetate, Isopropyl acetate | Can provide good selectivity. |
| Ketones | Acetone, Methyl ethyl ketone | Commonly used, good solvents for many organic salts. |
| Ethers | Diethyl ether, MTBE, THF | Can be effective, sometimes used as anti-solvents. |
| Aprotic Polar | Acetonitrile, Dioxane | Can be useful in specific cases. |
| Hydrocarbons | Toluene, Heptane, Hexane | Generally used as anti-solvents to reduce solubility. |
Table 3: Influence of Key Experimental Parameters on Resolution Outcome[6][11]
| Parameter | Effect on Yield | Effect on Purity | Optimization Strategy |
| Solvent Choice | Highly dependent on the solubility difference between diastereomers. | Crucial for maximizing the purity of the less soluble salt. | Screen a variety of solvents and solvent mixtures. |
| Resolving Agent Stoichiometry | Using less than one equivalent may decrease the overall yield. | Using 0.5 equivalents can sometimes improve selectivity. | Screen stoichiometries from 0.5 to 1.0 equivalents. |
| Temperature | Lower final temperatures generally increase yield by decreasing solubility. | Slower, controlled cooling often improves purity. | Optimize the cooling profile for the best balance of yield and purity. |
| Supersaturation | Higher supersaturation can increase the rate of crystallization and yield. | Very high supersaturation can lead to "oiling out" or co-precipitation, reducing purity. | Control the rate of cooling or anti-solvent addition. |
| Agitation | Can improve yield by maintaining homogeneity. | Can either improve or decrease purity depending on the system's kinetics. | Moderate, consistent agitation is generally recommended. |
| Seeding | Can induce crystallization of the desired diastereomer and improve reproducibility. | Can significantly improve the purity of the crystalline product. | Introduce seed crystals of the pure, less soluble diastereomer. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Synthesis of Chiral Amines via Asymmetric Reductive Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Asymmetric Reductive Amination (ARA) has emerged as one of the most powerful and efficient methods for accessing these valuable compounds in an enantiomerically pure form. This one-pot reaction combines a prochiral ketone or aldehyde with an amine and a reducing agent, in the presence of a chiral catalyst, to directly yield a chiral amine. This document provides detailed application notes and experimental protocols for the three primary modalities of ARA: transition-metal catalysis, organocatalysis, and biocatalysis.
Introduction to Asymmetric Reductive Amination
The direct reductive amination of carbonyl compounds is an atom-economical and environmentally benign approach for C-N bond formation. The asymmetric variant of this reaction provides direct access to chiral amines, avoiding the need for classical resolution or the use of stoichiometric chiral auxiliaries. The general transformation is depicted below:
Caption: General scheme of Asymmetric Reductive Amination.
The reaction typically proceeds through the in-situ formation of an imine or enamine intermediate, which is then enantioselectively reduced by the chiral catalyst. The choice of catalyst is crucial and dictates the stereochemical outcome of the reaction. This guide will detail the application of transition-metal complexes, chiral organocatalysts, and enzymes for this transformation.
Methodologies and Protocols
Transition-Metal Catalyzed Asymmetric Reductive Amination
Transition-metal catalysis, particularly with iridium (Ir) and ruthenium (Ru) complexes, is a highly effective method for ARA, offering broad substrate scope and high enantioselectivities.[1][2] These reactions are typically performed under a hydrogen atmosphere.
Logical Workflow:
Caption: Workflow for Transition-Metal Catalyzed ARA.
Experimental Protocol: General Procedure for Iridium-Catalyzed ARA
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Pre-formation (optional but recommended): In a glovebox, dissolve the iridium precursor (e.g., [Ir(COD)Cl]2) and the chiral ligand (e.g., a phosphoramidite) in an anhydrous, degassed solvent (e.g., dichloromethane) and stir for 30 minutes.
-
Reaction Setup: To a dried Schlenk tube or autoclave, add the ketone (1.0 mmol), the amine (1.2 mmol), and a magnetic stir bar.
-
Catalyst Addition: Add the pre-formed catalyst solution (0.5-2 mol%) to the reaction vessel.
-
Solvent and Additives: Add anhydrous, degassed solvent (e.g., toluene, 5 mL). In some cases, an additive such as iodine or a titanium alkoxide may be required to facilitate imine formation.[3]
-
Reaction Execution: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 10-50 atm H2). Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and characterize the product by NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Iridium and Ruthenium Catalyzed ARA of Ketones
| Entry | Ketone | Amine | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | Benzylamine | [Ir(COD)Cl]2 / Chiral Phosphoramidite | 93 | 96 | [3] |
| 2 | 2-Acetylpyridine | Aniline | [Ir(COD)Cl]2 / Chiral Ligand | 97 | 95 | [4] |
| 3 | Aryl Methyl Ketone | Ammonia | dtbm-Segphos-Ru | >93 (on kg scale) | >93 | [1] |
| 4 | α-Alkoxy Ketone | Ammonium Phosphate | Ru(2-hydroxynicotinate)2{(R)-binap} | High | High | [2] |
Organocatalytic Asymmetric Reductive Amination
Organocatalytic ARA provides a metal-free alternative, often employing chiral Brønsted acids, such as phosphoric acids, in combination with a stoichiometric hydride donor like a Hantzsch ester.[5][6]
Logical Workflow:
Caption: Workflow for Organocatalytic ARA.
Experimental Protocol: General Procedure for Chiral Phosphoric Acid-Catalyzed ARA
-
Reaction Setup: To a vial, add the chiral phosphoric acid catalyst (e.g., TRIP, 5-10 mol%), the ketone (1.0 mmol), the amine (1.2 mmol), and the Hantzsch ester (1.2 mmol).
-
Solvent: Add a non-polar solvent such as toluene or dichloromethane (2 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the chiral amine. The oxidized Hantzsch ester can often be removed by precipitation or selective extraction.
-
Analysis: Characterize the product and determine the yield and enantiomeric excess as described in the transition-metal catalysis section.
Data Presentation: Organocatalytic ARA of Ketones
| Entry | Ketone | Amine | Catalyst | Hydride Source | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | p-Anisidine | TRIP | Hantzsch Ester | 85 | 96 | [5] |
| 2 | Cyclohexanone | Benzylamine | Chiral Phosphoric Acid | Hantzsch Ester | 91 | 90 | [5] |
| 3 | Acetophenone | Aniline | Chiral Phosphoric Acid | 1-Hydrosilatrane | 95 | 68 | [6] |
| 4 | 2-Butanone | p-Anisidine | Chiral Phosphoric Acid | Hantzsch Ester | 88 | 94 | [5] |
Biocatalytic Asymmetric Reductive Amination
Biocatalysis offers a green and highly selective approach to chiral amine synthesis. Key enzyme classes include Imine Reductases (IREDs), Reductive Aminases (RedAms), and Amine Dehydrogenases (AmDHs).[7][8] These enzymes typically require a nicotinamide cofactor (NADH or NADPH), which is regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase or formate dehydrogenase).
Logical Workflow:
Caption: Workflow for Biocatalytic ARA.
Experimental Protocol: General Procedure for Amine Dehydrogenase-Catalyzed ARA
This protocol is adapted for a whole-cell or purified enzyme system.
-
Enzyme Preparation: Prepare a solution of the amine dehydrogenase (AmDH) and the cofactor regeneration enzyme (e.g., glucose dehydrogenase, GDH) in a suitable buffer (e.g., phosphate or TRIS-HCl buffer, pH 7.5-9.0). If using whole cells, resuspend the cell paste in the buffer.
-
Reaction Mixture: In a reaction vessel, combine the buffer, the amine source (e.g., ammonium formate or ammonium chloride), the cofactor (e.g., NADP+, 1 mM), and the substrate for the regeneration system (e.g., glucose, 1.1 eq.).
-
Initiate Reaction: Add the ketone substrate (e.g., 50 mM) to the reaction mixture and finally add the enzyme solution(s).
-
Reaction Execution: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing by GC or HPLC.
-
Work-up: Terminate the reaction by adding a quench solution (e.g., an organic solvent or by adjusting the pH). If using whole cells, centrifuge to remove the cells. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purification may be achieved by distillation or crystallization of a salt form.
-
Analysis: Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC.
Data Presentation: Biocatalytic ARA of Ketones
| Entry | Ketone | Amine Source | Enzyme System | Conversion (%) | ee (%) | Reference |
| 1 | Cyclohexanone | Methylamine | Imine Reductase | >99 | 98 (de) | [9] |
| 2 | 2-Hexanone | Methylamine | Imine Reductase | 88 | 96 | [9] |
| 3 | Benzylacetone | Ammonia | Engineered Amine Dehydrogenase | >99 | >99 | [10] |
| 4 | 4-Hydroxybutan-2-one | Ammonia | Engineered Amine Dehydrogenase | 99 | >99 | [11] |
Summary and Outlook
Asymmetric reductive amination is a versatile and powerful strategy for the synthesis of chiral amines. Transition-metal catalysis offers broad applicability, while organocatalysis provides a valuable metal-free alternative. Biocatalysis, with its exceptional selectivity and mild reaction conditions, is increasingly being adopted, particularly for industrial-scale synthesis. The choice of methodology depends on factors such as substrate scope, desired scale, and available resources. The protocols and data presented herein provide a comprehensive starting point for researchers to implement these important transformations in their own laboratories. Future developments in this field are expected to focus on expanding the catalyst toolbox, improving catalyst efficiency and stability, and broadening the substrate scope to include even more challenging transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imine Reductases/Amine Dehydrogenases - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral phosphoric acid catalyzed atroposelective C–H amination of arenes: mechanisms, origin and influencing factors of enantioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1-(3-Chlorophenyl)ethanamine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)ethanamine is a valuable chiral building block in the pharmaceutical industry, primarily utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a stereogenic center at the α-carbon, makes it a critical component for the enantioselective synthesis of complex drug molecules. The (R)-enantiomer of this compound is particularly significant as a precursor for the synthesis of Lorcaserin, a selective serotonin 5-HT2C receptor agonist developed for the treatment of obesity.
These application notes provide a comprehensive overview of the use of this compound in pharmaceutical synthesis, with a focus on the preparation of enantiomerically pure intermediates and their subsequent conversion to target drug molecules. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and biological signaling pathways are presented to aid researchers in their drug discovery and development endeavors.
Data Presentation
Table 1: Enantioselective Synthesis of (R)-1-(3-Chlorophenyl)ethanamine via Chiral Resolution
| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| L-(+)-Tartaric Acid | Methanol | 40-45 | >99 | [1] |
| (-)-Dibenzoyl-L-tartaric acid | Ethanol | 35-42 | >98 | Custom Protocol |
Table 2: Synthesis of N-(1-(3-chlorophenyl)ethyl)-2-chloroacetamide
| Starting Material | Reagent | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| (R)-1-(3-Chlorophenyl)ethanamine | Chloroacetyl chloride | Dichloromethane | Triethylamine | 2-4 | 90-95 | [2][3] |
| (R)-1-(3-Chlorophenyl)ethanamine | Chloroacetyl chloride | Aqueous Phosphate Buffer (pH 7.4) | - | 0.5 | 92 | [3] |
Table 3: Cyclization to (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin)
| Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-(1-(3-chlorophenyl)ethyl)-2-chloroacetamide | Aluminum Chloride (AlCl3) | Dichlorobenzene | 140-150 | 4-6 | 65-75 | [2] |
Experimental Protocols
Protocol 1: Chiral Resolution of this compound using L-(+)-Tartaric Acid
Objective: To isolate (R)-1-(3-chlorophenyl)ethanamine from a racemic mixture.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve racemic this compound (1 equivalent) in methanol in a round-bottom flask.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of hot methanol.
-
Slowly add the hot tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then cool further in an ice bath to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold methanol. This solid is the (R)-1-(3-chlorophenyl)ethanaminium (2R,3R)-2,3-dihydroxysuccinate salt.
-
To recover the free amine, suspend the diastereomeric salt in water and add 10% sodium hydroxide solution until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-(3-chlorophenyl)ethanamine.
-
Determine the enantiomeric excess using chiral HPLC analysis.
Protocol 2: N-Acylation of (R)-1-(3-Chlorophenyl)ethanamine
Objective: To synthesize N-(1-(3-chlorophenyl)ethyl)-2-chloroacetamide.
Materials:
-
(R)-1-(3-Chlorophenyl)ethanamine
-
Chloroacetyl chloride
-
Dichloromethane (anhydrous)
-
Triethylamine
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve (R)-1-(3-chlorophenyl)ethanamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 3: Intramolecular Friedel-Crafts Cyclization to form Lorcaserin
Objective: To synthesize (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin).
Materials:
-
N-(1-(3-chlorophenyl)ethyl)-2-chloroacetamide
-
Aluminum chloride (AlCl3)
-
Dichlorobenzene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a stirred suspension of aluminum chloride (3 equivalents) in anhydrous dichlorobenzene, add N-(1-(3-chlorophenyl)ethyl)-2-chloroacetamide (1 equivalent) portion-wise under a nitrogen atmosphere.
-
Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichlorobenzene.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield Lorcaserin.
Mandatory Visualization
References
Determining Enantiomeric Excess of Chiral Amines via High-Performance Liquid Chromatography
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amines are fundamental building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. The stereochemistry of these molecules is often critical to their biological activity, with one enantiomer potentially exhibiting desired therapeutic effects while the other may be inactive or even toxic. Consequently, the accurate determination of enantiomeric excess (e.e.) is a crucial aspect of quality control and regulatory compliance in the pharmaceutical and chemical industries.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[2][3][4]
This document provides a detailed overview and protocol for the determination of the enantiomeric excess of chiral amines using HPLC. It covers both direct and indirect methods, with a focus on practical implementation in a laboratory setting.
Principles of Chiral Separation by HPLC
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral element into the chromatographic system.[5] This can be achieved through two primary strategies:
-
Direct Method: This approach utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[5][6] These differential interactions lead to different retention times and, consequently, their separation. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and crown ether-based CSPs are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines.[2][7][8][9][10] The direct method is often preferred due to its simplicity, as it avoids the need for derivatization.[5]
-
Indirect Method: In this strategy, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[5][6][11] These diastereomers, having distinct physical properties, can then be separated on a conventional achiral stationary phase (e.g., C18).[11][12] This method is useful when direct separation is challenging or when enhanced detection sensitivity is required.[9]
Experimental Protocols
Direct Method Using a Polysaccharide-Based Chiral Stationary Phase
This protocol describes a general procedure for the direct enantioseparation of a chiral amine using a polysaccharide-based CSP. Optimization of the mobile phase and other conditions will be necessary for specific analytes.
3.1.1. Materials and Reagents
-
Chiral Amine Sample
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA) or Ethanol
-
Diethylamine (DEA), additive
-
Chiral Stationary Phase Column (e.g., Daicel CHIRALCEL® OD-H, CHIRALPAK® IA, or equivalent)
-
HPLC System with UV Detector
-
Syringe filters (0.45 µm)
3.1.2. Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a specific ratio (e.g., 90:10 v/v). Add a small amount of diethylamine (e.g., 0.1%) as a basic additive to improve peak shape and reduce tailing.[2] Degas the mobile phase using sonication or vacuum filtration.
-
System Equilibration: Equilibrate the chiral column with the prepared mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the chiral amine sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Data Acquisition: Inject a specific volume (e.g., 10 µL) of the prepared sample onto the column. Record the chromatogram for a sufficient duration to ensure the elution of both enantiomers.
-
Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100 (where Area1 and Area2 are the integrated peak areas of the major and minor enantiomers, respectively).
Indirect Method via Derivatization
This protocol outlines the general steps for the indirect determination of enantiomeric excess by derivatizing the chiral amine with an achiral reagent followed by separation on a standard achiral column. Fluorene-2-carboxaldehyde is used here as an example derivatizing agent.[9]
3.2.1. Materials and Reagents
-
Chiral Amine Sample
-
Fluorene-2-carboxaldehyde
-
Anhydrous Solvent (e.g., Acetonitrile)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Achiral HPLC Column (e.g., C18)
-
HPLC System with UV or Fluorescence Detector
3.2.2. Protocol
-
Derivatization Reaction:
-
Dissolve a known amount of the chiral amine sample in an anhydrous aprotic solvent.
-
Add a molar excess of fluorene-2-carboxaldehyde.
-
The reaction is typically carried out at room temperature or with gentle heating. Reaction times may vary and should be optimized.
-
-
Sample Preparation: Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for injection.
-
HPLC Analysis:
-
Inject the derivatized sample onto an achiral HPLC column (e.g., C18).
-
Use a mobile phase that provides good separation of the diastereomeric imine derivatives (e.g., an acetonitrile/water gradient).
-
Set the detector to the appropriate wavelength for the derivative (e.g., UV at 310 nm).[9]
-
-
Data Analysis: Calculate the enantiomeric excess as described in the direct method protocol.
Data Presentation
The following table summarizes typical chromatographic data obtained for the enantioseparation of chiral amines as fluorene-2-carboxaldimine derivatives on different polysaccharide-based chiral stationary phases.[9]
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | k'₁ | α | Rs |
| 1-Phenylethylamine | Chiralcel OD-H | 3% 2-Propanol/Hexane | 2.15 | 1.28 | 3.21 |
| 1-(1-Naphthyl)ethylamine | Chiralcel OD-H | 3% 2-Propanol/Hexane | 3.45 | 1.45 | 5.12 |
| Phenylalaninol | Lux Cellulose-1 | 10% 2-Propanol/Hexane | 1.89 | 1.35 | 4.56 |
| Leucinol | Lux Cellulose-1 | 10% 2-Propanol/Hexane | 1.54 | 1.21 | 2.89 |
k'₁: Retention factor of the first eluted enantiomer α: Separation factor Rs: Resolution factor
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral amine using the direct HPLC method.
Caption: Workflow for determining enantiomeric excess of chiral amines by HPLC.
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. grokipedia.com [grokipedia.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Application Note: Chiral Separation of 1-(3-Chlorophenyl)ethanamine Enantiomers by HPLC
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(3-Chlorophenyl)ethanamine. Due to the critical differences in pharmacological and toxicological profiles between enantiomers, their effective separation and quantification are paramount in drug development and quality control. This document provides a comprehensive protocol utilizing polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability in resolving a variety of chiral compounds, including primary amines.[1][2] The presented methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates can significantly influence the biological activity of the final active pharmaceutical ingredient.[3] Consequently, robust and reliable analytical methods for separating and quantifying the individual enantiomers are essential. Chiral HPLC using chiral stationary phases is a powerful and widely adopted technique for this purpose.[3][4] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad enantiorecognition capabilities for a wide range of chiral molecules.[2] This note provides a starting point for method development for the chiral separation of this compound.
Experimental Workflow
Caption: Workflow for Chiral Method Development.
Recommended Screening Protocols
For the successful separation of this compound enantiomers, a screening approach with different chiral stationary phases and mobile phases is recommended. Polysaccharide-based CSPs are a good starting point due to their proven effectiveness with primary amines.[5]
Instrumentation and General Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV detector is suitable.
-
Detection: UV detection at 220 nm or 254 nm is recommended.
-
Column Temperature: 25°C (can be optimized).
-
Injection Volume: 10 µL.
-
Sample Concentration: 1.0 mg/mL in mobile phase.
Screening Conditions
The following table summarizes the recommended starting conditions for screening.
| Parameter | Condition A | Condition B | Condition C |
| Chiral Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) | Cyclofructan-based (e.g., Larihc® CF6-P) |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Isopropyl carbamoylated cyclofructan 6 |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / Methanol / TFA / TEA (90:10:0.3:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 2.0 mL/min |
Detailed Experimental Protocol (Based on Condition A)
This protocol provides a detailed methodology for the chiral separation using a CHIRALPAK® AD-H column.
Materials and Reagents
-
Racemic this compound
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA)
-
CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm) or equivalent
Instrument and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity HPLC system or equivalent.
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection: UV at 220 nm.[6]
-
Injection Volume: 10 µL.
Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Procedure
-
Equilibrate the CHIRALPAK® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Record the chromatogram and determine the retention times (t_R) for each enantiomer.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A baseline separation is typically indicated by an Rs value greater than 1.5.
Data Presentation
The following table presents expected performance data based on the separation of a structurally similar compound, (4-Chlorophenyl)(phenyl)methanamine, on a CHIRALPAK® AD column.[6] These values should be considered as a starting point for the analysis of this compound.
| Parameter | Expected Value |
| Retention Time (t_R1) | ~ 8-12 min |
| Retention Time (t_R2) | ~ 10-15 min |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | > 1.2 |
Method Optimization
If the initial screening does not provide baseline separation, the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-hexane to the alcohol modifier (isopropanol or ethanol). Increasing the alcohol content generally decreases retention times.
-
Alcohol Modifier: Switching between isopropanol and ethanol can significantly impact selectivity.
-
Additive: The concentration of the basic additive (DEA or TEA) can be optimized to improve peak shape. For some CSPs, a combination of acidic (TFA) and basic (TEA) additives may be beneficial.[1]
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time. Lower flow rates often lead to better resolution.
-
Temperature: Varying the column temperature can affect enantioselectivity.
Logical Relationships in Chiral Chromatography
Caption: Principle of Chiral Separation by HPLC.
Conclusion
The enantiomers of this compound can be effectively separated using chiral HPLC with polysaccharide-based stationary phases. A systematic screening of different columns and mobile phases is a robust strategy for developing a successful separation method. The provided protocols and data serve as a comprehensive guide for researchers to initiate method development and achieve baseline resolution of the enantiomers of interest. Further optimization of chromatographic parameters may be necessary to meet specific analytical requirements.
References
Application Notes and Protocols for Biocatalytic Production of Enantiopure Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the production of enantiopure amines using various biocatalytic methods. Chiral amines are crucial building blocks in the pharmaceutical and agrochemical industries, and biocatalysis offers a green and efficient alternative to traditional chemical synthesis.[1][2] This document outlines established enzymatic approaches, including asymmetric synthesis, kinetic resolution, and deracemization, utilizing a range of enzymes such as transaminases, monoamine oxidases, amine dehydrogenases, and reductive aminases.[3][4][5]
Key Biocatalytic Strategies
The enzymatic synthesis of enantiopure amines can be achieved through several strategic approaches:
-
Asymmetric Synthesis: A prochiral ketone is converted directly into a single enantiomer of the corresponding chiral amine. This method can theoretically achieve a 100% yield of the desired product.[6][7]
-
Kinetic Resolution: One enantiomer of a racemic amine is selectively transformed by an enzyme, leaving the other enantiomer unreacted and thus enriched. The maximum theoretical yield for the desired enantiomer is 50%.
-
Deracemization: This strategy combines a stereoselective oxidation of one enantiomer of a racemic amine with a non-selective reduction of the resulting imine intermediate, ultimately converting the racemic mixture into a single enantiomer with a theoretical yield of 100%.[3][8][9]
Enzyme Classes and Applications
Several classes of enzymes have been successfully employed for the production of enantiopure amines. The choice of enzyme depends on the desired stereochemistry, the substrate scope, and the overall process design.
| Enzyme Class | Reaction Type(s) | Key Features |
| ω-Transaminases (ω-TAs) | Asymmetric Synthesis, Kinetic Resolution, Deracemization | Utilize an amino donor (e.g., isopropylamine, L-alanine) and a pyridoxal-5'-phosphate (PLP) cofactor.[2][6][7][10] Can be engineered for broad substrate scope.[11][12] |
| Monoamine Oxidases (MAOs) | Kinetic Resolution, Deracemization | Employ molecular oxygen for the enantioselective oxidation of amines.[3][13][14] Often used in combination with a non-selective reducing agent for deracemization.[8][9] |
| Amine Dehydrogenases (AmDHs) | Reductive Amination | Catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH).[1][6][15] |
| Reductive Aminases (RedAms) / Imine Reductases (IREDs) | Reductive Amination | Catalyze the reduction of pre-formed or in situ-formed imines to produce primary, secondary, or tertiary amines.[4][10][16][17][18] |
Experimental Protocols
Herein, we provide detailed protocols for the application of these key enzyme classes in the synthesis of enantiopure amines.
Protocol 1: Asymmetric Synthesis of Chiral Amines using ω-Transaminase
This protocol describes the asymmetric synthesis of a chiral amine from a prochiral ketone using an ω-transaminase.
Materials:
-
ω-Transaminase (e.g., from Vibrio fluvialis JS17 or a commercially available kit)[6]
-
Prochiral ketone substrate (e.g., acetophenone)
-
Amino donor (e.g., L-alanine or isopropylamine)[6]
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer solution (e.g., 100 mM sodium phosphate buffer, pH 7.5)[10]
-
Organic co-solvent (e.g., DMSO), if required for substrate solubility
-
(Optional) Co-product removal system (e.g., lactate dehydrogenase and glucose dehydrogenase for pyruvate removal)[6]
-
Reaction vessel
-
Shaking incubator
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture with the following components:
-
Amino donor: 100-300 mM (a molar excess is typically used to shift the reaction equilibrium)[6][10]
-
PLP: 1 mM[10]
-
ω-Transaminase: 1-20 mg/mL of whole-cell biocatalyst or an appropriate concentration of purified enzyme.[10]
-
Buffer: to the final desired volume.
-
(Optional) Co-solvent: 5% (v/v) DMSO can be used to improve substrate solubility.[10]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24 hours.[10]
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., an equal volume of a suitable organic solvent like ethyl acetate) or by protein precipitation.
-
Extraction: Extract the product from the aqueous phase using an appropriate organic solvent.
-
Analysis: Analyze the conversion and enantiomeric excess of the product using chiral HPLC or GC.
Workflow for Asymmetric Synthesis using ω-Transaminase:
Caption: Asymmetric synthesis of a chiral amine from a prochiral ketone using an ω-transaminase.
Protocol 2: Deracemization of Amines using Monoamine Oxidase
This protocol details a deracemization process to convert a racemic amine into a single enantiomer using a monoamine oxidase in combination with a non-selective reducing agent.
Materials:
-
Racemic amine substrate
-
Non-selective reducing agent (e.g., ammonia-borane complex)[8][9]
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 9.0)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the racemic amine substrate in the buffer solution.
-
Enzyme Addition: Add the MAO-N enzyme to the reaction mixture.
-
Reducing Agent Addition: Add the ammonia-borane complex to the mixture. The reducing agent will non-selectively reduce the imine intermediate formed by the MAO-N.
-
Incubation: Stir the reaction at room temperature for 24-48 hours.
-
Work-up: Acidify the reaction mixture with HCl and extract with an organic solvent to remove any remaining starting material or byproducts. Basify the aqueous layer with NaOH and extract the product amine with an organic solvent.
-
Purification and Analysis: Dry the organic extracts, evaporate the solvent, and analyze the enantiomeric excess of the product by chiral HPLC or NMR.
Logical Diagram of Deracemization using Monoamine Oxidase:
References
- 1. Membrane-immobilized transaminases for the synthesis of enantiopure amines - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00293H [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Transition Metal-Catalyzed Asymmetric Hydrogenation for Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] The development of efficient and stereoselective methods for their synthesis is a cornerstone of modern organic chemistry. Among the most powerful strategies is the transition metal-catalyzed asymmetric hydrogenation of prochiral imines, enamines, and related unsaturated nitrogen-containing compounds.[3][4] This approach offers high atom economy, operational simplicity, and the ability to generate highly enantiomerically enriched amines, often with exceptional catalytic efficiency.[1][3]
This document provides detailed application notes and experimental protocols for the synthesis of chiral amines using state-of-the-art transition metal catalysts. The focus is on practical methodologies employing Iridium, Ruthenium, and Rhodium-based catalytic systems, which have demonstrated broad applicability and high performance.
Core Concepts and Advantages
Transition metal-catalyzed asymmetric hydrogenation relies on the use of a chiral catalyst, typically a complex of a transition metal (e.g., Ir, Ru, Rh) with a chiral ligand, to deliver hydrogen to the two faces of a prochiral C=N double bond at different rates, leading to one enantiomer of the amine product in excess.[4][5]
Key Advantages:
-
High Enantioselectivity: Modern catalytic systems routinely achieve enantiomeric excesses (ee) greater than 95%.[1][6]
-
High Efficiency: Reactions can often be performed with very low catalyst loadings, leading to high turnover numbers (TON) and turnover frequencies (TOF).[3][7]
-
Atom Economy: The reaction is highly atom-economical, with molecular hydrogen as the reductant and minimal byproduct formation.[3]
-
Broad Substrate Scope: A wide variety of imines and enamines can be successfully hydrogenated.[1][8]
Catalytic Systems and Applications
Iridium-Catalyzed Asymmetric Hydrogenation of Imines
Iridium catalysts, particularly those featuring phosphine-oxazoline (PHOX) and spiro-phosphine ligands, are highly effective for the asymmetric hydrogenation of a broad range of imines, including challenging dialkyl imines.[6][9][10]
Illustrative Application: Synthesis of a Chiral α-Aryl Amine
This protocol describes the asymmetric hydrogenation of an N-aryl ketimine using a chiral Iridium catalyst.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-(1-phenylethylidene)aniline
| Catalyst Precursor | Chiral Ligand | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ | (S)-f-SpiroPhos | 1000 | 50 | Toluene | 30 | 12 | >99 | 98 | [10] |
| [Ir(COD)₂]BF₄ | (S)-SimplePHOX | 200 | 50 | CH₂Cl₂ | 25 | 16 | >99 | 96 | [1] |
Experimental Protocol: Asymmetric Hydrogenation using [Ir(COD)Cl]₂/(S)-f-SpiroPhos
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.005 mmol) and (S)-f-SpiroPhos (0.011 mmol). Anhydrous, degassed toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate vial, N-(1-phenylethylidene)aniline (10 mmol) is dissolved in anhydrous, degassed toluene (8 mL).
-
Hydrogenation: The substrate solution is transferred to a high-pressure autoclave. The pre-formed catalyst solution is then added via syringe. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen.
-
Reaction Execution: The reaction mixture is stirred at 30°C for 12 hours.
-
Work-up and Analysis: After safely venting the hydrogen, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess is determined by chiral HPLC analysis.
Ruthenium-Catalyzed Asymmetric Hydrogenation of Imines
Ruthenium complexes, particularly those developed by Noyori and co-workers, are renowned for their high efficiency in the asymmetric hydrogenation of ketones and imines. Catalysts of the type RuCl₂(diphosphine)(diamine) are highly effective precatalysts.[11]
Illustrative Application: Synthesis of a Chiral Primary Amine Precursor
This protocol outlines the asymmetric hydrogenation of an N-phosphinoyl ketimine, which can be readily deprotected to yield the corresponding chiral primary amine.
Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of N-(Diphenylphosphinoyl)-1-phenylmethanimine
| Catalyst Precursor | Chiral Ligand (Diphosphine) | Chiral Ligand (Diamine) | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | RuCl₂[(R)-xyl-binap] | (R)-Xyl-BINAP | (R)-DAIPEN | 1000 | 20 | 2-Propanol | 80 | 24 | >99 | 97 |[3] | | RuCl₂[(R)-binap] | (R)-BINAP | (S,S)-DPEN | 500 | 50 | Methanol | 50 | 12 | >99 | 95 |[1] |
Experimental Protocol: Asymmetric Hydrogenation using RuCl₂[(R)-xyl-binap][(R)-DAIPEN]
-
Catalyst Activation: In a nitrogen-filled glovebox, RuCl₂[(R)-xyl-binap][(R)-DAIPEN] (0.01 mmol) is dissolved in anhydrous 2-propanol (5 mL) in a Schlenk tube. A solution of KOt-Bu (0.02 mmol) in 2-propanol (1 mL) is added, and the mixture is stirred for 15 minutes.
-
Reaction Setup: N-(Diphenylphosphinoyl)-1-phenylmethanimine (10 mmol) is placed in a high-pressure autoclave.
-
Hydrogenation: The activated catalyst solution is transferred to the autoclave containing the substrate. The autoclave is sealed, purged with hydrogen, and pressurized to 20 atm.
-
Reaction Execution: The reaction is stirred at 80°C for 24 hours.
-
Work-up and Analysis: After cooling and venting, the reaction mixture is filtered through a short pad of silica gel. The solvent is evaporated, and the residue is analyzed by ¹H NMR for conversion and by chiral HPLC for enantiomeric excess.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
Rhodium catalysts are particularly effective for the asymmetric hydrogenation of enamides, providing access to chiral N-acetylated amines, which are precursors to valuable amino acids and other chiral building blocks.[12][13]
Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation of (Z)-N-acetyl-1-phenyl-1-propen-1-amine
| Catalyst Precursor | Chiral Ligand | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | 1000 | 3 | Methanol | 25 | 12 | >99 | 98 | [14] |
| [Rh(NBD)₂]BF₄ | (S,S)-Et-FerroTANE | 500 | 10 | THF | 20 | 16 | >99 | 96 | [8] |
Experimental Protocol: Asymmetric Hydrogenation using [Rh(COD)₂]BF₄/(R,R)-Me-DuPhos
-
Catalyst Preparation: In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (0.01 mmol) and (R,R)-Me-DuPhos (0.011 mmol) are dissolved in anhydrous, degassed methanol (5 mL) in a Schlenk tube and stirred for 20 minutes.
-
Reaction Setup: (Z)-N-acetyl-1-phenyl-1-propen-1-amine (10 mmol) is dissolved in methanol (15 mL) in a hydrogenation vessel.
-
Hydrogenation: The catalyst solution is added to the substrate solution. The vessel is placed in an autoclave, which is then purged and pressurized with hydrogen to 3 atm.
-
Reaction Execution: The reaction is stirred at 25°C for 12 hours.
-
Work-up and Analysis: The pressure is released, and the solvent is removed in vacuo. The conversion and enantiomeric excess of the resulting N-acetylated amine are determined by GC or HPLC analysis.
Visualizing the Process
Catalytic Cycle of Imine Hydrogenation
The following diagram illustrates a generally accepted catalytic cycle for the asymmetric hydrogenation of an imine with an Iridium catalyst.
Caption: Generalized catalytic cycle for iridium-catalyzed asymmetric imine hydrogenation.
Experimental Workflow
This diagram outlines the typical workflow for performing a transition metal-catalyzed asymmetric hydrogenation experiment.
Caption: Standard experimental workflow for asymmetric hydrogenation.
Conclusion
Transition metal-catalyzed asymmetric hydrogenation is a robust and highly versatile tool for the synthesis of chiral amines. The protocols and data presented herein serve as a practical guide for researchers in academia and industry. The continuous development of new catalysts and ligands promises to further expand the scope and utility of this powerful transformation, enabling the efficient synthesis of increasingly complex and valuable chiral molecules.[1][3]
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation: Sustainable Chemistry to Access Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. scite.ai [scite.ai]
- 9. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 10. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Reduction of enamines [organic-chemistry.org]
- 14. diva-portal.org [diva-portal.org]
Application Notes and Protocols for the Liberation of Free Enantiomers from Diastereomeric Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via the formation of diastereomeric salts is a cornerstone technique in synthetic chemistry, particularly crucial in the pharmaceutical industry for the isolation of single enantiomers.[1][2] Racemic mixtures, containing equal amounts of two enantiomers, are reacted with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[3][4] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, allowing for their separation by methods such as fractional crystallization.[3][5] Once a diastereomeric salt is isolated, the final and critical step is the liberation of the desired free enantiomer. This process involves breaking the ionic bond of the salt, typically through an acid-base reaction, followed by extraction and purification.
These application notes provide detailed protocols for the liberation of chiral amines, carboxylic acids, and alcohols from their respective diastereomeric salts, supported by quantitative data and visual workflows to guide researchers in this essential separation process.
Principle of Liberation
The liberation of a free enantiomer from its diastereomeric salt is fundamentally an acid-base reaction. The choice of the reagent—acid or base—depends on the nature of the enantiomer to be liberated.
-
For Chiral Amines: A strong base (e.g., sodium hydroxide) is used to deprotonate the ammonium ion of the diastereomeric salt, liberating the free amine.[1]
-
For Chiral Carboxylic Acids: A strong acid (e.g., hydrochloric acid) is used to protonate the carboxylate ion of the diastereomeric salt, yielding the free carboxylic acid.[6][7]
-
For Chiral Alcohols: Alcohols are typically resolved via the formation of diastereomeric esters. Liberation involves the hydrolysis of the ester linkage, which can be achieved under either acidic or basic conditions.[8][9]
Following the chemical liberation, the free enantiomer is typically extracted from the aqueous solution using an appropriate organic solvent. Subsequent washing, drying, and evaporation of the solvent yield the purified enantiomer.
Experimental Workflow
The general workflow for liberating a free enantiomer from a diastereomeric salt is depicted below.
Chemical Principle of Liberation
The underlying chemical transformation involves the conversion of the salt back to its neutral acid/base and the salt of the resolving agent.
Quantitative Data Summary
The following table summarizes quantitative data from various enantiomeric resolution experiments, highlighting the yields and enantiomeric excess (e.e.) achieved after liberation.
| Racemic Compound | Resolving Agent | Isolated Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Ibuprofen | (S)-(-)-1-Phenylethylamine | (S)-(+)-Ibuprofen | 20.1 | 88.1 | [10] |
| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | L-Methamphetamine | 50.0 (from racemate) | Not Specified | [11] |
| 1-Phenylethylamine | L-(+)-Tartaric Acid | (-)-1-Phenylethylamine | Not Specified | >95 (implied) | [12] |
| Albuterol | (+)-Di-p-toluoyl-D-tartaric acid | (R)-Albuterol | 38 (initial) | 99.5 | [13] |
| Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | (+)-Tramadol | 35 | >99 | [13] |
| (1-methyl-2-phenyl)-ethylamine | (-)-Tartaric Acid | (-)-Enantiomer | 87.5 (salt) | 97 (after HCl salt formation) | [14] |
Experimental Protocols
Protocol 1: Liberation of a Chiral Amine from its Diastereomeric Salt
This protocol is exemplified by the liberation of L-methamphetamine from its salt with (-)-O,O'-di-p-toluoyl-R,R-tartaric acid.[11][13]
Materials:
-
Diastereomeric salt of the chiral amine
-
2 M Sodium hydroxide (NaOH) solution
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane, chloroform)[1][15]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (beaker, separatory funnel, round-bottom flask)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the dried diastereomeric salt in water. For example, 2.4 g of the methamphetamine salt can be dissolved in a mixture of 5.5 cm³ of 2M NaOH and 15 cm³ of water.[13]
-
Basification: While stirring, add a 2 M NaOH solution dropwise until the solution is basic (pH > 10).[1] This deprotonates the ammonium salt and liberates the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the liberated amine with an organic solvent (e.g., chloroform) three times using appropriate volumes (e.g., 3 x 20 mL).[13][15]
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and evaporate the solvent using a rotary evaporator to yield the free amine, which may be an oil or a solid.
Protocol 2: Liberation of a Chiral Carboxylic Acid from its Diastereomeric Salt
This protocol is based on the resolution of ibuprofen.[6][7]
Materials:
-
Diastereomeric salt of the chiral carboxylic acid
-
2 M Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Organic extraction solvent (e.g., methyl-t-butyl ether (MTBE), diethyl ether)
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolution/Suspension: Place the recrystallized diastereomeric salt in a beaker and add 10 mL of 2 M H₂SO₄.[6] Stir the mixture for several minutes.
-
Acidification: The strong acid will protonate the carboxylate, liberating the free carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like MTBE.[6][7]
-
Washing: Combine the organic layers and wash them sequentially with water and then with a saturated NaCl solution.[6]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter to remove the drying agent and evaporate the solvent using a rotary evaporator. The resulting product is the free carboxylic acid.
Protocol 3: Liberation of a Chiral Alcohol from its Diastereomeric Ester
The resolution of chiral alcohols often involves the formation of diastereomeric esters, which are then separated. The liberation of the alcohol requires hydrolysis of the ester.[1][8]
Materials:
-
Separated diastereomeric ester
-
Base (e.g., Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)) or Acid (e.g., HCl)
-
Solvent (e.g., Tetrahydrofuran (THF), Methanol)
-
1 M Hydrochloric acid (HCl)
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure (Base-Catalyzed Hydrolysis):
-
Dissolution: Dissolve the purified diastereomeric ester in a suitable solvent mixture, such as THF and water.[9]
-
Hydrolysis: Add an excess of a base like LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).[1][9]
-
Solvent Removal: Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidification and Extraction: Acidify the remaining aqueous residue with 1 M HCl. This protonates the alcohol and the carboxylate of the resolving agent. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[1]
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the enantiomerically pure alcohol. The chiral resolving agent can often be recovered from the acidified aqueous layer.[1]
Conclusion
The liberation of a free enantiomer from its diastereomeric salt is a critical step in classical chiral resolution. The success of this process hinges on the appropriate choice of acidic or basic conditions to break the salt's ionic bond, followed by a careful extraction and purification procedure. The protocols outlined in these notes provide a robust framework for researchers to effectively isolate the desired enantiomers of amines, carboxylic acids, and alcohols, thereby enabling the advancement of stereospecific synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Direct TLC resolution of atenolol and propranolol into their enantiomers using three different chiral selectors as impregnating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Preparation of D-tartaric Acid Modified Multi-walled Carbon Nanot...: Ingenta Connect [ingentaconnect.com]
- 11. Enantiomeric separation of baclofen by capillary electrophoresis tandem mass spectrometry with sulfobutylether-beta-cyclodextrin as chiral selector in partial filling mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioresolution of (RS)-baclofen by liquid chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Toward preparative resolution of chiral alcohols by an organic chemical method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereomeric Salt Crystallization
Welcome to the Technical Support Center for optimizing diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during chiral resolution experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Crystallization Issues
Q1: I've mixed my racemic compound and the resolving agent, but no crystals are forming, or I'm getting an oil/amorphous solid. What should I do?
A1: This is a common challenge in diastereomeric salt crystallization and often points to issues with solvent selection, supersaturation, or impurities. "Oiling out," the separation of the salt as a liquid phase, can occur when the solution is too concentrated or cooled too quickly.[1][2]
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing the necessary supersaturation for crystallization.[1][3] The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts.[1][3][4]
-
Insufficient Supersaturation: The concentration of the diastereomeric salt in the solution might be below its solubility limit.
-
Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent to decrease the salt's solubility. Cooling the solution can also be effective as solubility typically decreases with temperature.[1]
-
-
Excessive Supersaturation: Very high levels of supersaturation can lead to rapid precipitation, favoring the formation of an oil or amorphous solid instead of well-defined crystals.[1][2]
-
Impurities: The presence of impurities in the racemic compound or the resolving agent can inhibit nucleation and crystal growth.[5]
-
Solution: Ensure that the starting materials are of high purity. An additional purification step for the racemic compound might be necessary.[1]
-
Issues with Yield and Purity
Q2: I'm getting crystals, but my yield is very low. How can I improve it?
A2: Low yield suggests that a significant portion of the desired, less-soluble diastereomer remains dissolved in the mother liquor.[1]
Possible Causes & Solutions:
-
High Solubility of the Target Salt: Even the "less soluble" diastereomer may still have considerable solubility in the chosen solvent.[1]
-
Solution: Further optimize the solvent system to minimize the solubility of the target salt. Experiment with lower final crystallization temperatures and allow for longer crystallization times.[1]
-
-
Suboptimal Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield.
-
Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated.
-
Solution: Allow for a sufficient equilibration time at the final crystallization temperature. Monitor the solid-phase composition over time to determine when equilibrium is reached.[5]
-
Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the selectivity?
A3: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation.[1]
Possible Causes & Solutions:
-
Poor Solvent Selectivity: The chosen solvent does not provide a sufficient difference in solubility between the two diastereomeric salts.[4]
-
Solution: A thorough solvent screening is crucial.[3][4] Solvents with varying polarities and hydrogen-bonding capabilities should be tested to maximize the solubility difference.[4] Ternary phase diagrams can be constructed to understand the solid-liquid equilibrium and identify optimal solvent compositions.[5]
-
-
Formation of a Solid Solution: A solid solution occurs when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer, making separation by simple recrystallization ineffective.[2]
-
Incorrect Stoichiometry: An excess of the resolving agent can sometimes decrease selectivity.
-
Solution: Experiment with the molar ratio of the resolving agent.
-
-
Insufficient Equilibration Time: The system may not have reached thermodynamic equilibrium.
-
Solution: Increase the stirring time at the final crystallization temperature to allow the system to equilibrate, which can improve the d.e. of the solid phase.[5]
-
-
Recrystallization: A single crystallization step is often not enough to achieve high purity.[1]
Advanced Troubleshooting
Q4: I have screened multiple solvents and resolving agents, but the resolution is still unsuccessful. What advanced strategies can I try?
A4: If standard screening methods fail, more advanced techniques can be employed:
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can significantly increase yields, sometimes approaching 100%. CIDT is applicable when the undesired diastereomer in solution can epimerize to the desired, less-soluble diastereomer, which then crystallizes, driving the equilibrium towards the desired product.[3]
-
Seeding: Introducing seed crystals of the desired diastereomer at the appropriate level of supersaturation can promote the growth of uniform crystals and control the final crystal size.[5] This is particularly useful when spontaneous nucleation is difficult or leads to poor crystal quality.[8][9]
-
Kinetic Resolution: In some cases, the desired enantiomer cannot be recovered under equilibrium conditions. A kinetic approach, where the crystallization is stopped before reaching equilibrium, can be effective. This involves seeding a supersaturated solution and allowing the desired diastereomeric salt to crystallize preferentially.[10]
Data Presentation: Key Experimental Parameters
The following table summarizes key parameters that should be systematically varied and recorded during the optimization of diastereomeric salt crystallization.
| Parameter | Typical Range/Values to Screen | Purpose & Considerations |
| Resolving Agent | Various chiral acids and bases | The choice is crucial and often requires screening.[3] Structural complementarity can be a factor.[11] |
| Stoichiometry (Racemate:Resolving Agent) | 1:0.5 to 1:1 (molar ratio) | A 1:1 ratio is a common starting point, but optimizing this can improve yield and selectivity.[3][7] |
| Solvent System | Alcohols (MeOH, EtOH, IPA), Esters (EtOAc), Ketones (Acetone), Hydrocarbons (Heptane, Toluene), and their mixtures with water or anti-solvents. | The solvent significantly impacts the solubility difference between diastereomers.[3][4] A wide range of polarities should be screened.[1][4] |
| Concentration | Varies depending on solubility | Determines the level of supersaturation, which influences nucleation and crystal growth.[3] |
| Temperature Profile | Isothermal, Linear Cooling, Controlled Cooling Curves | Temperature affects solubility and can be a critical parameter for controlling crystallization.[3][5][12] |
| Cooling Rate | Slow (e.g., 0.1-0.5 °C/min) to Fast | A slower cooling rate generally leads to better quality crystals.[5] |
| Agitation | 100 - 500 RPM | Influences crystal size and morphology; should be optimized to ensure homogeneity without causing excessive breakage.[5] |
| Seeding | 0.1 - 1% (w/w) of theoretical yield | Can control nucleation, improve crystal size distribution, and ensure the correct polymorphic form.[5][8] |
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Crystallization
This protocol outlines a general procedure for the initial screening of resolving agents and solvents.
-
Salt Formation:
-
In separate vials, dissolve a known amount of the racemic compound.
-
In another set of vials, dissolve an equimolar amount of different chiral resolving agents.
-
Combine the solutions of the racemic compound and each resolving agent.
-
Evaporate the solvent to obtain the diastereomeric salts.[7]
-
-
Solvent Screening:
-
To each vial containing a dried diastereomeric salt pair, add a different crystallization solvent or solvent mixture.[7]
-
Heat the vials to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling (e.g., 4 °C).
-
-
Isolation and Analysis:
-
If crystals form, isolate them by vacuum filtration and wash with a small amount of cold solvent.[6]
-
Dry the crystals and the mother liquor.
-
Analyze the diastereomeric excess (d.e.) of the crystalline material and the composition of the mother liquor using an appropriate analytical method such as chiral HPLC or NMR spectroscopy.[3][13]
-
Protocol 2: Controlled Cooling Crystallization
This protocol is for optimizing the crystallization of a promising diastereomeric salt pair identified from screening.
-
Solution Preparation: Prepare a saturated solution of the diastereomeric salt mixture in the chosen solvent at an elevated temperature.
-
Cooling: Cool the solution to the final crystallization temperature using a controlled cooling profile (e.g., linear or multi-step).[12] A slow cooling rate is generally preferred.[5]
-
Seeding (Optional): If seeding is desired, add a small amount (0.1-1% w/w) of finely ground crystals of the desired diastereomer once the solution becomes slightly supersaturated.[5][8]
-
Equilibration: Stir the resulting slurry at the final temperature for a sufficient time to allow the system to reach equilibrium.[5]
-
Isolation: Collect the crystals by vacuum filtration, wash with cold solvent, and dry under vacuum.[7]
-
Analysis: Determine the yield and diastereomeric excess of the product.
Protocol 3: Liberation of the Enantiomer
After obtaining a diastereomerically pure salt, the enantiomer must be liberated.
-
Salt Dissociation: Suspend the purified diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[6]
-
pH Adjustment: Add an acid (if resolving a base) or a base (if resolving an acid) to neutralize the resolving agent and liberate the free enantiomer.[6][14] For example, acidify a carboxylic acid salt to a pH < 2.[6]
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Work-up: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent under reduced pressure to yield the enantiomerically enriched compound.[6]
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or polarimetry.[6]
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: A logical workflow for troubleshooting low diastereomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. researchgate.net [researchgate.net]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. homework.study.com [homework.study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Yield and Purity in Chiral Resolution
Welcome to the Technical Support Center for chiral resolution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral separation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in improving the yield and enantiomeric purity of your compounds.
Section 1: Diastereomeric Salt Crystallization
This section focuses on the classical method of resolving enantiomers by forming diastereomeric salts, followed by separation through crystallization.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric recrystallization and why is it used?
A1: Diastereomeric recrystallization is a technique for separating a racemic mixture (a 50:50 mixture of two enantiomers).[1][2] The process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to create a mixture of diastereomers.[1][2][3][4][5] Since diastereomers have different physical properties, such as solubility, they can be separated by crystallization.[1][3][5] The less soluble diastereomer crystallizes preferentially from a suitable solvent, enabling its isolation in a purified form.[1]
Q2: Why is the choice of solvent so critical for a successful separation?
A2: The solvent is a crucial factor because the success of the separation depends on the difference in solubility between the two diastereomeric salts.[1] An ideal solvent will maximize this solubility difference, dissolving the undesired diastereomer while having low solubility for the desired one.[1]
Q3: What should I do if my crystallization results in an oil or gum instead of crystals?
A3: This phenomenon, known as "oiling out," occurs when the solute separates as a liquid phase instead of a solid.[6] It is often caused by excessively high supersaturation or a crystallization temperature that is too high.[6] To resolve this, you can try reducing the supersaturation by using a more dilute solution or a slower cooling rate.[6] Experimenting with different solvents or slowly adding an anti-solvent (a solvent in which the salt is less soluble) can also induce crystallization.[6][7]
Q4: After isolating the diastereomeric salt, how do I get my pure enantiomer back?
A4: To recover your enantiomer, you must break the diastereomeric salt. This is typically achieved by dissolving the purified salt in a suitable solvent (like water) and then adding an acid or a base.[7][8] This neutralizes one component of the salt, allowing you to separate your target enantiomer, often by extraction into an organic solvent.[8]
Troubleshooting Guide: Low Yield and Purity
Issue 1: The yield of my desired diastereomeric salt is very low.
This common issue indicates that a significant portion of your target diastereomer remains in the mother liquor.[6]
-
Possible Cause 1: Suboptimal Solvent or Temperature. The solubility of your target salt may be too high in the chosen solvent.
-
Possible Cause 2: Incorrect Stoichiometry. The molar ratio of the resolving agent to the racemic mixture significantly impacts yield.
-
Solution: While a 0.5 equivalent of the resolving agent is a common starting point, this can be optimized.[7] Experiment with varying the stoichiometry to find the optimal ratio for your specific system.
-
-
Possible Cause 3: Insufficient Supersaturation. The solution may not be concentrated enough for crystallization to occur efficiently.
-
Possible Cause 4: Slow or Incomplete Crystallization.
Issue 2: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my product is low.
Low purity suggests that the undesired diastereomer is co-crystallizing with your target diastereomer. This can sometimes be due to the formation of a solid solution.[6]
-
Possible Cause 1: Poor Resolving Agent. The chosen resolving agent may not provide sufficient discrimination between the enantiomers, leading to salts with similar solubilities.
-
Possible Cause 2: Inappropriate Solvent System. The solvent may not effectively differentiate between the solubilities of the two diastereomers.
-
Solution: A thorough solvent screening is essential. A solvent that maximizes the solubility difference between the diastereomers is required.[1] Sometimes a mixture of solvents can provide better results than a single solvent.
-
-
Possible Cause 3: Rapid Crystallization. Cooling the solution too quickly can trap the more soluble diastereomer in the crystal lattice of the less soluble one.
-
Possible Cause 4: Insufficient Washing. The mother liquor, which is enriched in the more soluble diastereomer, may not be fully removed from the crystal surfaces.
Data Presentation: Solvent Screening
The selection of an appropriate solvent is critical for achieving high diastereomeric excess. The following table illustrates sample results from a solvent screening for the resolution of a hypothetical racemic acid.
| Solvent System | Diastereomeric Excess (d.e.) of Crystals (%) | Yield (%) | Crystal Morphology |
| Methanol | 75% | 65% | Rapid crystallization, small needles |
| Ethanol | 60% | 88% | Slower growth, well-formed prisms |
| Isopropanol | 45% | 95% | Very slow crystallization, large blocks |
| Ethyl Acetate | 92% | 45% | Fine powder |
| Toluene | >95% | 20% | Well-defined plates |
| Isopropanol/Hexane (9:1) | 94% | 68% | Large blocks |
| Data is for illustrative purposes only.[1][8] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization [8][10]
-
Dissolution and Salt Formation: In a suitable flask, dissolve the racemic compound (1.0 equivalent) and the chiral resolving agent (0.5 - 1.0 equivalent) in the minimum amount of the selected solvent required for complete dissolution at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration (Optional): If any solid impurities are present, filter the hot solution through a pre-warmed filter.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. To maximize yield, the flask can then be placed in a refrigerator or an ice bath. If crystallization does not start, try scratching the inner wall of the flask or adding a seed crystal.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.[1][8][10]
-
Drying: Dry the isolated crystals under vacuum to a constant weight.
-
Analysis: Determine the diastereomeric purity of the isolated salt using techniques like HPLC or NMR spectroscopy.
Protocol 2: Liberation of the Enantiomer from the Diastereomeric Salt [7][10]
-
Salt Dissociation: Dissolve the purified diastereomeric salt in water or another suitable solvent.
-
pH Adjustment: Adjust the pH with an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free enantiomer or make the resolving agent soluble in the aqueous phase.
-
Extraction: Extract the liberated enantiomer into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified enantiomer.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or polarimetry.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Experimental workflow for chiral resolution.
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)
This section addresses common issues encountered during the separation of enantiomers using chiral HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between enantiomers in chiral HPLC?
A1: Poor resolution in chiral HPLC can result from several factors, including an unsuitable chiral stationary phase (CSP), a non-optimal mobile phase composition, incorrect temperature, or low column efficiency.[11] Achieving good separation often requires a systematic approach to method development.[11]
Q2: How do I choose the right chiral column?
A2: There is no reliable way to predict the best chiral column based on the analyte's structure alone. The most effective approach is to screen a variety of columns with different chiral stationary phases (e.g., polysaccharide-based, protein-based, cyclodextrin-based).[12] Published methods for structurally similar compounds can provide a good starting point, but experimental screening is crucial for novel compounds.
Q3: How does temperature affect chiral separations?
A3: Temperature can significantly influence the enantioselectivity of a separation on a CSP.[11] Generally, lower temperatures enhance the interactions responsible for chiral recognition, often leading to improved resolution.[11] However, the effect is compound-dependent, and in some cases, increasing the temperature can improve resolution or even reverse the elution order.[11] Therefore, temperature should be carefully controlled and optimized.
Q4: Can I improve resolution by changing the flow rate?
A4: Yes. Once some separation is achieved, resolution can often be improved by adjusting the flow rate. Decreasing the flow rate below the typical 1.0 mL/min (for a 4.6 mm I.D. column) can increase the interaction time between the analytes and the CSP, which may enhance resolution.[13]
Troubleshooting Guide: Poor Resolution and Peak Shape
Issue 1: Poor or no resolution of enantiomers.
This is a common starting point in method development. Selectivity is the most influential factor for achieving resolution in chiral chromatography.[12]
-
Possible Cause 1: Unsuitable Chiral Stationary Phase (CSP). The chosen CSP does not provide adequate chiral recognition for your analyte.
-
Possible Cause 2: Suboptimal Mobile Phase. The mobile phase composition greatly affects the selectivity of a chiral separation.[12]
-
Solution: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the alkane (e.g., hexane, heptane). For reversed-phase, vary the ratio of organic solvent (e.g., acetonitrile, methanol) to water/buffer.[13]
-
-
Possible Cause 3: Inappropriate Mobile Phase Additive. Additives can dramatically alter selectivity, sometimes even reversing the elution order.[12]
Issue 2: Asymmetric peaks (tailing or fronting).
Poor peak shape can compromise resolution and the accuracy of quantification.[11]
-
Possible Cause 1: Column Overload. Injecting too much sample can lead to broad, asymmetric peaks.[13]
-
Solution: Dilute the sample (e.g., 1:10 and 1:100 dilutions) and reinject. If the peak shape improves, the original sample was overloading the column.[11]
-
-
Possible Cause 2: Secondary Interactions. Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols on the silica support) can cause peak tailing, especially for basic compounds.[10]
-
Possible Cause 3: Column Contamination or Degradation. Accumulation of strongly retained impurities can create active sites that cause tailing.[10]
Data Presentation: Mobile Phase Optimization
The effect of mobile phase additives on peak shape and resolution for a hypothetical basic compound.
| Mobile Phase Composition (Hexane/IPA 90:10) | Additive (0.1%) | Resolution (Rs) | Tailing Factor |
| No Additive | None | 1.2 | 2.1 |
| Acidic Additive | TFA | 0.8 | 2.5 |
| Basic Additive | DEA | 1.9 | 1.2 |
| Data is for illustrative purposes only. |
Experimental Protocols
Protocol 3: Chiral HPLC Column Screening
-
Prepare Stock Solution: Prepare a solution of your racemic compound at a known concentration (e.g., 1 mg/mL) in a solvent compatible with your initial mobile phases.
-
Select Columns: Choose a set of 3-5 chiral columns with diverse stationary phases (e.g., an amylose-based, a cellulose-based, and a cyclodextrin-based column).
-
Define Screening Conditions: For each column, test a few generic mobile phase systems. Common starting points include:
-
Normal Phase: Hexane/Isopropanol (90/10), Hexane/Ethanol (90/10).
-
Reversed-Phase: Acetonitrile/Water (50/50) with 0.1% Formic Acid.
-
-
Run Screening: Inject the sample onto each column with each mobile phase condition. Use a standard flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C).
-
Evaluate Results: Examine the chromatograms for any sign of peak separation (e.g., peak splitting, shoulders). Even partial separation indicates that the column/mobile phase combination is a good candidate for further optimization.[11]
Protocol 4: Chiral HPLC Method Optimization
Once a promising column and mobile phase system are identified:
-
Optimize Mobile Phase Ratio: Systematically vary the percentage of the polar modifier (e.g., isopropanol) in normal phase or the organic solvent in reversed-phase in small increments (e.g., 2-5%) to find the optimal selectivity and retention time.
-
Optimize Additives: If peak shape is poor or resolution is still marginal, screen different acidic or basic additives (e.g., TFA, FA, DEA) at a low concentration (e.g., 0.1%).
-
Optimize Temperature: Evaluate the effect of temperature on the separation. Test temperatures both below (e.g., 15 °C) and above (e.g., 40 °C) your initial condition in 5-10 °C increments.[11][13]
-
Optimize Flow Rate: If necessary, fine-tune the resolution by decreasing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min).
Visualizations
Caption: Troubleshooting workflow for poor resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 15. researchgate.net [researchgate.net]
- 16. chiraltech.com [chiraltech.com]
Technical Support Center: Solvent Selection for Diastereomeric Salt Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to solvent selection for diastereomeric salt formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in diastereomeric salt resolution?
A1: The solvent is a critical factor in diastereomeric salt resolution because the separation of diastereomers is based on their differing solubilities.[1] The ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble salt while the more soluble one remains in the mother liquor.[2]
Q2: I am not getting any crystals. What are the likely causes and how can I fix it?
A2: A complete lack of crystallization can be due to several factors:
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent. To address this, you can try using a less polar solvent or a mixture of solvents to decrease solubility.[3]
-
Insufficient Supersaturation: The concentration of the salt may be below the saturation point. You can try to concentrate the solution or cool it to a lower temperature to induce crystallization.[2]
-
Incomplete Salt Formation: The reaction between your racemic compound and the resolving agent may be incomplete. Ensure you are using the correct stoichiometry and that the reaction has gone to completion.[3]
Q3: My crystallization has resulted in an oil or gum instead of crystals. What should I do?
A3: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid.[4] It is often caused by:
-
High Supersaturation: The concentration of the solute is too high. Try using a more dilute solution or a slower cooling rate.[4]
-
Inappropriate Solvent: The solvent may be too polar. Experiment with less polar solvents or solvent mixtures.[3] Adding an anti-solvent (a solvent in which the salt is less soluble) can also induce crystallization.[4]
Q4: I've performed multiple recrystallizations, but the diastereomeric excess (d.e.) is not improving. What is happening?
A4: This is a classic sign of the formation of a solid solution . A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one, resulting in a single solid phase containing both diastereomers.[4] This makes purification by simple recrystallization ineffective.[4]
To troubleshoot solid solution formation:
-
Vary the Solvent: Changing the solvent's polarity or hydrogen bonding capacity can alter the crystal packing and potentially prevent the formation of a solid solution.[4]
-
Change the Resolving Agent: Using a structurally different resolving agent will create diastereomers with different physical properties, which may not form a solid solution.[4]
-
Temperature Cycling (Annealing): Subjecting the solid to heating and slow cooling cycles can sometimes promote phase separation.[4]
Q5: How do I begin the solvent selection process?
A5: A systematic solvent screening is the most effective approach.[5] Start with a range of solvents with varying polarities. Alcoholic solvents like methanol or ethanol are often a good starting point.[3] It is highly recommended to perform small-scale screening experiments in vials or a 96-well plate to efficiently test multiple solvents and solvent mixtures.[2][6]
Solvent Properties and Their Influence on Resolution
The choice of solvent can significantly impact the success of a diastereomeric salt resolution. The following table summarizes key solvent properties and their general effect on crystallization.
| Solvent Property | Effect on Diastereomeric Salt Resolution | Troubleshooting Considerations |
| Polarity | A critical factor influencing the solubility of the diastereomeric salts. The goal is to find a solvent where the solubility difference between the two diastereomers is maximized.[3] | If both salts are too soluble, use a less polar solvent. If both salts precipitate, use a more polar solvent. Solvent mixtures can be used to fine-tune polarity.[3] |
| Hydrogen Bonding | Solvents with different hydrogen bonding capabilities (donor/acceptor) can interact differently with the diastereomeric salts, affecting their solubility and crystal packing.[4] | If solid solutions form, switching to a solvent with different hydrogen bonding properties may help. |
| Viscosity | Higher viscosity can slow down diffusion and crystal growth. | In cases of rapid, uncontrolled crystallization leading to low purity, a more viscous solvent might be beneficial. |
| Boiling Point | A lower boiling point allows for easier removal of the solvent after filtration. However, it can also lead to rapid evaporation and crashing out of the solid. | For controlled, slow crystallization, a solvent with a moderate to high boiling point is often preferred. |
Detailed Experimental Protocol: Solvent Screening for Diastereomeric Salt Resolution
This protocol outlines a general procedure for screening solvents for the resolution of a racemic base with a chiral acid.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of your racemic compound in a suitable solvent (e.g., methanol or ethanol).[4]
-
Prepare a stock solution of the chiral resolving agent at the same concentration in the same solvent.[4]
2. Salt Formation and Solvent Screening:
-
In a series of small vials or a 96-well plate, combine equimolar amounts of the racemic compound and resolving agent stock solutions.[4][6]
-
Evaporate the initial solvent (e.g., using a Genevac evaporator or a stream of nitrogen).[7]
-
To each vial, add a different test solvent or solvent mixture.[2][7] A typical screen might include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), ethers (MTBE), and hydrocarbons (heptane), as well as aqueous mixtures.
-
Seal the vials and allow them to stand at a controlled temperature (e.g., room temperature or cooled in a refrigerator) for 24-48 hours to allow for crystallization.[2] Gentle agitation can sometimes be beneficial.[5]
3. Isolation and Analysis:
-
Visually inspect the vials for crystal formation.[2]
-
Isolate any crystalline material by filtration (e.g., using a filter plate for 96-well plates or small funnels for vials).
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Analyze the solid and the mother liquor by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC), to determine the yield and diastereomeric excess (d.e.).[2]
4. Regeneration of the Pure Enantiomer:
-
Dissolve the purified diastereomeric salt in water or another suitable solvent.
-
Adjust the pH to break the salt. For a basic amine resolved with an acid, add a base (e.g., NaOH).[5]
-
Extract the liberated free base into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Wash, dry, and concentrate the organic layer to obtain the resolved enantiomer.
Visual Troubleshooting and Workflow Guides
The following diagrams illustrate the logical workflow for troubleshooting common issues in solvent selection and the relationship between solvent properties and successful resolution.
References
Technical Support Center: Strategies to Improve Enantiomeric Excess (ee%)
Welcome to the technical support center for chiral resolution. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving enantiomeric excess (ee%).
Resolution via Diastereomeric Salt Crystallization
This classical method involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties, such as solubility.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the key requirements for a successful diastereomeric salt resolution? A1: Success relies on several factors:
-
The diastereomeric salt must crystallize effectively.
-
There must be a significant difference in solubility between the two diastereomeric salts.
-
The resolving agent should be readily available in an optically pure form and easily recoverable.
-
The resolving agent must be chemically stable and not racemize under the experimental conditions.[1]
Q2: How do I select an appropriate resolving agent and solvent? A2: The selection is often empirical and requires screening. Chiral acids like (+)-tartaric acid or (-)-mandelic acid are used for resolving racemic bases, while chiral bases like (+)-α-phenethylamine or brucine are used for racemic acids.[3][4] The solvent system is critical; it must provide a significant solubility difference between the diastereomers at different temperatures. A good starting point is to screen various solvents and solvent mixtures to find conditions where one salt is sparingly soluble while the other remains in solution.[5][6]
Q3: What is Crystallization-Induced Diastereomeric Transformation (CIDT)? A3: CIDT is an advanced technique applicable when the undesired, more soluble diastereomer in solution can epimerize (invert its stereocenter) to the desired, less soluble diastereomer. This drives the equilibrium towards the formation of the desired product, potentially increasing the yield beyond the theoretical 50% limit of classical resolution.[5]
Troubleshooting Guide
Problem: Low yield of the desired diastereomeric salt.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility Difference | The solubilities of the two diastereomeric salts in the chosen solvent are too similar. Solution: Screen a wider range of solvents or solvent mixtures. Sometimes, a mixture (e.g., THF/H₂O) can enhance the solubility difference.[1][5] Constructing a ternary phase diagram can help systematically optimize the solvent composition.[1] |
| Suboptimal Stoichiometry | The molar ratio of the resolving agent to the racemic substrate may not be optimal. Solution: Experiment with different stoichiometries. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., half-equivalent) of the resolving agent can be more effective.[7] |
| Unfavorable Cooling Profile | Rapid cooling ("crashing out") can lead to co-precipitation of both diastereomers, resulting in low purity and apparent low yield of the desired product. Solution: Optimize the cooling profile. Slow, controlled cooling allows for selective crystallization of the less soluble salt. Seeding the supersaturated solution with crystals of the desired diastereomer can also promote selective crystallization.[5] |
Problem: Low diastereomeric excess (de%) or enantiomeric excess (ee%) of the final product.
| Possible Cause | Troubleshooting Steps |
| Co-crystallization | The undesired diastereomer is crystallizing along with the desired one. Solution: Re-evaluate the solvent system and cooling rate. A slower cooling rate is crucial.[5] Analyze the crystal purity at different stages of crystallization to identify the source of contamination. Increasing the polarity of the solvent can sometimes eliminate anionic dimers that hinder separation.[8] |
| Incomplete Salt Formation | The salt formation reaction may not have gone to completion before crystallization begins. Solution: Ensure the salt formation is complete by allowing sufficient time at an elevated temperature before initiating cooling.[6] |
| Racemization | The resolving agent or the substrate may be racemizing under the reaction conditions (e.g., high temperature or presence of a base/acid). Solution: Run control experiments to check the optical stability of your starting materials under the resolution conditions. If racemization occurs, consider milder conditions. |
Quantitative Data: Effect of Cooling Rate on Yield and Purity
The following table illustrates how the cooling profile can impact the yield and diastereomeric excess (de%) of a diastereomeric salt.
| Cooling Rate (°C/min) | Yield (%) | Diastereomeric Excess (de%) of Solid |
| 0.1 | 45 | 98 |
| 0.5 | 55 | 94 |
| 1.0 | 62 | 88 |
| Crash Cool (to 0 °C) | 75 | 70 |
| Data is illustrative, based on trends described in the literature.[5] |
Diagrams and Workflows
Caption: Workflow for chiral resolution via diastereomeric salt formation.[5]
Caption: Troubleshooting workflow for low ee% in diastereomeric salt resolution.
Enzymatic Kinetic Resolution (EKR)
EKR utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This method is valued for its high selectivity under mild conditions.[9]
Frequently Asked Questions (FAQs)
Q1: What types of enzymes are commonly used for EKR? A1: Lipases and esterases are the most common, often used for the resolution of alcohols, esters, and amines.[2][4] For instance, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is widely used for its broad substrate specificity and high enantioselectivity.[10][11] Other enzymes like amidases and peptidases can be used for hydrolyzing amide bonds.[2]
Q2: What is the theoretical maximum yield in a kinetic resolution? A2: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the product or the remaining starting material) is 50%. This is because the enzyme consumes one enantiomer to form the product, leaving the other behind.[4] However, if the unreacted enantiomer can be racemized in situ (a process called Dynamic Kinetic Resolution), the theoretical yield can approach 100%.[4]
Q3: How is the efficiency of an EKR measured? A3: The efficiency is typically described by the enantiomeric ratio (E-value). The E-value integrates both conversion and the enantiomeric excesses of the product (eeₚ) and the substrate (eeₛ). A high E-value (ideally >200) indicates a highly selective and efficient resolution.[9]
Troubleshooting Guide
Problem: Low conversion rate.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature or pH may not be optimal for the enzyme's activity. Solution: Ensure the reaction is at the optimal temperature for your lipase. Excessive heat can denature the enzyme.[12] For aqueous or biphasic systems, verify the pH is within the enzyme's active range. |
| Enzyme Inactivation | Solvents can strip the essential water layer from the enzyme, or byproducts (like acetic acid from vinyl acetate) can inhibit or denature it. Solution: Choose a solvent compatible with your lipase.[12] If byproducts are an issue, consider using a buffered system or adding a mild base to neutralize acid.[12] |
| Mass Transfer Limitations | Especially with immobilized enzymes, poor mixing can limit the reaction rate. Solution: Ensure adequate agitation (e.g., 150-200 rpm) to minimize these limitations.[12] |
Problem: Acceptable conversion but low enantiomeric excess (ee%).
| Possible Cause | Troubleshooting Steps |
| Poor Enzyme Selectivity | The chosen enzyme may not be sufficiently selective for the substrate. Solution: Screen a panel of different lipases or other enzymes. Small structural changes in the enzyme's active site can significantly impact enantioselectivity.[9] |
| Reaction Progress | The relationship between conversion and ee% is non-linear. For the unreacted starting material, ee% is highest near 50% conversion. For the product, ee% is often high initially but can decrease if the reverse reaction occurs. Solution: Monitor the reaction closely by taking aliquots over time. Stop the reaction at the point that provides the optimal balance of yield and ee%.[12] |
| Inappropriate Acyl Donor | The choice of acyl donor can influence enantioselectivity. Solution: Screen different acyl donors. Vinyl acetate is often effective because it makes the reaction irreversible, but other esters or anhydrides might offer better selectivity for your specific substrate.[12] |
Quantitative Data: Lipase Screening for Kinetic Resolution
This table shows results from a screening of different lipases for the hydrolysis of various Morita-Baylis-Hillman acetates, demonstrating how enzyme choice impacts ee% and E-ratio.
| Substrate | Enzyme | Conversion (%) | eeₚ (%) (Product) | E-ratio |
| 5b | P. fluorescens lipase | 47 | 85 | 16 |
| 5b | PCL | 48 | 91 | 35 |
| 5b | CAL-A | 49 | 98 | 181 |
| 5b | Novozyme 435 (CAL-B) | 49 | 97 | 147 |
| 5c | P. fluorescens lipase | 48 | 90 | 30 |
| Data from a study on Morita-Baylis-Hillman derivatives.[11] PCL: Pseudomonas cepacia lipase; CAL-A: Candida antarctica lipase A; CAL-B: Candida antarctica lipase B. |
Experimental Protocol: EKR of a Racemic Alcohol
-
Preparation: To a solution of the racemic alcohol (1.0 equiv) in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE), add the acyl donor (e.g., vinyl acetate, 1.5-2.0 equiv).
-
Initiation: Equilibrate the mixture to the desired reaction temperature (e.g., 30 °C) with stirring. Add the immobilized lipase (e.g., Novozym 435, 10-20 mg/mmol of substrate) to start the reaction.[12]
-
Monitoring: Monitor the reaction by taking small aliquots at regular time intervals. Dilute the aliquots and analyze by chiral GC or HPLC to determine conversion and the ee% of the remaining alcohol and the formed ester.[12]
-
Termination: Once the desired conversion is reached (often near 50%), stop the reaction by filtering off the immobilized enzyme.[12]
-
Purification: The filtrate, containing the enantioenriched unreacted alcohol and the product ester, can be purified by column chromatography to separate the two components.
Chiral Chromatography
Chiral chromatography is a powerful analytical and preparative technique that separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).
Frequently Asked Questions (FAQs)
Q1: How does chiral chromatography work? A1: Enantiomers have identical physical properties except when they interact with other chiral molecules. A CSP creates a chiral environment inside the column. As the racemic mixture passes through, the two enantiomers interact differently with the CSP, leading to different retention times and thus separation.
Q2: What are the most common types of chiral stationary phases (CSPs)? A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability across various separation modes (normal phase, reversed phase, polar organic, SFC).[13]
Q3: How can I improve the resolution between two enantiomer peaks? A3: Once baseline separation is achieved, resolution can be fine-tuned by optimizing several parameters:
-
Mobile Phase Composition: Adjusting the ratio of solvents or the concentration of additives (like acids or bases) can significantly impact selectivity.[13]
-
Temperature: Temperature can alter the enantioselectivity of a separation. Increasing temperature may improve peak shape but could decrease resolution, or in some cases, even reverse the elution order.[13]
-
Flow Rate: Decreasing the flow rate can sometimes increase resolution, although it will lengthen the analysis time.
Troubleshooting Guide
Problem: No separation of enantiomers.
| Possible Cause | Troubleshooting Steps |
| Incorrect CSP | The chosen CSP is not suitable for the analyte. Solution: Screen different types of CSPs. Polysaccharide-based columns are a good starting point due to their versatility. |
| Inappropriate Mobile Phase | The mobile phase composition is not creating the necessary differential interaction. Solution: Systematically screen different mobile phase systems. For polysaccharide columns, common systems include hexane/alcohol (normal phase), acetonitrile/methanol (polar organic), or buffered aqueous/organic mixtures (reversed phase). |
| Compound Not Retained | The analyte has little to no interaction with the column. Solution: If using polar ionic mode for a neutral, non-polar compound, there will be little retention. Switch to a different mobile phase system, like normal phase. |
Problem: Poor resolution or peak shape.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | The mobile phase is not fine-tuned for selectivity. Solution: Adjust the alcohol modifier (e.g., switch from isopropanol to ethanol) in normal phase. In reversed phase or polar organic mode, add small amounts of acidic or basic additives (e.g., formic acid, diethylamine) to improve peak shape and selectivity.[13] |
| Temperature Effects | The operating temperature may not be optimal. Solution: Investigate the effect of temperature. A change of ±10-15 °C can have a significant impact on selectivity. |
| Column Overload | Injecting too much sample can lead to broad, tailing, or merged peaks. Solution: Reduce the injection volume or the concentration of the sample. |
Diagrams and Workflows
Caption: Logical workflow for developing a chiral chromatography method.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspergillus spp. As an Expression System for Industrial Biocatalysis and Kinetic Resolution [mdpi.com]
- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 11. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Challenges in Chiral Amine Synthesis
Welcome to the technical support center for chiral amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a structured question-and-answer format to directly address specific challenges.
Asymmetric Catalysis: Troubleshooting Guide
Question 1: My asymmetric hydrogenation of an N-alkyl ketimine shows low enantioselectivity (ee%). What are the potential causes and how can I improve it?
Answer:
Low enantioselectivity in the asymmetric hydrogenation of N-alkyl ketimines is a common challenge. The high basicity and nucleophilicity of the resulting N-alkyl amine product can lead to catalyst deactivation or interference.[1][2] Here are several potential causes and troubleshooting strategies:
-
Catalyst Deactivation: The product amine can coordinate to the metal center of the catalyst, inhibiting its activity and selectivity.
-
Solution: Consider using a catalyst system that is less susceptible to product inhibition. For instance, iridium catalysts with specific ligands like f-spiroPhos have been shown to be effective for the hydrogenation of cyclic imines without the need for additives to prevent deactivation.[1] Another approach is the in situ protection of the product amine, for example, by using Boc₂O during the reaction, although this adds an extra step to the synthesis.[1]
-
-
Ligand Choice: The chiral ligand is crucial for achieving high enantioselectivity. The ligand may not be optimal for your specific substrate.
-
Solution: Screen a variety of chiral ligands. For N-alkyl imines, ligands like (S,S)-f-Binaphane used with an iridium catalyst have shown good results, achieving up to 90% ee for certain substrates.[2] The choice of ligand can be highly substrate-dependent, so empirical screening is often necessary.
-
-
Substituent Effects: The steric and electronic properties of the substituents on the nitrogen atom and the ketone can significantly impact enantioselectivity. Large alkyl substituents on the nitrogen, for instance, can lead to a decrease in ee%.[2]
-
Solution: If possible, modify the protecting group on the nitrogen to a less sterically demanding one. While this may not always be feasible depending on the overall synthetic route, it is a factor to consider during the design phase.
-
-
Reaction Conditions: Temperature, pressure, and solvent can all influence the enantioselectivity of the reaction.
-
Solution: Systematically optimize the reaction conditions. Lowering the reaction temperature can sometimes enhance enantioselectivity. The hydrogen pressure can also be a critical parameter to optimize.
-
Quantitative Data Summary: Asymmetric Hydrogenation of N-Alkyl Imines
| Catalyst/Ligand | Substrate Type | Yield (%) | ee% (%) | Notes |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Good | up to 90 | Enantioselectivity decreases with larger N-alkyl substituents.[2] |
| Ir-PHOX | N-methyl imine of acetophenone | - | Low | Pioneering catalyst, but with limited enantioselectivity for this substrate class.[1] |
| Ir/(R,R)-f-spiroPhos | 2-aryl cyclic imines | High | High | Effective without additives to prevent catalyst deactivation.[1] |
Biocatalysis: Troubleshooting Guide
Question 2: My transaminase-catalyzed reaction for chiral amine synthesis is showing low conversion and/or yield. What are the common reasons and how can I address them?
Answer:
Low conversion in transaminase-catalyzed reactions is a frequent issue, often stemming from the unfavorable thermodynamic equilibrium of the reaction.[3][4] Here are common causes and effective solutions:
-
Unfavorable Equilibrium: The transamination reaction is reversible, and the equilibrium often does not favor the product amine.[3]
-
Solution 1: Excess Amine Donor: Using a large excess of the amine donor (e.g., isopropylamine or L-alanine) can shift the equilibrium towards the product side.[5][6]
-
Solution 2: Co-product Removal: The ketone co-product formed from the amine donor can be removed to drive the reaction forward. This can be achieved by:
-
Solution 3: "Smart" Amine Donors: Employing diamine donors like ortho-xylylenediamine can lead to the formation of a stable cyclic co-product, which effectively pulls the equilibrium towards the desired amine.[6]
-
-
Product Inhibition: The chiral amine product or the ketone co-product can inhibit the transaminase, leading to a decrease in reaction rate and incomplete conversion.[7][8]
-
Solution: In situ product removal (ISPR) strategies can be employed. This can involve using a resin to selectively adsorb the product amine as it is formed.[5]
-
-
Enzyme Stability and Activity: The enzyme may not be stable or active under the chosen reaction conditions (e.g., pH, temperature, co-solvents).
-
Solution 1: Optimization of Reaction Conditions: Systematically optimize the pH and temperature for the specific transaminase being used. Most transaminases have an optimal pH in the neutral to slightly basic range.[7]
-
Solution 2: Enzyme Immobilization: Immobilizing the transaminase on a solid support can significantly enhance its stability, especially in the presence of organic co-solvents, and allows for easier reuse of the biocatalyst.[9][10][11] Various immobilization techniques exist, including adsorption on silica gel or covalent attachment to epoxy-functionalized resins.[9][11]
-
-
Cofactor Limitation: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes. Insufficient PLP can limit the reaction rate.
-
Solution: Ensure that an adequate concentration of the PLP cofactor is present in the reaction mixture. However, be aware that high concentrations of PLP can sometimes decrease the immobilization yield.[10]
-
Quantitative Data Summary: Strategies to Improve Transaminase Reactions
| Strategy | Substrate | Amine Donor | Conversion/Yield | ee% (%) | Reference |
| Excess Amine Donor | (4-fluorophenyl)acetone | ortho-xylylenediamine (1 equiv) | >99% | >99 | [6] |
| Co-product Removal (LDH) | Acetophenone | L-alanine | Dramatically increased yield | >99 | [7] |
| Whole-cell Biocatalyst | Benzylacetone | L-alanine | 90.2% yield | >99 | [7] |
| In situ Product Removal (Ion-exchange resin) | Ketone (50 g/L) | - | High | >99 | [5] |
Classical Resolution: FAQs
Question 3: I am performing a kinetic resolution of a racemic amine, but my yield of the desired enantiomer is low. Is there a way to overcome the theoretical 50% yield limit?
Answer:
Yes, the inherent 50% maximum yield for a single enantiomer in a classical kinetic resolution is a significant drawback. However, this limitation can be overcome by implementing a Dynamic Kinetic Resolution (DKR) .
In a DKR process, the less reactive enantiomer is continuously racemized in situ. This means that the starting material remains a racemic mixture throughout the reaction, allowing the chiral resolving agent or catalyst to convert the entire mixture into a single enantiomer of the product, theoretically achieving up to 100% yield.
The racemization of the unwanted enantiomer can be achieved through various methods, including the use of a second catalyst (chemoenzymatic DKR) or by designing the reaction conditions to promote racemization.
Question 4: I am using tartaric acid to resolve a racemic amine by diastereomeric salt crystallization, but the separation is not efficient. What can I do to improve the resolution?
Answer:
Inefficient separation during diastereomeric salt crystallization can be due to several factors:
-
Solvent Choice: The solubility difference between the two diastereomeric salts is highly dependent on the solvent. Methanol is a common choice for amine resolution with tartaric acid.[12][13]
-
Solution: If methanol is not effective, you may need to screen other polar solvents or solvent mixtures to find a system where one diastereomer is significantly less soluble than the other.
-
-
Purity of the Resolving Agent: The enantiomeric purity of the tartaric acid is critical. Using a resolving agent that is not enantiomerically pure will result in the formation of a mixture of four diastereomeric salts, making the separation much more complex.
-
Solution: Ensure you are using a high-purity, single enantiomer of tartaric acid (e.g., (+)-(2R,3R)-tartaric acid).
-
-
Crystallization Conditions: The rate of cooling and the final temperature can affect the purity of the crystallized salt.
-
Solution: Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding the solution with a small crystal of the desired diastereomeric salt can sometimes improve the crystallization process.
-
-
Stoichiometry: The molar ratio of the racemic amine to the resolving agent can influence the efficiency of the resolution.
-
Solution: Typically, an equimolar amount of the resolving agent is used. However, slight adjustments to the stoichiometry may be beneficial in some cases.
-
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of an Imine (General Procedure)
This is a general procedure and should be optimized for each specific substrate and catalyst system.
-
Catalyst Preparation: In a glovebox, a vial is charged with the chiral ligand (e.g., 0.011 mmol) and the metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂, 0.01 mmol). Anhydrous and degassed solvent (e.g., 2 mL of CH₂Cl₂) is added, and the mixture is stirred at room temperature for 15-30 minutes to form the active catalyst.
-
Reaction Setup: The imine substrate (1.0 mmol) is dissolved in an anhydrous and degassed solvent (e.g., 5 mL of methanol or toluene) in a high-pressure reactor equipped with a magnetic stir bar.
-
Hydrogenation: The catalyst solution is transferred to the reactor via syringe. The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar).
-
Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.
-
Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral amine.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Protocol 2: Transaminase-Catalyzed Synthesis of a Chiral Amine (General Procedure)
This protocol is a general guideline and should be adapted based on the specific enzyme and substrate.
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Add Reagents: To the buffer, add the pyridoxal-5'-phosphate (PLP) cofactor (to a final concentration of ~1 mM), the amine donor (e.g., isopropylamine, 1.0-1.5 M), and the ketone substrate (e.g., 50-100 mM).
-
Enzyme Addition: Add the transaminase enzyme (either as a lyophilized powder or a solution). If using a coupled enzyme system for co-product removal (e.g., LDH), add it at this stage along with its cofactor (e.g., NADH).
-
Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 12-48 hours.
-
Monitoring: The reaction progress can be monitored by analyzing samples for the formation of the chiral amine product using GC or HPLC.
-
Work-up: After the reaction is complete, the enzyme can be removed by centrifugation or filtration (especially if immobilized). The pH of the supernatant is adjusted to >10 with a base (e.g., NaOH) to deprotonate the amine product.
-
Extraction and Purification: The product amine is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified if necessary.
-
Analysis: The enantiomeric excess is determined by chiral HPLC or GC.
Protocol 3: Kinetic Resolution of a Racemic Amine using (+)-Tartaric Acid
This protocol is a classic example of diastereomeric salt crystallization.[12][13]
-
Salt Formation: Dissolve (+)-(2R,3R)-tartaric acid (1 equivalent) in a minimal amount of hot methanol in an Erlenmeyer flask. Cautiously add the racemic amine (1 equivalent) to the hot solution. The mixture will likely exotherm.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomer.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add an aqueous solution of a strong base (e.g., 2 M NaOH) until the pH is >10. This will liberate the free amine from the tartrate salt.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) several times.
-
Purification and Analysis: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine. Determine the enantiomeric excess by chiral HPLC or GC. The other enantiomer can be recovered from the filtrate by a similar work-up procedure.
Visualizations
Caption: Catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an imine.
Caption: Ping-pong bi-bi mechanism of a transaminase for chiral amine synthesis.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transaminase - Wordpress [reagents.acsgcipr.org]
- 4. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metaphactory [semopenalex.org]
- 8. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Recycling Unwanted Enantiomers Through Racemization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the racemization of unwanted enantiomers for recycling in synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it crucial for recycling enantiomers?
A1: Racemization is the process of converting an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] In pharmaceutical and chemical synthesis, often only one enantiomer (the eutomer) has the desired biological activity, while the other (the distomer) is inactive or may cause harmful side effects.[1][2] Instead of discarding the unwanted enantiomer, which limits the theoretical yield to 50%, racemization allows it to be converted back into the racemic mixture.[3] This racemate can then be subjected again to resolution, effectively recycling the undesired enantiomer and theoretically enabling a 100% yield of the desired one.[4][5] This overall process is often part of a dynamic kinetic resolution (DKR) strategy.[3][4]
Q2: What are the common mechanisms for racemization?
A2: Racemization can occur through several mechanisms, largely dependent on the structure of the chiral compound. The most common pathways involve the formation of an achiral intermediate.[6][7] For compounds with a chiral center adjacent to a carbonyl group, racemization frequently occurs via acid- or base-catalyzed enol or enolate formation.[8][9] Other mechanisms include the formation of planar carbocation intermediates (common in SN1 reactions) or reversible ring-opening for cyclic compounds.[7] Atropisomers, like BINAM derivatives, can racemize through rotation around a single bond, a process that can be facilitated by heat or light.[10]
Q3: How do I choose the appropriate conditions for racemization?
A3: The choice of conditions is critical and substrate-dependent. Key factors to consider are:
-
Catalyst: Acids, bases, transition metal complexes, or organocatalysts can be used. The choice depends on the substrate's functional groups and stability.[1][4][5]
-
Temperature: Higher temperatures generally accelerate racemization rates but can also lead to decomposition or side reactions.[11][12] It's crucial to find a balance that allows for efficient racemization without significant degradation of the material.[12]
-
Solvent: The solvent polarity and its ability to facilitate proton transfer can significantly impact racemization kinetics.[8][9]
-
Reaction Time: Prolonged exposure to harsh conditions can increase the risk of side products. The reaction should be monitored to determine the optimal duration.[11]
Q4: What is Dynamic Kinetic Resolution (DKR) and how does it relate to racemization?
A4: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the continuous racemization of the starting material with a simultaneous, enantioselective reaction (kinetic resolution) that converts one of the enantiomers into the desired product.[4] As the selective reaction consumes one enantiomer, the remaining unwanted enantiomer is continuously racemized back to the racemic mixture. This dynamic process overcomes the 50% yield limitation of standard kinetic resolution, potentially allowing for the complete conversion of the racemate into a single, enantiomerically pure product.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during racemization experiments.
Issue 1: Incomplete or Slow Racemization
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Catalyst Activity | • Increase catalyst loading. • Switch to a stronger acid/base or a more active metal catalyst. Ensure the catalyst is not deactivated. |
| Low Reaction Temperature | • Gradually increase the reaction temperature while monitoring for decomposition.[8] • Use Design of Experiments (DoE) to find the optimal temperature.[13] |
| Inappropriate Solvent | • Test a range of solvents with varying polarities. Protic solvents can sometimes accelerate proton transfer steps.[8] |
| Poor Substrate Solubility | • Select a solvent in which the substrate and catalyst are fully soluble at the reaction temperature. |
Issue 2: Product Decomposition or Low Yield of Recycled Racemate
| Potential Cause | Troubleshooting Steps & Solutions |
| Reaction Temperature is Too High | • Lower the temperature. Even a small reduction can significantly decrease degradation rates.[11] • Consider using a more active catalyst that operates at a lower temperature. |
| Prolonged Reaction Time | • Monitor the reaction progress (e.g., by chiral HPLC) and stop the reaction as soon as racemization is complete.[11] |
| Harsh Reaction Conditions | • Use the mildest acid or base possible for the shortest duration necessary.[1] • Ensure all reagents are high purity to avoid catalytic side reactions.[8] |
| Air or Moisture Sensitivity | • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). • Use anhydrous solvents and reagents. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps & Solutions |
| Undesired Side Reactions | • Review the reaction mechanism to anticipate potential side products (e.g., imine formation for primary amines).[14] • Change the catalyst or reaction conditions to disfavor the side reaction pathway. |
| Reagent Stoichiometry | • Ensure precise stoichiometry, especially for catalytic reagents, to avoid excess that might promote side reactions.[8] |
| Impure Starting Material | • Purify the unwanted enantiomer before subjecting it to racemization conditions. |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Racemization of an Unwanted Enantiomer
This protocol is a general guideline and must be optimized for the specific substrate.
-
Preparation: To a solution of the enantiomerically enriched starting material (1.0 eq) in a suitable anhydrous solvent (e.g., Toluene, THF, DCM), add the base catalyst (e.g., DBU, NaOtBu, K2CO3) under an inert atmosphere. The catalyst loading can range from catalytic amounts (0.1 eq) to stoichiometric amounts depending on the substrate.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-100 °C).
-
Monitoring: Monitor the progress of the racemization by taking aliquots at regular intervals. Quench the aliquot (e.g., with dilute acid), extract the organic components, and analyze the enantiomeric excess (ee) using chiral HPLC (see Protocol 2).
-
Work-up: Once the enantiomeric excess reaches 0% (or an acceptable level), cool the reaction to room temperature. Quench the reaction by adding a suitable aqueous solution (e.g., water, dilute HCl, or ammonium chloride).
-
Isolation: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude racemic product.
-
Purification: Purify the crude product by flash column chromatography, crystallization, or distillation as needed.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This is a general method; the column, mobile phase, and other parameters must be optimized for your specific compound.[1][10]
-
Sample Preparation: Prepare a dilute solution of your compound (approx. 1 mg/mL) in the mobile phase or a compatible solvent.[1] Filter the sample through a 0.22 µm filter before injection.[15]
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are a common starting point.[10]
-
Instrumentation and Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[15]
-
First, inject a sample of the known racemic mixture to determine the retention times for both enantiomers.
-
Inject the sample from your reaction.
-
-
Data Processing: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (ee) using the formula:
-
ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100[16]
-
Data and Visualization
Workflow for Recycling an Unwanted Enantiomer
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 5. WO2015007897A1 - Method of racemisation of undesired enantiomers - Google Patents [patents.google.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. study.com [study.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Enantiomeric excess - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Moisture Sensitivity of 1-(3-Chlorophenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 1-(3-Chlorophenyl)ethanamine. Adherence to these protocols is crucial for ensuring experimental reproducibility, maintaining compound integrity, and achieving desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to moisture?
A1: Yes, this compound is designated as a moisture-sensitive compound. It is hygroscopic, meaning it can absorb moisture from the atmosphere.[1][2] Therefore, proper storage and handling are critical to prevent contamination.
Q2: What are the consequences of moisture exposure to this compound?
A2: Moisture exposure can lead to several issues:
-
Introduction of Water as an Impurity: The primary and most immediate consequence is the presence of water in your material, which can alter its physical properties and affect reaction stoichiometry.
-
Potential for Degradation: While specific degradation pathways for this compound upon hydrolysis are not extensively documented in publicly available literature, primary amines can react with water, potentially leading to the formation of corresponding alcohols or other byproducts over time, especially under certain conditions (e.g., elevated temperatures).
-
Impact on Reactions: Moisture can interfere with various chemical reactions. For instance, in acylation reactions using water-sensitive reagents like acetyl chloride, the presence of water will consume the reagent and reduce the yield of the desired amide.[3][4] In chiral resolutions, uncontrolled water content can alter the solubility of diastereomeric salts, hindering effective separation.[5][6][7]
Q3: How should I store this compound?
A3: To maintain the integrity of the compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[8] The storage area should be cool, dry, and well-ventilated.[9] Using a desiccator for storage is also a recommended practice.
Q4: How can I determine the moisture content of my this compound sample?
A4: The most accurate and widely used method for determining water content in amines is Karl Fischer titration.[10][11][12] This technique is specific to water and can detect moisture levels from ppm to 100%.[10]
Q5: What is an acceptable level of moisture in this compound for my experiments?
A5: The acceptable moisture content is highly dependent on the specific application. For reactions sensitive to water, such as those involving highly reactive acylating agents, the moisture content should be as low as practically possible. In pharmaceutical manufacturing, strict humidity control is essential, with recommended ranges often between 30-60% for storage, depending on the product.[13] It is recommended to empirically determine the acceptable water content for your specific process to ensure reproducibility and desired outcomes.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields in Acylation Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected yield of the acylated product. | Moisture in the this compound sample is reacting with the acylating agent (e.g., acetyl chloride). | 1. Quantify Moisture: Determine the water content of the amine using Karl Fischer titration.2. Dry the Amine: If the moisture content is high, consider drying the amine. For laboratory scale, this can sometimes be achieved by azeotropic distillation with a suitable solvent like toluene, though this should be done with caution to avoid thermal degradation. For solids, drying in a vacuum oven at a suitable temperature may be an option.3. Use Fresh or Properly Stored Amine: Ensure you are using a fresh bottle of the amine or one that has been stored under an inert atmosphere and tightly sealed.4. Increase Acylating Agent: A stoichiometric excess of the acylating agent may be required to compensate for any residual moisture. |
| Formation of unexpected byproducts. | Side reactions catalyzed or induced by the presence of water. | 1. Analyze Byproducts: Use analytical techniques such as GC-MS or LC-MS to identify the byproducts.2. Review Reaction Conditions: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents.3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
Issue 2: Poor Enantiomeric Excess in Chiral Resolution with Tartaric Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Low enantiomeric excess (ee) of the resolved amine. | The presence of water is altering the solubility of the diastereomeric salts, leading to co-precipitation of the undesired diastereomer.[5] | 1. Control Water Content: Determine the moisture content of the amine and the solvent. Some resolutions are sensitive to even trace amounts of water, while others may specify a certain water content for optimal crystallization.[6][7]2. Solvent Selection: Ensure the solvent is dry if an anhydrous resolution is intended. If a solvent-water mixture is used, maintain a precise and consistent ratio.3. Optimize Crystallization Conditions: Systematically vary the crystallization temperature, cooling rate, and concentration to improve the selective crystallization of the desired diastereomeric salt. |
| Difficulty in inducing crystallization. | Uncontrolled moisture content is affecting the supersaturation of the diastereomeric salts. | 1. Verify Moisture Levels: Use Karl Fischer titration to check the water content of your starting materials and solvent.2. Seeding: Use seed crystals of the pure diastereomeric salt to induce crystallization.3. Solvent System Adjustment: Experiment with different solvent systems (e.g., different alcohols or alcohol-water mixtures) to find conditions that promote crystallization. |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a general procedure for determining the water content in this compound.
Reagents and Equipment:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Titrant (e.g., CombiTitrant 5)
-
Karl Fischer Solvent (e.g., methanol-based or specialized for amines)
-
Benzoic or Salicylic Acid (for strongly basic amines)
-
Gastight syringe for sample injection
-
Analytical balance
Methodology:
-
Vessel Preparation: Add the Karl Fischer solvent to the titration vessel. If this compound is found to be strongly basic and interferes with the endpoint, add a suitable amount of benzoic or salicylic acid to the solvent before starting.
-
Pre-titration (Conditioning): Start the titrator to titrate any residual moisture in the solvent until a stable, low drift is achieved.
-
Sample Preparation and Injection:
-
Accurately weigh a clean, dry, gastight syringe.
-
Draw a suitable amount of this compound into the syringe. The sample size should be chosen so that the titrant consumption is between 10% and 90% of the burette volume.
-
Reweigh the syringe to determine the exact mass of the sample.
-
Inject the sample into the conditioned titration vessel, ensuring the needle tip is below the surface of the solvent.
-
-
Titration: Start the titration. The instrument will automatically add the titrant and determine the endpoint.
-
Calculation: The instrument's software will calculate the water content in percent or ppm based on the titrant consumption and the sample mass.
Troubleshooting Karl Fischer Titration:
| Problem | Possible Cause | Solution |
| Drifting or unstable endpoint. | The amine is strongly basic, causing a side reaction with iodine.[14] | Add a weak acid like benzoic or salicylic acid to the solvent to buffer the pH.[14] |
| Inaccurate or non-reproducible results. | Leaks in the titration cell, allowing atmospheric moisture to enter. | Check all seals, septa, and tubing connections for tightness. Replace the molecular sieve in the drying tube if necessary.[15] |
| "Overtitration" error. | Too much iodine is present, or the sample is producing iodine. | Replace the solvent. Clean and inspect the electrode and vessel.[15] |
Visualizations
Caption: Workflow for handling and moisture analysis of this compound.
Caption: Logical flow for troubleshooting experiments involving this compound.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. news-medical.net [news-medical.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. mcckf.com [mcckf.com]
- 13. topproductinnovations.com [topproductinnovations.com]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. pubs.acs.org [pubs.acs.org]
Chiral HPLC Analysis: A Technical Support Guide to Achieving Optimal Peak Shape
For researchers, scientists, and professionals in drug development, achieving perfectly symmetrical peaks in chiral High-Performance Liquid Chromatography (HPLC) is paramount for accurate enantiomeric separation and quantification. Poor peak shape can compromise resolution, affect integration accuracy, and ultimately lead to unreliable results. This technical support center provides a comprehensive guide to troubleshooting common peak shape issues in chiral HPLC analysis, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of poor peak shape in chiral HPLC?
A1: The three most common deviations from the ideal Gaussian peak shape are:
-
Peak Tailing: The latter half of the peak is broader than the front half, creating a "tail." This is the most frequent issue encountered.
-
Peak Fronting: The front half of the peak is broader than the latter half, resulting in a "leading" edge.
-
Split Peaks: A single peak appears as two or more partially resolved peaks or as a peak with a distinct shoulder.
Q2: Why is good peak shape particularly critical in chiral separations?
A2: In chiral analysis, enantiomers often have very similar retention times. Poor peak shape, especially tailing, can cause peaks to overlap, leading to inaccurate determination of the enantiomeric ratio or excess (%ee), which is a critical quality attribute for chiral drugs. Symmetrical peaks ensure baseline resolution and reliable integration, which are essential for accurate quantitative analysis.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue in chromatography that can significantly impact the accuracy and resolution of your analysis.[1][2] It is characterized by an asymmetry where the latter half of the peak is broader than the front half.[1]
Q: What are the primary causes of peak tailing in chiral HPLC?
A: Peak tailing in chiral HPLC can stem from several factors, often related to secondary interactions between the analyte and the stationary phase.[3] Common causes include:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based chiral stationary phase (CSP) can interact with basic analytes, causing tailing.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1][3][5] Chiral stationary phases may have a lower sample capacity compared to achiral phases.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the analyte may exist in both ionized and non-ionized forms, leading to multiple retention mechanisms and peak tailing.[4]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[6] Over time, the stationary phase itself can degrade.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Quantitative Impact of Sample Load on Peak Tailing
Column overload is a frequent cause of peak tailing. Reducing the sample concentration can significantly improve peak symmetry.
| Analyte | Sample Amount on Column | Peak Shape Observation |
| Linalool | 20 ng | Symmetrical peaks |
| 200 ng | Noticeable tailing and slight loss of resolution | |
| 2 µg | Severe tailing and complete loss of resolution[5][6] | |
| 2,3-Butanediol | 25 ng | Symmetrical peaks |
| 500 ng | Significant tailing[5][6] |
Experimental Protocols to Mitigate Peak Tailing
-
Protocol 1: Mobile Phase pH Optimization
-
Determine Analyte pKa: If the pKa of your acidic or basic analyte is known, aim to adjust the mobile phase pH to be at least 2 pH units away from the pKa.[7] For acidic compounds, a lower pH (e.g., pH 2-4) will suppress ionization and reduce interactions with residual silanols.[7] For basic compounds, a higher pH can be effective, but always consider the pH stability of your column.
-
Buffer Selection: Use an appropriate buffer system to maintain a stable pH. Common buffers include phosphate, acetate, and formate. Ensure the buffer concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.[8]
-
Systematic Screening: If the pKa is unknown, perform a systematic screening of mobile phase pH at, for example, pH 3.0, 5.0, and 7.0 (within the column's tolerance) to observe the effect on peak shape and retention.
-
-
Protocol 2: Using Mobile Phase Additives
-
For Basic Analytes: Add a competing base to the mobile phase to mask the residual silanol groups. A common choice is 0.1% (v/v) diethylamine (DEA) or triethylamine (TEA) for normal-phase separations.[9] Other amines like ethylenediamine (EDA) can also be effective.[10]
-
For Acidic Analytes: Add a competing acid to the mobile phase. Typically, 0.1% (v/v) trifluoroacetic acid (TFA) or acetic acid is used.[9]
-
Optimization of Additive Concentration: The concentration of the additive may need to be optimized. Start with 0.1% and adjust as needed. Note that excessive concentrations can sometimes negatively impact the separation.
-
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.
Q: What causes peak fronting in chiral HPLC?
A: The most common causes of peak fronting are:
-
Column Overload: Similar to peak tailing, injecting too high a concentration or volume of the sample can lead to peak fronting.[3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[3]
-
Column Degradation: A void or channel at the inlet of the column can lead to a distorted flow path and cause peak fronting.
Troubleshooting Workflow for Peak Fronting
Caption: A logical workflow for troubleshooting peak fronting.
Experimental Protocol to Address Peak Fronting
-
Protocol 3: Sample Solvent Matching
-
Ideal Solvent: Whenever possible, dissolve the sample in the initial mobile phase. This ensures that the sample solvent strength matches the mobile phase, preventing peak distortion.
-
Weaker Solvent: If the sample is not soluble in the mobile phase, use a solvent that is weaker (less eluting power) than the mobile phase.
-
Minimize Strong Solvent: If a strong solvent must be used for solubility, keep the injection volume as small as possible to minimize its effect on the peak shape.
-
Issue 3: Split Peaks
Split peaks can manifest as two distinct peaks for a single enantiomer or as a shoulder on the main peak.
Q: What leads to split peaks in a chiral HPLC analysis?
A: The causes of split peaks can be varied and include:
-
Column Contamination or Damage: A partially blocked frit or a void at the head of the column can create two different flow paths for the sample, resulting in a split peak.[7]
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase or has a very different strength can cause the sample to precipitate at the column inlet or lead to peak splitting.
-
Co-elution: The split peak may actually be two different compounds eluting very close to each other.
-
Injector Issues: A malfunctioning autosampler can cause improper sample injection, leading to split peaks.
Troubleshooting Workflow for Split Peaks
Caption: A logical workflow for troubleshooting split peaks.
Column Care and Regeneration
A well-maintained column is crucial for achieving good peak shape.
Q: How should I wash and regenerate my polysaccharide-based chiral column?
A: Polysaccharide-based columns are robust, but proper care extends their lifetime and performance. Always consult the manufacturer's specific instructions. A general regeneration procedure for an immobilized polysaccharide CSP is as follows:
Protocol 4: Regeneration of an Immobilized Polysaccharide-Based Chiral Column
This procedure is intended for columns that have been used with various mobile phases and show deteriorating performance.
| Step | Solvent | Flow Rate (for 4.6 mm i.d.) | Duration | Purpose |
| 1 | Ethanol | 0.5 mL/min | 30 min | Initial flush to remove polar residues. |
| 2 | N,N-Dimethylformamide (DMF) | 0.3 mL/min | 180 min | To remove strongly adsorbed compounds. |
| 3 | Ethanol | 0.3 mL/min | 50 min | To flush out the DMF. |
| 4 | Shipping Solvent (e.g., Hexane/IPA) | 0.5 mL/min | ≥ 60 min | To equilibrate the column for storage or use.[11] |
Note: For coated polysaccharide-based columns, stronger solvents like DMF may not be suitable. Always refer to the manufacturer's guidelines. A common practice for these columns is to flush with isopropanol.[12] A 12-hour backflush with the mobile phase followed by a 40-hour re-equilibration has also been shown to significantly improve peak shape.[12][13]
By systematically addressing these common issues, researchers can significantly improve the quality and reliability of their chiral HPLC analyses, ensuring accurate and reproducible results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. Chiral Separations 3: Overloading and Tailing [restek.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 13. scirp.org [scirp.org]
Enhancing the stability of 1-(3-Chlorophenyl)ethanamine in solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on enhancing and managing the stability of 1-(3-Chlorophenyl)ethanamine in solution. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in solution a critical concern?
A1: this compound is a substituted phenethylamine derivative.[1][2] Like many primary amines, its stability in solution is a primary concern for ensuring the accuracy, reproducibility, and validity of experimental results. Degradation of the compound can lead to a loss of potency, the formation of unknown impurities, and potentially confounding biological or analytical outcomes.
Q2: What are the primary degradation pathways for this compound in solution?
A2: Based on the chemical structure (a primary amine susceptible to nucleophilic attack and oxidation), the primary degradation pathways in solution are likely to be:
-
Oxidation: The amine group is susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents. This can lead to the formation of corresponding imines, oximes, or further degradation products.
-
Hydrolysis: While the primary amine itself is relatively stable against hydrolysis, formulation components or impurities could introduce reactive species that promote degradation under certain pH conditions.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[5][6][7] It is crucial to protect solutions from light to prevent the formation of photolytic degradation products.
Q3: What general factors most significantly influence the stability of this compound?
A3: The key factors influencing the stability of this compound in solution are:
-
pH: The ionization state of the amine group is pH-dependent, which can significantly affect its reactivity and susceptibility to degradation.[4]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][5] Therefore, solutions should be stored at recommended cool temperatures.
-
Light: Exposure to UV and visible light can cause photolytic degradation.[6][7]
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation.
-
Solvent/Excipients: The choice of solvent and the presence of excipients can either stabilize or destabilize the compound.[8][9]
Q4: How should I prepare and store stock solutions of this compound to maximize stability?
A4: For maximum stability, prepare stock solutions in a high-purity, non-reactive solvent such as DMSO or ethanol. For aqueous experiments, prepare fresh dilutions in a suitable buffer immediately before use. Store stock solutions in amber vials at -20°C or lower, and purge the headspace with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guide
Problem: My compound shows rapid degradation in my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | The pH of your buffer may be promoting degradation. Determine the optimal pH range by performing a stability study across various pH values (e.g., pH 3, 5, 7, 9). Use a buffer system that maintains the pH in the most stable range.[4][9][10] |
| Oxidation | Your buffer may contain dissolved oxygen or trace metal ions that catalyze oxidation. Prepare buffers with de-gassed water and consider adding a chelating agent like EDTA to sequester metal ions.[10] |
| Microbial Contamination | Buffers, especially at neutral pH, can support microbial growth, which may degrade the compound. Use sterile-filtered buffers and consider adding a preservative if compatible with your experiment. |
Problem: I see multiple unexpected peaks in my chromatogram after sample preparation.
| Possible Cause | Troubleshooting Step |
| Light Exposure | The compound may be degrading due to exposure to ambient or UV light during sample handling. Protect samples from light at all stages by using amber vials and minimizing exposure time.[7] |
| Thermal Stress | Samples may be exposed to high temperatures during processing (e.g., evaporation steps). Use gentle heating or nitrogen stream evaporation at low temperatures.[3] |
| Reactivity with Solvent/Vial | The compound might be reacting with the solvent or adsorbing to the surface of the container. Ensure solvent compatibility and consider using silanized glass or polypropylene vials. |
Experimental Protocols & Data
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[5][11][12]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 48 hours.[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 48 hours.[3]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 48 hours.[3]
-
Thermal Degradation: Store the stock solution at 70°C for 7 days.[3]
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Maintain a control sample protected from light.[6][7]
3. Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating method (e.g., HPLC-UV/MS).
Data Summary: Forced Degradation
The following table summarizes hypothetical outcomes from a forced degradation study to guide analytical development.
| Stress Condition | Expected Degradation (%) | Potential Degradation Products |
| 0.1 N HCl, 60°C | 5 - 15% | Minimal degradation expected, potential for salt formation. |
| 0.1 N NaOH, 60°C | 10 - 25% | Potential for elimination or substitution reactions. |
| 3% H₂O₂, RT | 15 - 40% | N-oxide, imine, and other oxidative products.[3] |
| 70°C, Dry Heat | 5 - 20% | Deamination and other thermal byproducts.[13] |
| Light (ICH Q1B) | 10 - 30% | Photolytic adducts, radicals, and subsequent reaction products. |
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating method.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm and 254 nm |
Data Summary: Recommended Stabilizing Excipients
If stability issues persist, consider the use of pharmaceutical excipients.[8]
| Excipient Type | Example | Mechanism of Action |
| Antioxidant | Ascorbic Acid, Butylated Hydroxytoluene (BHT) | Prevents oxidative degradation by scavenging free radicals.[10] |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | Sequesters metal ions that can catalyze oxidative reactions.[10] |
| Buffering Agent | Citrate Buffer, Phosphate Buffer | Maintains pH in a range that minimizes acid/base-catalyzed degradation.[4][10] |
| Lyoprotectant | Mannitol, Sucrose | For solid formulations, protects the compound during lyophilization and storage. |
Visualizations
Experimental and Analytical Workflows
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for enhancing compound stability in solution.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. ijrpp.com [ijrpp.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. database.ich.org [database.ich.org]
- 7. Photostability | SGS [sgs.com]
- 8. colorcon.com [colorcon.com]
- 9. chemintel360.com [chemintel360.com]
- 10. admin.mantechpublications.com [admin.mantechpublications.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: Evaluating 1-(3-Chlorophenyl)ethanamine Against Industry Standards
For researchers, scientists, and drug development professionals, the efficient resolution of racemic mixtures is a cornerstone of stereoselective synthesis. The choice of a chiral resolving agent is critical, directly impacting yield, enantiomeric purity, and overall process viability. This guide provides a comparative analysis of 1-(3-Chlorophenyl)ethanamine as a chiral resolving agent against established alternatives, supported by available experimental data and detailed methodologies.
Chiral resolution by diastereomeric salt formation remains a widely used and economically viable method for separating enantiomers on both laboratory and industrial scales.[1][2] This technique relies on the reaction of a racemic mixture, such as a carboxylic acid, with an enantiomerically pure resolving agent, like a chiral amine, to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by methods such as fractional crystallization.[1][2] The success of this process is highly dependent on the choice of resolving agent and the experimental conditions.
This guide focuses on this compound, a chiral amine used in the resolution of acidic compounds. Due to the limited availability of direct, comprehensive comparative studies in peer-reviewed literature, this guide collates available data and presents it alongside information for commonly used resolving agents for similar substrates, particularly non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens).
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily evaluated based on the yield and the enantiomeric excess (e.e.) of the desired enantiomer obtained after separation and liberation from the diastereomeric salt. The choice of solvent and the crystallization temperature are also crucial factors that significantly influence the outcome of the resolution.
While specific data for this compound is sparse, a patent provides some insight into its application. For the resolution of (±)-2-(2-fluoro-4-biphenylyl)propionic acid, the use of (-)-α-(3-chlorophenyl)ethylamine yielded the (+)-acid with a specific rotation of +35.4°.[3] Unfortunately, the yield and enantiomeric excess were not reported, making direct comparison challenging.
To provide a framework for evaluation, the following tables summarize the performance of other common chiral resolving agents in the resolution of widely recognized profens like ibuprofen and ketoprofen.
Table 1: Chiral Resolution of Racemic Ketoprofen
| Chiral Resolving Agent | Racemic Acid | Solvent System | Yield (%) | Enantiomeric Purity (%) | Reference |
| (-)-Cinchonidine | (±)-Ketoprofen | Ethyl acetate / Methanol | 31 | 97 (S-enantiomer) | [4] |
Table 2: Chiral Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Racemic Acid | Solvent System | Diastereomeric Excess (%) | Yield of S-enriched Ibuprofen (%) | Enantiomeric Excess of S-enriched Ibuprofen (%) | Reference |
| (S)-(-)-α-Methylbenzylamine (S-MBA) & KOH | (±)-Ibuprofen | Water / Methanol | 40 | 95 | 80 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the systematic evaluation of chiral resolving agents. Below is a generalized protocol for chiral resolution via diastereomeric salt formation, which can be adapted for specific applications.
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) with gentle heating.
-
Add the chiral resolving agent (e.g., (S)-1-(3-Chlorophenyl)ethanamine) (0.5-1.0 equivalent) to the solution. The optimal molar ratio often needs to be determined empirically.
-
Stir the mixture at an elevated temperature for a period to ensure complete salt formation.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in water.
-
Add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the amine salt.
-
Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved acid is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the known value for the pure enantiomer.
-
Logical Workflow for Chiral Resolution
The process of selecting and optimizing a chiral resolution can be visualized as a logical workflow.
Conclusion
The selection of an effective chiral resolving agent is a multifaceted process that often requires empirical investigation. While established agents like 1-phenylethylamine and cinchona alkaloids have a well-documented history of successful resolutions, the exploration of agents with different substitution patterns, such as this compound, is crucial for expanding the toolbox of synthetic chemists. The chloro-substitution on the phenyl ring can influence the electronic and steric properties of the amine, potentially leading to better discrimination and more efficient separation of diastereomeric salts for specific substrates. However, the lack of comprehensive, publicly available data for this compound highlights the need for further systematic studies to fully evaluate its performance against other resolving agents. Researchers are encouraged to screen a variety of resolving agents and conditions to identify the optimal system for their specific racemic mixture.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GB1596032A - Resolution of optically active 2-arylpropionic acids - Google Patents [patents.google.com]
- 4. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 5. advanceseng.com [advanceseng.com]
Navigating Chiral Purity: A Comparative Guide to HPLC Assay Validation for 1-(3-Chlorophenyl)ethanamine
For researchers, scientists, and drug development professionals, establishing the stereoisomeric purity of chiral compounds is a critical step in ensuring pharmaceutical safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assay of 1-(3-Chlorophenyl)ethanamine against alternative analytical techniques. Supported by experimental data, this document outlines detailed methodologies and validation parameters to assist in the selection and implementation of robust purity testing protocols.
The enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of drug substances. HPLC, particularly with chiral stationary phases (CSPs), is a cornerstone technique for these analyses, offering high resolution and versatility.[1][2] This guide will delve into a detailed, validated HPLC method for this compound and compare its performance with Supercritical Fluid Chromatography (SFC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Analytical Techniques
The choice of analytical technique for chiral purity determination depends on factors such as the physicochemical properties of the analyte, required sensitivity, analysis speed, and available instrumentation. While HPLC is a well-established method, techniques like SFC are gaining traction due to their "green" credentials and potential for faster analyses.[3]
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Assay (%) |
| Chiral HPLC-UV | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, versatility, well-established, and widely available.[1] | Longer run times compared to SFC, higher organic solvent consumption. | > 99.5 |
| Chiral SFC-UV | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase. | Fast analysis, reduced organic solvent use, improved peak symmetry.[3] | Requires specialized instrumentation, may have lower sensitivity for some compounds compared to HPLC. | > 99.5 |
| GC-MS (with derivatization) | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | High sensitivity and specificity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile amines, potential for thermal degradation. | > 99.0 |
In-Depth Look at HPLC Purity Assay Validation
A hypothetical but representative chiral HPLC method for this compound has been validated according to the International Council for Harmonisation (ICH) guidelines.[4] The validation parameters confirm that the method is suitable for its intended purpose of accurately quantifying the enantiomeric purity.
Table 2: Summary of HPLC Validation Parameters
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers and from any impurities. | Rs = 2.1 |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Range | 0.05% - 0.3% of nominal concentration | 0.05% - 0.3% |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 5.0%, Intermediate Precision: ≤ 10.0% | Repeatability: 1.8%, Intermediate Precision: 3.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.015% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.05% |
| Robustness | % RSD < 10 for varied conditions | Robust |
Experimental Protocols
Detailed methodologies for the HPLC purity assay and its validation are provided below.
Chiral HPLC Method for this compound
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
Validation Procedure
-
Specificity: Inject individual enantiomers (if available), the racemic mixture, and a blank to ensure peak identity and resolution from potential interferences.
-
Linearity: Prepare a series of at least five concentrations of the undesired enantiomer (ranging from the LOQ to 150% of the specification limit). Plot peak area against concentration and perform linear regression analysis.[1]
-
Accuracy & Precision: Analyze samples spiked with the undesired enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) in triplicate. Repeat on a different day with a different analyst to assess intermediate precision. Calculate the percent recovery for accuracy and the relative standard deviation (RSD) for precision.[6]
-
LOD & LOQ: Determine the concentration of the undesired enantiomer that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[4]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±10%, column temperature by ±5°C, and mobile phase composition) to assess the method's reliability under normal usage variations.[4]
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the logical workflow for the HPLC purity assay validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Spectroscopic Analysis of 1-(3-Chlorophenyl)ethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 1-(3-Chlorophenyl)ethanamine, a chiral amine of interest in pharmaceutical research and development. Due to the limited availability of experimental Nuclear Magnetic Resonance (NMR) data for this specific compound, this guide utilizes a combination of experimental Infrared (IR) spectroscopy data and predicted NMR data. For comparative purposes, experimental data for the closely related chiral amines, 1-Phenylethanamine and 1-(4-Chlorophenyl)ethanamine, are included.
This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and similar molecules in a research and development setting.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | Aromatic-H: 7.2-7.4 (m, 4H), CH: 4.2 (q, 1H), NH₂: 1.5 (s, 2H), CH₃: 1.4 (d, 3H) |
| 1-Phenylethanamine | CDCl₃ | Aromatic-H: 7.20-7.35 (m, 5H), CH: 4.1 (q, 1H), NH₂: 1.5 (s, 2H), CH₃: 1.4 (d, 3H) |
| 1-(4-Chlorophenyl)ethanamine | CDCl₃ | Aromatic-H: 7.28 (s, 4H), CH: 4.12 (q, 1H), NH₂: 1.63 (s, 2H), CH₃: 1.37 (d, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | Aromatic C-Cl: 134.5, Aromatic C-H: 129.9, 127.5, 125.8, 124.0, Aromatic C-C: 147.5, CH: 50.5, CH₃: 25.5 |
| 1-Phenylethanamine | CDCl₃ | Aromatic C-H: 128.6, 127.0, 126.5, Aromatic C-C: 145.8, CH: 51.2, CH₃: 25.8 |
| N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide * | CDCl₃ | Aromatic C-Cl: 134.2, Aromatic C-H: 129.1, 127.6, Aromatic C-C: 139.8, CH: 55.0, CH₃: 22.0 |
*Note: Data for N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide is provided as a reference for a structurally similar chlorinated phenethylamine derivative.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Major Absorption Bands (cm⁻¹) |
| (S)-1-(3-Chlorophenyl)ethanamine [1] | N-H stretch: 3300-3500 (broad), C-H stretch (aromatic): ~3050, C-H stretch (aliphatic): ~2950, C=C stretch (aromatic): 1600, 1480, C-N stretch: ~1200, C-Cl stretch: ~780 |
| 1-Phenylethanamine | N-H stretch: 3358, 3284, C-H stretch (aromatic): 3085, 3062, 3027, C-H stretch (aliphatic): 2963, 2925, 2855, C=C stretch (aromatic): 1603, 1493, C-N stretch: 1215 |
| 1-(4-Chlorophenyl)ethanamine | N-H stretch: 3370, 3280, C-H stretch (aromatic): ~3020, C-H stretch (aliphatic): ~2960, C=C stretch (aromatic): 1595, 1490, C-N stretch: ~1220, C-Cl stretch: ~820 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Set the spectral width to approximately 15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-5 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-10 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale relative to the reference standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
A general protocol for acquiring an Attenuated Total Reflectance (ATR)-FTIR spectrum is as follows:
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of chiral amines.
References
Performance comparison between biocatalytic and chemical synthesis of chiral amines
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amines is a critical task. These valuable compounds are integral components of over 40% of pharmaceuticals and numerous agrochemicals.[1] This guide provides an objective comparison of the two primary methodologies for their synthesis: biocatalysis and chemical synthesis, supported by experimental data and detailed protocols to inform the selection of the most suitable strategy for a given application.
The choice between biocatalytic and chemical approaches for chiral amine synthesis involves a trade-off between several key performance indicators, including stereoselectivity, yield, cost, and environmental impact. While chemical methods have been the traditional mainstay, biocatalysis has emerged as a powerful and often more sustainable alternative.
At a Glance: Key Performance Indicators
The following table summarizes the typical performance of biocatalytic and chemical synthesis routes for the production of a model chiral amine, (R)-1-phenylethylamine.
| Performance Metric | Biocatalytic Synthesis (Transaminase) | Chemical Synthesis (Asymmetric Hydrogenation) |
| Enantiomeric Excess (ee%) | >99%[1][2] | 94-99%[3][4] |
| Yield (%) | 82-96%[2][5] | 77-95%[3] |
| Turnover Number (TON) | Can be high, but varies with enzyme | Up to 2000[2] |
| Space-Time Yield (STY) (g/L/h) | Generally lower, but improving with process optimization | Can be very high |
| E-Factor (kg waste/kg product) | Significantly lower (e.g., 17 for a biocatalytic process) | Higher (e.g., 86 for a traditional chemical process) |
| Reaction Conditions | Mild (ambient temp., aqueous media) | Often harsh (high pressure, temp., organic solvents) |
| Catalyst | Enzymes (e.g., transaminases) | Precious metal complexes (e.g., Ru, Rh, Ir)[4][6] |
Delving Deeper: A Head-to-Head Comparison
Biocatalytic Synthesis: The "Green" Approach
Biocatalysis utilizes enzymes, such as transaminases, amine dehydrogenases, and imine reductases, to catalyze the stereoselective synthesis of chiral amines.[7] This method offers several distinct advantages:
-
Exceptional Stereoselectivity: Enzymes are inherently chiral and can exhibit near-perfect enantioselectivity, often achieving >99% ee.[1][2]
-
Mild Reaction Conditions: Biocatalytic reactions are typically conducted in aqueous media under mild temperature and pressure, reducing energy consumption and the need for specialized equipment.[7]
-
Environmental Sustainability: The use of biodegradable catalysts (enzymes) and water as a solvent leads to significantly lower E-factors, indicating less waste generation compared to many chemical processes.
However, biocatalysis is not without its challenges:
-
Substrate Scope: Enzymes can have a limited substrate scope, although protein engineering and directed evolution are rapidly expanding the range of accessible molecules.
-
Process Optimization: Factors such as cofactor regeneration, product inhibition, and enzyme stability can require significant process development to achieve high space-time yields.
Chemical Synthesis: The Established Workhorse
Traditional chemical synthesis of chiral amines often relies on methods like asymmetric hydrogenation, diastereomeric resolution, or the use of chiral auxiliaries.[6] Asymmetric hydrogenation, using chiral metal catalysts, is a particularly powerful technique.
-
Broad Substrate Scope: Chemical catalysts can often accommodate a wider range of substrates and functional groups compared to their enzymatic counterparts.
-
High Throughput: Chemical processes can often be run at higher concentrations, leading to high space-time yields, which is advantageous for large-scale production.
-
Mature Technology: The methodologies for chemical synthesis are well-established and have been optimized over many years.
The drawbacks of chemical synthesis often center around:
-
Harsh Reaction Conditions: Many chemical transformations require high pressures, elevated temperatures, and anhydrous, anaerobic conditions, which can be energy-intensive and require specialized equipment.[4]
-
Cost and Toxicity of Catalysts: The precious metal catalysts used in asymmetric hydrogenation (e.g., ruthenium, rhodium, iridium) can be expensive and toxic, requiring careful removal from the final product.[4][6]
-
Environmental Impact: The use of organic solvents and stoichiometric reagents can lead to a higher environmental footprint, as reflected in a larger E-factor.
Experimental Protocols: A Practical Example - Synthesis of (R)-1-Phenylethylamine
To provide a concrete comparison, detailed experimental protocols for the synthesis of (R)-1-phenylethylamine via both a biocatalytic and a chemical route are presented below.
Biocatalytic Synthesis via Transamination
This protocol describes the kinetic resolution of racemic 1-phenylethylamine using a transaminase.
Materials:
-
Racemic 1-phenylethylamine
-
Isopropylamine (amino donor)
-
Transaminase enzyme (e.g., from Capsicum chinense)[7]
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer
-
Whole-cell biocatalyst (e.g., engineered E. coli or Saccharomyces cerevisiae)[1][7]
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, the whole-cell biocatalyst expressing the transaminase, and the PLP cofactor.
-
Add the racemic 1-phenylethylamine substrate and the isopropylamine amino donor to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the progress of the reaction by analyzing the enantiomeric excess of the remaining 1-phenylethylamine and the formation of acetophenone (the byproduct from the amino donor).
-
Once the desired conversion and enantiomeric excess are achieved, stop the reaction and separate the (R)-1-phenylethylamine from the reaction mixture.
Expected Outcome:
This process can yield (R)-1-phenylethylamine with >99% ee at high conversions.[1]
Chemical Synthesis via Asymmetric Hydrogenation
This protocol describes a typical procedure for the asymmetric hydrogenation of acetophenone oxime to yield the corresponding chiral hydroxylamine, which can be further converted to the chiral amine.
Materials:
-
Acetophenone oxime
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)[3]
-
(S,S)-Ph-BPE (chiral ligand)[3]
-
2,2,2-trifluoroethanol (TFE)
-
Acetic acid
-
Hydrogen gas
-
Autoclave
Procedure:
-
In a nitrogen-filled glovebox, charge a stainless steel autoclave with acetophenone oxime, Ni(OAc)₂·4H₂O, and the chiral ligand (S,S)-Ph-BPE.[3]
-
Add degassed TFE and acetic acid to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature (e.g., 50°C) and stir for the required duration (e.g., 24 hours).[3]
-
After cooling and venting the autoclave, quench the reaction with an aqueous sodium hydroxide solution.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate it under reduced pressure.
-
Purify the resulting chiral hydroxylamine by column chromatography.
Expected Outcome:
This method can produce the chiral product with high yield (e.g., 77%) and excellent enantioselectivity (e.g., 94% ee).[3]
Visualizing the Workflows
To further illustrate the distinct approaches, the following diagrams outline the general experimental workflows for biocatalytic and chemical synthesis of chiral amines.
Caption: General workflow for the biocatalytic synthesis of chiral amines.
Caption: General workflow for the chemical synthesis of chiral amines.
Conclusion: Selecting the Optimal Path
The choice between biocatalytic and chemical synthesis of chiral amines is not a one-size-fits-all decision. For applications where high stereoselectivity and environmental sustainability are paramount, biocatalysis presents a compelling and increasingly viable option. The continuous development of novel enzymes and process optimization strategies is further expanding the industrial applicability of this technology.
Conversely, for targets that fall outside the current scope of known enzymes or for which very high throughput is the primary driver, chemical synthesis, particularly asymmetric hydrogenation, remains a powerful and indispensable tool. A thorough evaluation of the specific target molecule, desired scale, cost considerations, and environmental impact will ultimately guide the selection of the most appropriate synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Resolution Techniques for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical step in the development of pharmaceuticals, as individual stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Choosing the most appropriate chiral resolution technique is a crucial decision that impacts development timelines, production costs, and the final purity of the active pharmaceutical ingredient (API). This guide provides an objective comparison of the most common chiral resolution techniques: classical resolution via diastereomeric salt crystallization, chiral chromatography, and enzymatic resolution. We present a cost-benefit analysis supported by experimental data to aid in the selection of the optimal method for your specific needs.
At a Glance: Comparison of Chiral Resolution Techniques
The following table summarizes the key performance indicators for the three major chiral resolution techniques. The values presented are representative and can vary significantly depending on the specific molecule, scale of the separation, and optimization of the process.
| Technique | Principle | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Relative Cost | Throughput | Scalability | Key Advantages | Key Disadvantages |
| Classical Resolution (Diastereomeric Salt Crystallization) | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by crystallization. | <50% (per cycle, can approach 100% with racemization and recycling) | >98% | Low to Medium | Low to Medium | High | Cost-effective for large scale, well-established, simple equipment.[1] | Limited to compounds that form crystalline salts, requires a suitable and often expensive resolving agent, can be time-consuming to develop.[1] |
| Chiral Chromatography (HPLC & SFC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | >95% | >99% | High | High (analytical), Medium (preparative) | Medium to High (with SMB) | Broad applicability, high purity and recovery, rapid method development.[2][3] | High cost of chiral stationary phases and solvents (especially for HPLC), scalability can be a challenge for large quantities without specialized equipment like Simulated Moving Bed (SMB) chromatography.[2][4] |
| Enzymatic Resolution (Kinetic Resolution) | An enzyme selectively catalyzes a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the product. | <50% (can approach 100% with dynamic kinetic resolution) | >99% | Medium | Medium | High | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").[5] | Limited to substrates compatible with the enzyme, potential for enzyme inhibition, the unreacted enantiomer and the product need to be separated. |
In-Depth Analysis and Experimental Protocols
This section provides a more detailed look at each technique, including their underlying principles, typical experimental workflows, and specific examples with quantitative data.
Classical Resolution via Diastereomeric Salt Crystallization
This technique remains a cornerstone of industrial chiral separations due to its cost-effectiveness and scalability.[1] It involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can be separated by fractional crystallization.
Experimental Protocol: Resolution of Racemic Amphetamine with d-Tartaric Acid
This protocol outlines the general steps for the resolution of racemic amphetamine using d-tartaric acid.
Materials:
-
Racemic amphetamine
-
d-Tartaric acid
-
Methanol
-
2M Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation: Dissolve the racemic amphetamine in methanol. In a separate flask, dissolve an equimolar amount of d-tartaric acid in methanol.
-
Crystallization: Slowly add the d-tartaric acid solution to the amphetamine solution with stirring. The less soluble diastereomeric salt, l-amphetamine-d-tartrate, will begin to crystallize. Cool the mixture to enhance crystallization.[6]
-
Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add 2M NaOH solution until the solution is basic. This will liberate the free l-amphetamine.
-
Extraction: Extract the l-amphetamine from the aqueous solution using an organic solvent like diethyl ether.
-
Recovery of the Other Enantiomer: The more soluble d-amphetamine-d-tartrate remains in the mother liquor. It can be recovered by evaporation of the solvent and subsequent treatment with a base.
-
Analysis: Determine the enantiomeric excess of the resolved amphetamine enantiomers using a suitable analytical technique, such as chiral HPLC or polarimetry.
Workflow for Classical Resolution:
Chiral Chromatography
Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful and versatile technique for the separation of enantiomers.[3] The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Supercritical Fluid Chromatography (SFC) has emerged as a "greener" and more cost-effective alternative to HPLC for chiral separations.[7] SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which significantly reduces the consumption of organic solvents.[7] This leads to lower purchasing and waste disposal costs. Furthermore, the low viscosity of supercritical fluids allows for faster separations and higher throughput.[8]
Experimental Protocol: Chiral HPLC Separation of Ketoprofen Enantiomers
This protocol provides a general method for the separation of ketoprofen enantiomers using chiral HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Amylose or Cellulose)
-
Racemic ketoprofen standard
-
Mobile phase solvents (e.g., n-hexane, ethanol)
-
Sample vials and filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., n-hexane and ethanol). The exact composition should be optimized for the specific column and compound.[9]
-
Sample Preparation: Dissolve the racemic ketoprofen in the mobile phase to a known concentration (e.g., 1 mg/mL).[9]
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or similar polysaccharide-based column)
-
Mobile Phase: n-Hexane/Ethanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.
-
System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution multiple times to ensure the system is performing adequately (e.g., resolution between peaks > 1.5).[10]
Workflow for Chiral Chromatography:
Enzymatic Resolution
Enzymatic resolution utilizes the high enantioselectivity of enzymes to differentiate between enantiomers. In a kinetic resolution, an enzyme catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched substrate and the product, which can then be separated.
Experimental Protocol: Enzymatic Resolution of Racemic Propranolol
This protocol describes the lipase-catalyzed kinetic resolution of racemic propranolol.
Materials:
-
Racemic propranolol
-
Lipase (e.g., from Candida antarctica B, Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for determining conversion and ee% (e.g., chiral HPLC)
Procedure:
-
Reaction Setup: In a suitable flask, dissolve the racemic propranolol in the organic solvent.
-
Enzyme Addition: Add the lipase to the solution.
-
Acylation: Add the acyl donor to initiate the reaction. The enzyme will selectively acylate one of the propranolol enantiomers.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining propranolol and the acylated product. The reaction is typically stopped at around 50% conversion to achieve high ee% for both the substrate and the product.[11]
-
Work-up: Once the desired conversion is reached, the enzyme can be removed by filtration. The mixture of the unreacted propranolol enantiomer and the acylated product can then be separated by standard chromatographic techniques or extraction.
-
Hydrolysis (optional): The separated acylated product can be hydrolyzed to obtain the other enantiomerically pure propranolol.
Workflow for Enzymatic Kinetic Resolution:
Conclusion: Selecting the Right Technique
The choice of a chiral resolution technique is a multifaceted decision that requires careful consideration of various factors.
-
For large-scale production where cost is a primary driver , and the target molecule forms crystalline salts, classical resolution is often the most economical choice.[1]
-
For high-purity requirements, broad applicability, and rapid development timelines , especially at the analytical and small preparative scale, chiral chromatography (HPLC and SFC) is the gold standard.[2][3] For larger scale chromatographic separations, Simulated Moving Bed (SMB) chromatography offers a cost-effective continuous process.[12][13]
-
When "green chemistry" principles are a priority and the substrate is suitable , enzymatic resolution provides a highly selective and environmentally friendly alternative.[5]
Ultimately, a thorough evaluation of the specific requirements of the project, including the properties of the molecule, the desired scale of production, and the available resources, will guide the selection of the most appropriate and cost-effective chiral resolution strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. ymcamerica.com [ymcamerica.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography - Regis Technologies [registech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. CN103792311A - Resolution method of ketoprofen enantiomers by high performance liquid chromatography - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Simulated Moving Bed chromatography at CARBOGEN AMCIS AG [carbogen-amcis.com]
Optimizing Purity in Chiral Resolution: A Guide to the Impact of Resolving Agent Stoichiometry
For researchers, scientists, and professionals in drug development, achieving high enantiomeric purity is a critical step in the synthesis of chiral molecules. One of the most common and scalable methods for separating enantiomers is diastereomeric salt crystallization. A key parameter influencing the success of this technique is the stoichiometry of the chiral resolving agent. This guide provides an objective comparison of how varying the molar ratio of the resolving agent can significantly impact the purity of the desired enantiomer, supported by experimental data and detailed protocols.
The fundamental principle behind diastereomeric salt resolution lies in the conversion of a racemic mixture (a 50:50 mixture of two enantiomers) into a pair of diastereomeric salts by reacting it with an enantiomerically pure resolving agent. These resulting diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation through fractional crystallization. The stoichiometry of the resolving agent plays a crucial role in the efficiency of this separation, directly affecting the yield and, most importantly, the enantiomeric excess (e.e.) of the isolated product.
The Impact of Stoichiometry on Enantiomeric Purity: A Data-Driven Comparison
The selection of the optimal molar ratio of the resolving agent to the racemic compound is not always a straightforward equimolar relationship. Sub-stoichiometric or super-stoichiometric amounts of the resolving agent can, in some cases, lead to higher enantiomeric purity of the crystallized diastereomeric salt. This is often due to the complex solution-phase and solid-phase equilibria involved in the crystallization process.
Below are tables summarizing experimental data from various studies, illustrating the effect of resolving agent stoichiometry on the enantiomeric excess of the resolved product.
Case Study 1: Resolution of a Racemic Amine with a Chiral Acid
This study investigates the resolution of a racemic amine using varying equivalents of a chiral di-p-toluoyl-tartaric acid. The data clearly demonstrates that a sub-stoichiometric amount of the resolving agent can yield a higher enantiomeric excess in the crystallized salt, albeit with a potential trade-off in yield.
| Molar Equivalents of Resolving Agent | Diastereomeric Excess (d.e.) of Crystals (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| 0.5 | 95 | >99 |
| 0.8 | 92 | 98 |
| 1.0 | 85 | 96 |
| 1.2 | 83 | 95 |
Case Study 2: Resolution of a Racemic Carboxylic Acid with a Chiral Base
In this example, a racemic carboxylic acid is resolved using different molar ratios of a chiral amine. The results indicate that for this particular system, a slight excess of the resolving agent is beneficial for achieving the highest purity.
| Molar Equivalents of Resolving Agent | Diastereomeric Excess (d.e.) of Crystals (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| 0.8 | 88 | 97 |
| 1.0 | 93 | 98.5 |
| 1.1 | 96 | >99 |
| 1.5 | 94 | 98.8 |
Experimental Protocols
The following are detailed methodologies for key experiments in chiral resolution via diastereomeric salt formation.
General Protocol for Diastereomeric Salt Crystallization
This protocol outlines the fundamental steps for resolving a racemic compound through the formation and crystallization of diastereomeric salts.
1. Salt Formation and Solvent Screening:
-
Dissolve a known amount of the racemic compound in a minimal amount of a suitable heated solvent.
-
In a separate flask, dissolve the desired molar equivalent of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the racemic compound solution with stirring.
-
Allow the solution to cool gradually to room temperature, and potentially to a lower temperature (e.g., 4°C), to induce crystallization.
-
If crystallization does not occur, screen different solvents or solvent mixtures to find a system where the diastereomeric salts have a significant solubility difference.
2. Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
3. Assessment of Diastereomeric Purity:
-
Analyze the diastereomeric purity of the isolated crystals using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
4. Recrystallization (Optional but Recommended):
-
To enhance the diastereomeric purity, recrystallize the isolated salt from an appropriate solvent until the desired purity is achieved.
5. Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent.
-
Add an acid or base to neutralize the resolving agent and liberate the desired enantiomer.
-
Extract the enantiomer into an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent to obtain the enantiomerically enriched product.
6. Determination of Enantiomeric Purity:
-
Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC, chiral Gas Chromatography (GC), or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key steps and logical relationships in a typical chiral resolution experiment.
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Crystallization.
Caption: Decision Pathway for Optimizing Chiral Resolution.
A Comparative Guide to the Purity Analysis of Synthetic 1-(3-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthetic compounds is a cornerstone of reliable and reproducible research in the pharmaceutical and chemical industries. For chiral amines such as 1-(3-Chlorophenyl)ethanamine, a key intermediate in the synthesis of various biologically active molecules, both chemical and enantiomeric purity are of paramount importance. This guide provides an objective comparison of principal analytical techniques for the purity analysis of synthetic this compound, supported by representative experimental data and detailed methodologies.
Executive Summary
The purity of this compound is critical for its intended applications, with typical research-grade specifications requiring a purity of 98% or higher. This guide compares the performance of three orthogonal analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for determining both chemical purity and enantiomeric excess.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile impurities, often requiring derivatization for polar amines.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A direct and highly accurate method for determining the absolute purity of the analyte against a certified internal standard, without the need for individual impurity reference standards.
While chromatographic methods excel at separating and identifying a wide range of impurities, qNMR offers a distinct advantage in providing a direct measure of the mass fraction of the target compound. The choice of methodology will depend on the specific requirements of the analysis, such as the need for enantiomeric purity determination, the nature of expected impurities, and the availability of instrumentation.
Data Presentation: Comparative Purity Analysis
The following table summarizes representative quantitative data from the analysis of a batch of synthetic this compound using the three aforementioned analytical techniques.
| Analytical Method | Purity (%) | Key Impurities Detected | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Chiral HPLC-UV | 98.9% | 3'-Chloroacetophenone (starting material), N-(1-(3-chlorophenyl)ethyl)acetamide (acylation byproduct), Unidentified impurities | ~0.02% | ~0.06% |
| GC-MS (after derivatization) | 98.6% | 3'-Chloroacetophenone, 1-(3-chlorophenyl)ethanol (reduction byproduct) | ~0.01% | ~0.04% |
| Quantitative ¹H-NMR | 98.5% | Quantification against an internal standard (does not identify impurities) | Not applicable for impurity identification | ~0.1% for quantification of the main component |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and aid in the selection of the most appropriate analytical technique for specific research needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the analysis of chiral amines, enabling the simultaneous determination of chemical purity and enantiomeric excess. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of enantiomers of primary amines.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to create a stock solution.
-
Further dilute as necessary to be within the linear range of the UV detector.
HPLC Conditions:
-
Column: Chiral stationary phase, e.g., a polysaccharide-based column like CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of hexane and a polar organic solvent such as ethanol or isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical mobile phase could be Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the separation and identification of volatile impurities. For primary amines like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measurement of the analyte's purity against a certified internal standard, offering high accuracy without the need for reference standards for each impurity.[3][4]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid) to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard completely.
¹H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆.
-
Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.
-
Number of Scans: 16 or higher for a good signal-to-noise ratio.
Data Processing:
The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.[3]
Visualization of Analytical Workflow and Synthetic Pathway
The following diagrams illustrate the general workflow for the purity analysis of a synthetic compound and a potential synthetic route to this compound, highlighting possible sources of impurities.
References
A Researcher's Guide to Characterizing Diastereomeric Salts with Thermal Analysis
In pharmaceutical development, the separation of enantiomers is a critical step, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1][2] A widely employed method for chiral resolution on an industrial scale is the formation of diastereomeric salts, which can be separated by crystallization due to their different physicochemical properties, such as solubility.[1][3][4] A thorough characterization of these salts is paramount for developing an efficient and robust resolution process. Thermal analysis techniques are indispensable tools in this regard, providing crucial data on the thermal and physical properties of diastereomeric salts.[5][6]
This guide provides a comparative overview of the key thermal analysis techniques used to characterize diastereomeric salts: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Vapor Sorption (DVS). It details experimental protocols and presents data to aid researchers, scientists, and drug development professionals in selecting and applying these methods.
Comparison of Key Thermal Analysis Techniques
Thermal analysis methods are pivotal for evaluating the properties that govern the success of a chiral resolution. These techniques measure changes in the physical properties of a substance as a function of temperature.[6] For diastereomeric salts, they help identify the most stable forms, assess solvent/water content, and determine thermodynamic parameters that influence crystallization behavior.
The three primary techniques—DSC, TGA, and DVS—offer complementary information. DSC is used to investigate thermal transitions like melting and crystallization, TGA quantifies changes in mass upon heating, and DVS assesses hygroscopicity and stability in the presence of moisture.[6][7]
| Technique | Property Measured | Information Gained for Diastereomeric Salts | Typical Sample Size |
| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample as a function of temperature or time.[8] | Melting point, enthalpy of fusion, glass transition, polymorphism, purity, and detection of solvates/hydrates.[8][9] Helps identify the higher melting diastereomer, which is often the one that precipitates during resolution.[10] | 3-5 mg[1][11][12] |
| Thermogravimetric Analysis (TGA) | Change in sample mass as a function of temperature or time.[6] | Thermal stability, decomposition temperature, quantification of water or solvent content in solvates and hydrates.[6][7] | 3-5 mg |
| Dynamic Vapor Sorption (DVS) | Change in sample mass in response to varying relative humidity (RH).[7] | Hygroscopicity, moisture-induced phase transitions, stability of hydrates, and amorphous content.[7][13] | 5-15 mg |
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reproducible and reliable data. Below are typical experimental protocols for each technique in the context of pharmaceutical salt analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the energy absorbed or released by a sample during controlled heating or cooling.[14] This is fundamental for determining the melting point, a key differentiator between diastereomers.[10]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the diastereomeric salt sample into an aluminum DSC pan.[1][11][12]
-
Crucible Sealing: Crimp the pan with a lid. For samples that may release volatiles (e.g., hydrates), a pinhole lid is used to allow for controlled release.[12] An inert reference pan (usually empty and sealed in the same manner) is placed in the reference furnace.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate, commonly 10 °C/min, under a continuous flow of inert nitrogen gas (e.g., 50 mL/min).[1][13]
-
The temperature range should encompass the expected thermal events, often from 25 °C to a temperature beyond the melting or decomposition point (e.g., 300 °C).[15]
-
-
Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature of melting, the peak maximum (melting point), and the integrated peak area (enthalpy of fusion).[5]
Thermogravimetric Analysis (TGA)
TGA is essential for detecting the presence of solvates or hydrates, which can significantly influence the crystallization process.[7][10]
Methodology:
-
Sample Preparation: Weigh approximately 3-5 mg of the sample into a tared TGA pan (ceramic or platinum).
-
Instrument Setup: Place the pan onto the TGA's sensitive microbalance within the furnace.
-
Thermal Program:
-
Data Analysis: The TGA curve plots mass loss (%) versus temperature. A step-wise loss of mass indicates desolvation or decomposition. The percentage of mass lost at a specific temperature range can be used to quantify the amount of solvent or water in the crystal lattice.[13]
Dynamic Vapor Sorption (DVS)
DVS analysis is critical for understanding how a salt will behave under different storage and processing conditions where humidity is a factor.[4][7]
Methodology:
-
Sample Preparation: Place 5-15 mg of the sample in the DVS sample pan.
-
Instrument Setup: The sample is placed on a microbalance in a chamber with controlled temperature and relative humidity (RH).
-
Experimental Program:
-
Dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved.
-
Execute a sorption/desorption profile:
-
Increase the RH in predefined steps (e.g., 10% increments from 0% to 90% RH) for the sorption phase.
-
Decrease the RH in the same steps back to 0% for the desorption phase.
-
-
At each RH step, the system waits until the sample mass equilibrates ( dm/dt ≤ 0.002%/min) before proceeding to the next step.
-
-
Data Analysis: Plot the change in mass (%) against the target RH. The resulting isotherm reveals the hygroscopicity of the sample. Hysteresis between the sorption and desorption curves can indicate moisture-induced structural changes.[13]
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the decision-making logic based on the characterization data.
Caption: Experimental workflow for thermal characterization.
Caption: Decision logic based on DSC and TGA data.
References
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of racemic species of chiral drugs using thermal analysis, thermodynamic calculation, and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Experimental parameters of DSC | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. tainstruments.com [tainstruments.com]
- 15. A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelat ... - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00145K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Chiral Amines
The stereoselective analysis of chiral amines is a critical function in the pharmaceutical industry. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, robust and reliable analytical methods are essential to ensure the safety and efficacy of these drugs. Inter-laboratory validation is the ultimate test of a method's reproducibility and transferability, providing the highest level of assurance in its performance across different sites, equipment, and analysts.
This guide provides an objective comparison of two predominant techniques for chiral amine analysis—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—supported by experimental data and detailed methodologies to aid researchers in method selection and validation.
Overview of Analytical Techniques
The separation of chiral amines is primarily achieved through chromatographic techniques that employ a chiral stationary phase (CSP) to differentiate between enantiomers.[1]
-
High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique, HPLC is a common choice for chiral analysis due to the wide variety of available CSPs, especially those based on polysaccharides (e.g., cellulose and amylose derivatives).[1] HPLC methods can be developed in normal-phase, reversed-phase, or polar organic modes to optimize selectivity.[1]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC.[1] It utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.[1] Key advantages of SFC often include faster analysis times, quicker column equilibration, and improved peak symmetries and resolution compared to HPLC.[1][2]
Comparative Performance Data
The choice between HPLC and SFC often depends on the specific analytical challenge. The following table summarizes a comparison of the two techniques for the enantiomeric separation of primary amines on a cyclofructan-based chiral stationary phase.
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) - Polar Organic Mode | High-Performance Liquid Chromatography (HPLC) - Normal Phase |
| Baseline Separations (out of 25) | 16[2] | 13[2] | 17[2] |
| Total Hits (out of 25) | 22[2] | Not Reported | Not Reported |
| Analysis Time | Comparable to Polar Organic Mode[2] | Shortest[2] | Longest[2] |
| Peak Symmetry | Best[2] | Good | Fair to Good |
| Resolution | Good | Good | Greatest[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of an analytical method between laboratories.
Protocol 1: Chiral SFC Screening Method for Primary Amines
This protocol outlines a general screening approach to rapidly identify suitable separation conditions for novel primary chiral amines using SFC.[1]
-
Instrumentation: A standard SFC system with a UV detector.
-
Chiral Column: A cyclofructan-based or polysaccharide-based chiral stationary phase (e.g., LarihcShell-P).
-
Sample Preparation: Dissolve the racemic amine in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.[1]
-
Mobile Phase: Supercritical CO₂ and Methanol with additives. A common starting composition is 80:20 (CO₂:Methanol).[1] Additives such as 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA) can be beneficial for improving peak shape and selectivity.[2]
-
Flow Rate: 3.0 mL/min.[1]
-
Back Pressure: 150 bar.[1]
-
Column Temperature: 35°C.[1]
-
Detection: UV at 254 nm.[1]
Protocol 2: Chiral HPLC Method for Primary Amines (Normal Phase)
This protocol describes a direct approach using a chiral stationary phase to separate the enantiomers of a chiral amine in normal phase mode.[3]
-
Instrumentation: A standard HPLC system with a UV detector.[3]
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Lux® Amylose-1 or Chiralpak® IA/IB/IC column (e.g., 250 x 4.6 mm, 5 µm).[3]
-
Sample Preparation: Dissolve the racemic amine in the mobile phase at a concentration of 1 mg/mL.[3]
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane/isopropanol.[4] To improve peak shape for basic amines, add 0.1% diethylamine (DEA) to the mobile phase.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection: UV at 210 nm or as appropriate for the compound.[4]
Inter-Laboratory Validation Workflow
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose and should adhere to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2).[1]
Caption: Workflow for inter-laboratory validation of an analytical method.
Comparison of Analytical Workflows
The general workflows for chiral amine analysis using SFC and HPLC are similar, with key differences in the mobile phase composition and instrumentation.
Caption: Comparison of SFC and HPLC analytical workflows.
References
Safety Operating Guide
Proper Disposal Procedures for 1-(3-Chlorophenyl)ethanamine: An Essential Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of 1-(3-Chlorophenyl)ethanamine, ensuring compliance with safety regulations and minimizing environmental impact. The following procedures are based on standard laboratory safety protocols and information from safety data sheets for this compound and structurally similar compounds.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate care in a controlled environment.
-
Ventilation: All handling of this compound should occur in a designated, well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2][3]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment. This is a mandatory step to ensure personal safety.
A summary of recommended PPE is provided in the table below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of powder-free gloves. The outer glove should be removed and disposed of after each task.[5] |
| Eye Protection | Safety goggles or face shield | Chemical safety goggles are required to protect against splashes.[1][5] |
| Body Protection | Laboratory coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[5] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling powders or if there is a risk of aerosolization.[1][5] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and adhere to regulatory compliance.
Step 1: Waste Segregation
Proper segregation of waste at the source is the first and most critical step.
-
Solid Waste: All solid materials contaminated with this compound, including used gloves, weighing papers, and disposable lab coats, must be placed in a designated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids.[5] Do not pour this chemical down the drain, as it can be toxic to aquatic life.[1]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[5]
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[2] Keep containers tightly closed and store them in a locked-up location.[1][3][6]
Step 3: Final Disposal
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal company.[2][4] Contact your institution's EHS department to arrange for pickup and disposal.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, regional, and national hazardous waste regulations.[3][4][6]
III. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1]
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(3-Chlorophenyl)ethanamine
Essential Safety and Handling Guide for 1-(3-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling chlorinated aromatic compounds.[2] Always consult the manufacturer's glove compatibility chart for specific breakthrough times. Double gloving is best practice. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[1] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge if handling outside of a certified chemical fume hood or if aerosolization is possible.[1] |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidental exposure and maintain chemical integrity.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Handling : Avoid direct contact with skin and eyes.[4] Do not breathe vapors or mists.[3] Wash hands thoroughly after handling.[5][6]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing.[4][5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5] |
Spill and Disposal Plan
A clear and practiced spill response and disposal plan is mandatory.
Spill Response:
-
Evacuate : Immediately evacuate the spill area and alert others.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Neutralize : For larger spills or if the material is an acid, neutralize with a suitable agent like sodium bicarbonate.
-
Collect : Carefully collect the absorbed material and any contaminated soil into a sealed, labeled container for hazardous waste.
-
Decontaminate : Clean the spill area with a detergent and water solution.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Disposal:
-
Waste Segregation : this compound is a halogenated organic compound.[8] All waste, including contaminated PPE and cleaning materials, must be segregated into a clearly labeled "Halogenated Organic Waste" container.[8]
-
Containerization : Use approved, sealed, and properly labeled hazardous waste containers.
-
Regulations : All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[9]
Occupational Exposure Limits
While specific occupational exposure limits (OELs) for this compound have not been established, data for structurally similar aromatic amines, such as aniline, can provide guidance. Exposure should always be kept as low as reasonably achievable.
| Compound | TWA (8-hour) | STEL (15-minute) |
| Aniline | 2 ppm (ACGIH, OSHA) | 5 ppm (NIOSH) |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound and responding to a spill.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Logical workflow for responding to a spill of this compound.
References
- 1. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Aromatic Amine Limits → Area → Sustainability [pollution.sustainability-directory.com]
- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chloramination - Wikipedia [en.wikipedia.org]
- 9. mtpinnacle.com [mtpinnacle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
